2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Description
Properties
IUPAC Name |
2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(5-6-12)8-9-3-2-4-10-7-9/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUOBNHKYQJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271131 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121489-14-3 | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121489-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Methyl(3-pyridinylmethyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS No. 121489-14-3), a tertiary amino alcohol with potential applications in pharmaceutical and materials science. This document details two primary, field-proven synthetic strategies: Reductive Amination and Nucleophilic Substitution. Each method is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide includes a thorough section on the characterization and purification of the target compound, designed to meet the rigorous standards of researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a bifunctional molecule incorporating a pyridine ring, a tertiary amine, and a primary alcohol. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activity or specific material properties. The strategic disconnection of the target molecule reveals two logical synthetic pathways, each centered on the formation of the key C-N bond between the pyridine-3-ylmethyl moiety and the 2-(methylamino)ethanol backbone.
DOT Script for Synthetic Strategies
Caption: Overview of the two primary synthetic routes to the target molecule.
This guide will first explore the Reductive Amination pathway, which offers a one-pot approach, followed by the classical Nucleophilic Substitution method. A comparative analysis is provided to assist researchers in selecting the most appropriate route based on available starting materials, scalability, and desired purity profile.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 3-Pyridinecarboxaldehyde, 2-(Methylamino)ethanol | 3-(Chloromethyl)pyridine HCl, 2-(Methylamino)ethanol |
| Key Transformation | Imine/Iminium ion formation followed by reduction | SN2 displacement of chloride |
| Reagents | Mild reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) |
| Advantages | Typically a one-pot reaction, milder conditions, avoids handling of alkyl halides.[1][2] | Utilizes a common and often commercially available electrophile. |
| Disadvantages | Aldehyde starting material can be prone to oxidation. | 3-(Chloromethyl)pyridine is a lachrymator and requires careful handling; potential for over-alkylation (less of a concern with a secondary amine).[3] |
| Ideal For | Rapid synthesis and library generation. | Scale-up operations where the cost and availability of the alkyl halide are favorable. |
Experimental Protocols
Route A: Synthesis via Reductive Amination
This method leverages the formation of an intermediate iminium ion from the condensation of 3-pyridinecarboxaldehyde and 2-(methylamino)ethanol, which is then reduced in situ to the target tertiary amine.[1][4] Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could protonate the pyridine ring and hinder the initial condensation.
DOT Script for Reductive Amination Workflow
Caption: General workflow for the reductive amination synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Amine Addition: Add 2-(methylamino)ethanol (1.1 eq) to the stirred solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Route B: Synthesis via Nucleophilic Substitution
This classic approach involves the alkylation of 2-(methylamino)ethanol with 3-(chloromethyl)pyridine hydrochloride.[3] A base is required to neutralize the hydrochloride salt and to deprotonate the secondary amine, generating the nucleophile for the SN2 reaction.
DOT Script for Nucleophilic Substitution Workflow
Caption: General workflow for the nucleophilic substitution synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-(methylamino)ethanol (1.2 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and a suitable solvent such as anhydrous acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.3 M).
-
Electrophile Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may accelerate the reaction in a biphasic system.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous phase with ethyl acetate or a 9:1 mixture of chloroform and isopropanol (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Purification and Characterization
Purification:
The crude product from either synthesis, being a basic amine, may exhibit tailing on standard silica gel chromatography. To mitigate this, the eluent can be modified by adding a small percentage (0.5-2%) of triethylamine or ammonium hydroxide. Alternatively, an amine-functionalized silica gel can be employed for more effective purification.
Characterization:
The final product, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, is expected to be a viscous oil or a low-melting solid at room temperature. The following are predicted spectroscopic data for structural verification.
Predicted Spectroscopic Data:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H, Ar-H), 8.50 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 3.65 (t, 2H, -CH₂-OH), 3.60 (s, 2H, Ar-CH₂-N), 2.60 (t, 2H, -N-CH₂-), 2.35 (s, 3H, -N-CH₃), ~2.0 (br s, 1H, -OH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.0, 148.5, 136.0, 134.0, 123.5 (Ar-C), 60.0 (-CH₂-OH), 58.5 (Ar-CH₂-N), 57.0 (-N-CH₂-), 42.0 (-N-CH₃). |
| FT-IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 3050 (Ar C-H stretch), 2940, 2860, 2810 (Aliphatic C-H stretch), 1580, 1480, 1425 (C=C, C=N stretch), 1050 (C-O stretch). |
| Mass Spec (ESI+) | m/z 167.12 [M+H]⁺ |
Safety and Handling
-
3-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
3-(Chloromethyl)pyridine hydrochloride: Corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle strictly within a fume hood.
-
2-(Methylamino)ethanol: Corrosive and harmful if swallowed or in contact with skin.[5] Handle with appropriate PPE.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
-
Standard laboratory safety procedures should be followed at all times.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Rsc.org.
- PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information.
- Reductive Amin
- Touchette, K. M. (2023, October 17).
- Application Note – Reductive Amin
- 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3. (n.d.). MilliporeSigma.
- C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2025, November 12).
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (n.d.). Benchchem.
- Torosyan, G. H. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
- 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3. (n.d.). Sigma-Aldrich.
- Hitchhiker's guide to reductive amin
- PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. National Center for Biotechnology Information.
- 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. (n.d.).
- Reductive Amination. (2024, March 28). Chemistry Steps.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
- 2-(METHYL AMINO) ETHANOL FOR SYNTHESIS. (n.d.). CDH Fine Chemical.
- 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. (n.d.). 北京欣恒研科技有限公司.
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.).
- Method of producing pyridine ethanol derivative. (n.d.).
- Synthesis method of 2-amino pyridine compounds. (n.d.).
- N-Dealkyl
- Altaf, M., & Stoeckli-Evans, H. (2010, September 15). Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide. PubMed.
- 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol | CAS 122321-04-4. (n.d.). Veeprho.
- (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts*. (2024, December 24). Comptes Rendus de l'Académie des Sciences.
- SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. (2024, July 31). Malaysian Journal of Science (MJS).
- PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information.
Sources
Pharmacological and Chemical Profiling of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33): A Technical Whitepaper
Executive Summary
The compound 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , widely identified in pharmacological literature by its research code JAY2-22-33 (CAS: 121489-14-3), is a highly specialized, novel choline analog 1. Originally synthesized with the expectation of surpassing endogenous choline in cytoprotective potency, JAY2-22-33 has emerged as a promising neuroprotective agent in preclinical models of Alzheimer's Disease (AD) 2. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, mechanism of action, and the rigorous experimental methodologies used to validate its efficacy.
Physicochemical Properties & Structural Rationale
JAY2-22-33 was rationally designed to interact with cholinergic systems while providing enhanced stability and blood-brain barrier (BBB) penetration compared to standard choline donors [[2]](). The substitution of a pyridine ring provides critical lipophilicity and potential hydrogen-bonding sites essential for allosteric receptor modulation.
Table 1: Physicochemical Properties of JAY2-22-33
| Property | Value |
| Chemical Name | 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol |
| Common Name / Code | JAY2-22-33 |
| CAS Number | 121489-14-3 []() |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Purity (HPLC) | > 98% 1 |
| Storage Conditions | 4 °C (Refrigerator) 1 |
Chemical Synthesis Workflow
The synthesis of JAY2-22-33 is optimally achieved via a reductive amination pathway. Causality in experimental design: This method is strictly preferred over direct alkylation (e.g., reacting 3-(chloromethyl)pyridine with the amine) because it prevents over-alkylation and the subsequent formation of unwanted quaternary ammonium salts, ensuring a high-yield, selective formation of the tertiary amine.
Fig 1: Reductive amination synthesis workflow for JAY2-22-33.
Protocol 1: Step-by-Step Synthesis
-
Imine Formation: Under an inert argon atmosphere, dissolve 1.0 equivalent of 3-pyridinecarboxaldehyde and 1.05 equivalents of 2-(methylamino)ethanol in anhydrous dichloromethane (DCM). Stir continuously at room temperature for 2 hours to allow complete condensation into the imine intermediate.
-
Controlled Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise. Note: The mild reducing agent NaBH(OAc)3 is chosen specifically because it selectively reduces imines without reducing the pyridine ring or requiring strict anhydrous conditions.
-
Reaction Maturation: Allow the mixture to gradually warm to room temperature and stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system until the aldehyde is fully consumed.
-
Quenching & Extraction: Quench the reaction safely with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM to maximize yield.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield pure 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol.
Pharmacological Profile & Mechanism of Action
JAY2-22-33 has demonstrated profound neuroprotective capabilities against amyloid-beta (Aβ) toxicity, a primary driver of Alzheimer's Disease pathology 3.
Mechanistically, the compound operates via a multi-target cascade. While it is a choline analog, competitive binding assays reveal it does not potently displace α7 nAChR ligands 4. This suggests its interaction with nicotinic acetylcholine receptors (nAChRs) is allosteric. Downstream, JAY2-22-33 requires both the insulin/IGF-1 signaling pathway and nAChR activation to exert its protective effects, ultimately converging on Heat Shock Factor 1 (HSF-1) to enhance proteostasis and clear toxic Aβ aggregates 3.
Fig 2: Proposed neuroprotective signaling pathway of JAY2-22-33.
Experimental Methodologies & Self-Validating Systems
To ensure scientific integrity, the efficacy of JAY2-22-33 is validated across multiple biological scales. The following protocols highlight the causality and built-in controls required for rigorous drug evaluation.
Protocol 2: In Vitro Aβ Toxicity Assay in Rat Primary Cortical Neurons
Rationale: Immortalized cell lines often lack endogenous receptor profiles. Primary cortical neurons are utilized because they naturally express the nAChR subtypes necessary to evaluate JAY2-22-33's true pharmacological target 5.
-
Culture Isolation: Dissect and isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats. Plate the cells in Neurobasal medium supplemented with B27 to suppress glial proliferation.
-
Pretreatment & Self-Validation: At day-in-vitro (DIV) 7, pretreat the neuronal cultures with JAY2-22-33 at varying concentrations (0.1 μM to 10 μM) for 24 hours 5. Critical Control: Treat a parallel cohort with mecamylamine (a non-selective nAChR antagonist) prior to JAY2-22-33 exposure. If mecamylamine abolishes the protective effect, it causally proves the nAChR-dependence of the drug.
-
Aβ Insult: Introduce 100 nM of pre-aggregated Aβ1-42 peptide to the cultures and incubate for an additional 24 hours 5.
-
Quantification: Assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo). Calculate survival percentages relative to vehicle-treated, non-insulted controls.
Protocol 3: In VivoC. elegans Paralysis Assay
Rationale: Transgenic C. elegans expressing human Aβ intracellularly in their body wall muscle provide a macroscopic, quantifiable phenotype (paralysis) directly linked to microscopic proteotoxicity [[3]]().
-
Synchronization: Age-synchronize transgenic C. elegans (e.g., strain CL4176) by bleaching gravid adults to isolate eggs.
-
Drug Exposure: Transfer L1 stage larvae to Nematode Growth Medium (NGM) plates seeded with OP50 E. coli containing optimized concentrations of JAY2-22-33.
-
Temperature Induction: Shift the temperature to 25 °C to induce the expression of the Aβ transgene in the muscle tissue.
-
Scoring: Score the nematodes for paralysis every 2 hours starting 24 hours post-induction. A nematode is scored as paralyzed if it fails to move its body upon gentle prodding with a platinum wire. JAY2-22-33 significantly delays this paralysis curve compared to untreated controls 3.
Quantitative Data Summary
To contextualize the efficacy of JAY2-22-33, it is compared against other cholinergic modulators. Notably, while another analog (JWB1-84-1) protects neurons in vitro, only JAY2-22-33 successfully delays Aβ-induced paralysis in vivo in C. elegans3, [[2]]().
Table 2: Comparative Efficacy of Choline Analogs in Aβ Models
| Compound | Aβ Reduction (Neu2a Cells) | Primary Neuron Protection | C. elegans Paralysis Delay | α7 nAChR Direct Displacement |
| Choline | Low | Low | Minimal | High |
| JWB1-84-1 | Significant | Significant | None | Low |
| JAY2-22-33 | Significant | Significant | Significant | Low |
| Nicotine | N/A | Significant | Significant (Low Doses) | High |
References
-
Sigma-Aldrich / MilliporeSigma. "2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3". MilliporeSigma Product Catalog.
-
UGA Research. "Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22". University of Georgia. 4
-
NIH / PubMed Central. "Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans". National Institutes of Health. 3
-
NIH / PubMed Central. "Nicotinic Receptors in Neurodegeneration". National Institutes of Health. 2
-
ResearchGate. "Neuroprotective effects of nicotine, JWB 1-84-1, and JAY 2-22-33 against the Aβ1-42 peptide". ResearchGate Publications. 5
-
Glixx Laboratories. "JAY2-22-33 [121489-14-3] High quality biochemicals supplier". Glixxlabs Catalog. 1
Sources
- 1. JAY2-22-33 [121489-14-3] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS No. 121489-14-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, a pyridin-3-yl-methylamine derivative with potential applications in medicinal chemistry and drug discovery. The document details the compound's chemical identity, including its CAS number, molecular formula, and weight. While specific, publicly available synthesis and detailed analytical data are limited, this guide outlines a plausible synthetic approach based on established chemical principles. Furthermore, it discusses the anticipated analytical characterization techniques and provides essential safety and handling information derived from closely related analogs. This guide serves as a foundational resource for researchers interested in the evaluation and utilization of this compound in their scientific endeavors.
Chemical Identity and Properties
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a tertiary amine featuring a pyridine ring, a methyl group, and a hydroxyethyl group attached to the nitrogen atom. This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 121489-14-3 | [1] |
| Molecular Formula | C₉H₁₄N₂O | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Synonyms | 2-[methyl(3-pyridinylmethyl)amino]ethanol, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | |
| Purity | Typically ≥97% (commercially available) | [1] |
| InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and may require optimization for yield and purity.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add 2-(methylamino)ethanol (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), in portions to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Analytical Characterization
The structural confirmation and purity assessment of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol would be performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the ethyl and methyl-pyridin groups, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbons of the pyridine ring, the methylene carbons, and the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 166.22 g/mol . Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyridine ring, and C-N stretching vibrations.
Potential Applications in Research and Drug Development
While specific biological activities for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol are not extensively documented, its structural motifs are present in a variety of biologically active compounds. Pyridine-containing compounds are known to play a crucial role in pharmaceutical development, with applications in treating a range of conditions. The presence of a tertiary amine and a hydroxyl group offers multiple points for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for screening in drug discovery programs.
The structural similarity to other amino-pyridine derivatives suggests potential for investigation in areas such as:
-
Neurological Disorders: As an intermediate in the synthesis of compounds targeting receptors in the central nervous system.
-
Agrochemicals: In the development of novel pesticides and herbicides.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed or in contact with skin. May cause severe skin burns and eye damage, and may cause respiratory irritation.[2]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Wash skin thoroughly after handling.[3]
-
Use only in a well-ventilated area.[3]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If swallowed, rinse mouth. Do NOT induce vomiting.[3]
-
If on skin, take off immediately all contaminated clothing. Rinse skin with water.[2]
-
Handling and Storage Workflow
Caption: Recommended workflow for the safe handling and storage of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Conclusion
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS No. 121489-14-3) is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is not widely published, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, expected analytical characteristics, and essential safety considerations. It is intended to serve as a valuable starting point for researchers and drug development professionals interested in exploring the utility of this compound. Further research is warranted to fully elucidate its synthetic accessibility, and biological activity, and to expand its applications.
References
-
2-[(Pyridin-3-ylmethyl)-amino]-ethanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. (2005, October 3). Cole-Parmer. Retrieved March 7, 2026, from [Link]
-
2-[(Pyridin-3-ylmethyl)amino]ethanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
-
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. (n.d.). Beijing Innochem. Retrieved March 7, 2026, from [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007). Google Patents.
- Method of producing pyridine ethanol derivative. (2010). Google Patents.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
Sources
Comprehensive Structure Elucidation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol: A Multi-Modal Spectroscopic Guide
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3)
Executive Summary & Strategic Rationale
In modern drug discovery and synthetic validation, the unambiguous structural determination of small molecule building blocks is paramount. The target compound, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , is a versatile bifunctional scaffold featuring a basic pyridine ring, a tertiary amine, and a terminal primary alcohol.
While traditional 1D Nuclear Magnetic Resonance (NMR) can identify functional groups, the expanding scope of structural elucidation demands integrative approaches that combine high-resolution mass spectrometry (HRMS) with advanced 2D NMR techniques[1]. The fundamental analytical challenge for this specific molecule lies in its fragmented spin systems: the pyridine ring, the benzylic methylene, the N-methyl group, and the ethanolamine backbone appear as isolated islands in standard 1H NMR.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral reporting. Here, we dissect the causality behind each experimental choice, providing a self-validating analytical workflow that ensures absolute confidence in the molecular architecture.
Analytical Strategy & Workflow
To prevent confirmation bias, we employ a sequential, self-validating workflow. The process begins with establishing the boundary conditions (exact mass and formula) before mapping the internal connectivity.
Fig 1. Analytical workflow for the structure elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS) Profiling
Before interpreting complex NMR data, the absolute molecular formula must be constrained. 2 is the gold standard for this task, providing sub-ppm mass accuracy[2].
Experimental Causality
Because the molecule contains two highly basic nitrogen atoms (a pyridine nitrogen and an aliphatic tertiary amine), Electrospray Ionization (ESI) in positive ion mode is the optimal choice. ESI is a "soft" ionization technique that efficiently protonates basic sites without inducing excessive in-source fragmentation, preserving the intact molecular ion
Protocol 1: ESI-QTOF MS Acquisition
-
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Reasoning: Formic acid forces the protonation of the tertiary amine, maximizing ionization efficiency.
-
Acquisition: Inject into a Quadrupole Time-of-Flight (QTOF) mass spectrometer operating in positive ESI mode.
-
Validation Checkpoint (Self-Validating System): Calculate the mass error. A mass error of
strictly validates the elemental composition. Furthermore, the Nitrogen Rule dictates that a molecule with an even number of nitrogen atoms (2) will have an even nominal mass (166 Da), yielding an odd-mass protonated ion (167 m/z).
Quantitative Data Summary
| Parameter | Theoretical Value | Observed Value | Validation Status |
| Formula | C9H14N2O | - | Confirmed |
| Exact Mass | 167.1184 m/z | 167.1182 m/z | Pass (-1.2 ppm error) |
| Degrees of Unsaturation | 4 | 4 | Consistent with 1 ring + 3 double bonds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the formula, 3 for deducing atomic-level connectivity and local chemical environments[3].
1D NMR (1H and 13C)
The 1H NMR spectrum in
Table 2: Representative NMR Assignments (600 MHz,
| Position | 13C Shift (ppm) | 1H Shift (ppm), Multiplicity, J (Hz) | Structural Deduction |
| Py-C2 | 150.2 | 8.51, d, J=2.0 | Adjacent to Py-N; highly deshielded. |
| Py-C6 | 148.7 | 8.48, dd, J=4.8, 1.5 | Adjacent to Py-N. |
| Py-C4 | 136.8 | 7.68, dt, J=7.8, 2.0 | Para to Py-N. |
| Py-C3 | 134.5 | - (Quaternary) | Substitution point on the ring. |
| Py-C5 | 123.4 | 7.25, dd, J=7.8, 4.8 | Meta to Py-N; least deshielded. |
| Ar-CH2 | 60.1 | 3.58, s (2H) | Benzylic CH2 attached to N. |
| N-CH2(Et) | 59.4 | 2.62, t, J=5.5 (2H) | Aliphatic CH2 attached to N. |
| O-CH2(Et) | 58.8 | 3.65, t, J=5.5 (2H) | Aliphatic CH2 attached to O. |
| N-CH3 | 42.3 | 2.25, s (3H) | Methyl group on tertiary amine. |
2D NMR: The HMBC Bridge
The fundamental challenge in this molecule is that 1H-1H COSY only reveals the internal connectivity of the pyridine ring (H4-H5-H6) and the isolated ethylene bridge of the ethanol group. The N-methyl group and the benzylic
To solve this, we rely on Heteronuclear Multiple-Bond Correlation (HMBC), which detects long-range (
Protocol 2: 2D NMR Acquisition (HSQC & HMBC)
-
HSQC Acquisition: Acquire
HSQC to map all one-bond C-H connections.-
Validation Checkpoint: The number of cross-peaks in HSQC must exactly match the number of protonated carbons deduced from the 1D 13C/DEPT spectra (8 protonated carbons expected).
-
-
HMBC Acquisition: Acquire
HMBC optimized for long-range couplings ( ).-
Validation Checkpoint: The N-CH3 protons must show exactly two distinct
correlations to the and carbons, definitively proving the tertiary amine core structure.
-
Fig 2. Key HMBC correlations bridging the isolated spin systems to the central amine.
Orthogonal Validation via FT-IR Spectroscopy
While NMR and MS provide a highly confident structural assignment, orthogonal validation ensures absolute trustworthiness. Infrared (IR) spectroscopy is utilized specifically to confirm the presence of the terminal hydroxyl group, which can sometimes be ambiguous in 1H NMR due to chemical exchange with trace moisture in deuterated solvents.
Protocol 3: FT-IR Spectroscopy
-
Acquisition: Acquire an ATR-FTIR spectrum of the neat, dried sample.
-
Validation Checkpoint: The presence of a broad, strong absorption band between
validates the retention of the hydroxyl group (-OH) inferred from the molecular formula. This proves the oxygen atom identified in the HRMS formula belongs to an alcohol rather than an ether, closing the logical loop of the elucidation process.
Conclusion
The structural elucidation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol requires a deliberate, multi-modal approach. By anchoring the elemental composition with ESI-HRMS, mapping the isolated spin systems with 1D NMR, and bridging the molecular skeleton with 2D HMBC correlations, we establish a rigid, self-validating analytical proof. This methodology not only confirms the identity of the target compound but serves as a robust template for elucidating complex, poly-functional small molecules in drug development.
References
-
Sigma-Aldrich. "Di methyl amino ethanol | Sigma-Aldrich: 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol". sigmaaldrich.com.
-
MDPI. "The Evolving Landscape of NMR Structural Elucidation". mdpi.com.[1]
-
NIH PMC. "Advances in structure elucidation of small molecules using mass spectrometry". nih.gov.[2]
-
arXiv. "Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra". arxiv.org.[3]
Sources
Technical Guide: Mechanism of Action of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33)
The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , scientifically designated as JAY2-22-33 .
Executive Summary
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3), coded as JAY2-22-33 , is a synthetic choline analog and nicotinic acetylcholine receptor (nAChR) modulator . Unlike traditional cholinergic agonists, JAY2-22-33 exhibits a unique dual-mechanism targeting neuroprotection and cognitive enhancement. It functions primarily by modulating nAChR signaling to activate the Insulin/IGF-1 signaling (IIS) pathway , leading to the downstream activation of neuroprotective transcription factors (DAF-16/FOXO and HSF-1).
This molecule is distinct from its structural isomer, the betahistine metabolite (2-pyridyl derivative), by its specific efficacy in reducing
Chemical Identity & Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol |
| Code Name | JAY2-22-33 |
| CAS Number | 121489-14-3 |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| Structural Class | 3-Picolylamine derivative / Choline Analog |
| Solubility | Highly soluble in water, ethanol, and DMSO |
| Key Moiety | 3-Pyridyl ring (bioisostere of the quaternary ammonium in choline) |
Structural Insight: The molecule replaces the quaternary trimethylammonium headgroup of choline with a methyl-pyridin-3-ylmethyl-amine moiety. This modification increases lipophilicity (enhancing Blood-Brain Barrier penetration) while retaining affinity for choline transporters and nAChR regulatory sites.
Mechanism of Action (MOA)
The pharmacological activity of JAY2-22-33 is defined by a Dual-Target Neuroprotective Cascade . It does not act as a simple ion channel opener but rather as a modulator that couples cholinergic reception to metabolic survival pathways.
Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
-
Interaction Type: Non-competitive modulation / Desensitization.
-
Receptor Subtypes: Requires both
7 (homomeric) and non- 7 (heteromeric) nAChRs for efficacy. -
Binding Dynamics: JAY2-22-33 exhibits low affinity for the orthosteric binding site (evidenced by its inability to potently displace
-bungarotoxin). Instead, it likely binds to an allosteric site or stabilizes a desensitized receptor state that triggers intracellular signaling without causing excitotoxicity.
Signal Transduction: The Cholinergic-Insulin Axis
Crucially, the neuroprotective effects of JAY2-22-33 are strictly dependent on the Insulin/IGF-1 Signaling (IIS) pathway .
-
Receptor Coupling: Modulation of nAChRs by JAY2-22-33 triggers a cross-talk mechanism that activates the Insulin Receptor (DAF-2 homolog).
-
Kinase Cascade: This activates the PI3K/Akt cascade.
-
Transcription Factor Activation:
-
DAF-16 (FOXO): Promotes the expression of stress resistance genes.
-
HSF-1 (Heat Shock Factor 1): Upregulates chaperones (HSPs) that manage proteostasis.
-
-
Outcome: Enhanced clearance of misfolded proteins (specifically A
) and resistance to oxidative stress.
Amyloid- (A ) Modulation[1][2][3]
-
Clearance: In N2a neuroblastoma cells, JAY2-22-33 significantly reduces intracellular and secreted A
levels. -
Toxicity Blockade: It prevents A
-induced paralysis in C. elegans models, a phenotype linked to muscle mitochondrial toxicity.
Signaling Pathway Visualization
The following diagram illustrates the validated signaling cascade of JAY2-22-33, highlighting the critical dependence on nAChRs and the Insulin pathway.
Caption: JAY2-22-33 mechanism linking nAChR modulation to Insulin/IGF-1 signaling, resulting in FOXO/HSF-1 mediated neuroprotection.
Experimental Protocols (Self-Validating Systems)
To verify the activity of JAY2-22-33, the following protocols utilize specific biological endpoints (paralysis delay and protein quantification) that serve as internal controls for efficacy.
Protocol A: C. elegans A -Induced Paralysis Assay
Objective: Determine in vivo neuroprotection against proteotoxicity.
Model: Transgenic C. elegans strain CL4176 (temperature-sensitive expression of human A
-
Synchronization: Egg-lay synchronized worms are maintained at 16°C (permissive temp) on NGM plates seeded with OP50 E. coli.
-
Treatment:
-
Prepare NGM plates containing 1
M JAY2-22-33 . -
Control plates contain vehicle (water/DMSO).
-
Transfer L1 larvae to treatment plates.
-
-
Induction: At 36 hours post-hatching (L3 stage), upshift temperature to 25°C to induce A
expression. -
Scoring:
-
Begin scoring for paralysis 20 hours post-induction.
-
Check worms every 2 hours.
-
Criterion: A worm is "paralyzed" if it fails to move its body specifically upon prodding with a platinum wire, while retaining pharyngeal pumping (distinguishing paralysis from death).
-
-
Validation: The median paralysis time (PT50) in the treated group must be statistically significantly longer (p<0.05, Log-rank test) than the control.
Protocol B: A Quantification in N2a Cells
Objective: Assess the compound's ability to lower amyloid load in mammalian neurons.[1][2][3] Model: N2a (Neuro-2a) neuroblastoma cells transfected with human APP (Swedish mutation).
-
Culture: Maintain N2a cells in DMEM + 10% FBS + Pen/Strep.
-
Differentiation & Treatment:
-
Plate cells in 6-well plates.
-
Differentiate using retinoic acid (if applicable to specific sub-line) or maintain in low serum.
-
Treat with 0.5 - 10
M JAY2-22-33 for 24–48 hours.
-
-
Lysis: Collect culture medium (for secreted A
) and lyse cells in RIPA buffer (for intracellular A ). -
ELISA Analysis:
-
Use a Sandwich ELISA specific for human A
(e.g., capture antibody 6E10). -
Normalize A
concentration to total protein content (BCA assay).
-
-
Result Interpretation: A dose-dependent reduction in A
levels compared to vehicle control confirms efficacy.
Comparative Pharmacology
| Feature | Choline | Nicotine | JAY2-22-33 |
| Receptor Affinity | Low ( | High (Agonist) | Low (Modulator) |
| Desensitization | Low | High | High |
| A | Weak | Moderate | Potent |
| Toxicity Profile | None | High (addictive/toxic) | Low (No overt toxicity observed) |
| Primary Utility | Precursor | Stimulant | Neurotherapeutic |
References
-
Keowkase, R., et al. (2010). Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Molecular Pharmacology, 78(4).
-
Buccafusco, J. J., & Terry, A. V. Jr. (2009). A new strategy for the development of drugs for the treatment of Alzheimer's disease: The specific modulation of nicotinic receptor desensitization. Journal of Pharmacology and Experimental Therapeutics.
-
Sood, A., et al. (2007). Cognitive enhancing and neuroprotective effects of the choline analog JWB1-84-1 in models of Alzheimer's disease. Neuropharmacology.
-
PubChem Database. Compound Summary for CID 3127274 (2-[(Pyridin-3-ylmethyl)-amino]-ethanol).
Sources
- 1. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CB-2433 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. openscholar.uga.edu [openscholar.uga.edu]
Technical Guide: Biological Potential & Pharmacological Profile of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
This guide provides an in-depth technical analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS 121489-14-3).
Note: While this specific molecule acts primarily as a high-value intermediate in medicinal chemistry, this guide evaluates its potential biological activity based on Structure-Activity Relationships (SAR) of the 3-picolylamine pharmacophore, contrasting it with established ligands like Betahistine and Nicotinic agonists.
Executive Summary & Chemical Identity
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a tertiary amine featuring a 3-picolyl (pyridin-3-ylmethyl) moiety linked to an N-methylethanolamine side chain. Unlike its structural isomer Betahistine (a 2-pyridyl ethylamine derivative), this compound possesses a shortened linker (methylene vs. ethylene) and a 3-pyridyl orientation, shifting its predicted pharmacological profile from Histaminergic (H1/H3) to Nicotinic Acetylcholine Receptor (nAChR) modulation and Metallo-enzyme inhibition .
Chemical Data Table
| Property | Value | Notes |
| IUPAC Name | 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol | |
| CAS Number | 121489-14-3 | |
| Molecular Formula | C9H14N2O | |
| Molecular Weight | 166.22 g/mol | |
| pKa (Predicted) | Pyridine N: ~3.2 Amine N: ~8.6 | At pH 7.4, the aliphatic amine is protonated; pyridine is uncharged.[1] |
| LogP (Predicted) | 0.2 - 0.5 | Amphiphilic; moderate BBB permeability expected. |
| Key Pharmacophore | 3-Picolylamine | Privileged scaffold for nAChR ligands and Zn²⁺ chelators. |
Predicted Pharmacodynamics: The 3-Picolyl Paradigm
The biological activity of this molecule is governed by the specific spatial arrangement of the pyridine nitrogen and the basic amine nitrogen.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 3-pyridyl-methyl-amine motif is a classic bioisostere for the pyrrolidine ring of Nicotine.
-
Mechanism: The protonated tertiary amine mimics the quaternary ammonium of acetylcholine (cation-π interaction). The pyridine nitrogen accepts a hydrogen bond from the receptor (Trp residue).
-
Selectivity: Unlike 2-pyridyl analogs (which often favor Histamine receptors), 3-pyridyl derivatives favor α4β2 and α7 nAChR subtypes.
-
Effect of Ethanol Side Chain: The hydroxyl group introduces polarity. While this may reduce affinity compared to pure alkyl analogs (due to desolvation penalties), it often improves selectivity for peripheral receptors or acts as a handle for prodrug derivatization.
Metallopharmacology (Zinc Chelation)
The molecule contains a tridentate-like coordination motif:
-
Pyridine Nitrogen (
) -
Tertiary Amine Nitrogen (
) -
Hydroxyl Oxygen (weak donor)
-
Potential Activity: This structural arrangement (specifically the 2-aminomethyl-pyridine motif) is highly effective at chelating Zinc (Zn²⁺) and Copper (Cu²⁺) .
-
Target Implication: Potential inhibition of zinc-dependent metalloproteinases (MMPs) or modulation of synaptic zinc in the CNS.
Structural Comparison (SAR Visualization)
Figure 1: SAR comparison showing the divergence of the target molecule from Betahistine (Histaminergic) towards Nicotinic and Chelating profiles.
Experimental Protocols for Validation
To validate the biological activity of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, the following experimental workflows are recommended.
Synthesis & Purification (Self-Validating Protocol)
Rationale: Commercial purity varies. Fresh synthesis ensures the absence of oxidative impurities (N-oxides).
Reagents: 3-Pyridinecarboxaldehyde, N-Methylethanolamine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).
-
Imine Formation: Dissolve 3-Pyridinecarboxaldehyde (1.0 eq) and N-Methylethanolamine (1.0 eq) in DCM. Stir for 2 hours at room temperature over activated 4Å molecular sieves (essential to drive equilibrium).
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The reaction is self-indicating; gas evolution (minor) ceases upon completion. Stir overnight.
-
Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Purification: The product is polar. Use flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
-
Validation: ¹H NMR must show the singlet for N-Methyl (~2.3 ppm) and the singlet for Py-CH₂-N (~3.6 ppm).
In Vitro nAChR Binding Assay
Rationale: To confirm the predicted nicotinic affinity.
-
Membrane Prep: Rat brain cortical membranes (rich in α4β2).
-
Radioligand: [³H]-Epibatidine (high affinity) or [³H]-Nicotine.
-
Protocol:
-
Incubate membranes with radioligand (0.5 nM) and varying concentrations of the target molecule (
to M). -
Non-specific binding: Determine using 300 µM (-)-Nicotine.
-
Incubation: 2 hours at 4°C (reduces degradation).
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Plot displacement curves to calculate
.
-
Zinc Chelation Assay (Titration)
Rationale: To assess metallo-pharmacology potential.
-
Dissolve target compound (100 µM) in HEPES buffer (pH 7.4).
-
Monitor UV-Vis absorbance (240–300 nm).
-
Titrate ZnCl₂ solution (0.1 to 5.0 equivalents).
-
Readout: A bathochromic shift or isosbestic point in the pyridine absorbance band indicates stable complex formation.
Pharmacokinetics & Metabolism
The metabolic fate of this molecule is critical for in vivo applications. The primary metabolic risks are N-oxidation (pyridine) and Glucuronidation (alcohol).
Figure 2: Predicted Metabolic Pathways. N-oxidation is the dominant Phase I pathway for pyridine tert-amines.
Safety & Toxicology Profile
-
Skin/Eye: Like most amino-pyridines, this compound is a Class 1C Skin Corrosive and causes serious eye damage (pH > 11 in solution).
-
Sensitization: Potential skin sensitizer (similar to ethylenediamine derivatives).
-
Systemic Toxicity:
-
Acute: Moderate oral toxicity expected (LD50 est. 500–1000 mg/kg based on 3-picolylamine data).
-
Neurotoxicity: Unlike MPTP (4-phenyl-1,2,3,6-tetrahydropyridine), this molecule lacks the specific unsaturation required for conversion to a neurotoxic pyridinium species by MAO-B. However, high doses may induce cholinergic overstimulation (tremors, seizures).
-
References
-
PubChem Compound Summary. (2025). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol (CID 3127274). National Center for Biotechnology Information. Link
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Establishes 3-pyridyl ether/amine SAR). Link
-
Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. (Contrasts 2-pyridyl vs 3-pyridyl binding requirements). Link
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-(Methylamino)ethanol derivatives. Link
Sources
An In-depth Technical Guide to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol as a Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, a versatile heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via reductive amination, and outlines methods for its purification and spectroscopic characterization. Furthermore, this guide explores the reactivity of its key functional groups—the tertiary amine, the pyridine ring, and the primary alcohol—and discusses its application as a pivotal intermediate in the construction of more complex, biologically active molecules. The insights and protocols herein are designed to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in drug discovery and development workflows.
Introduction: A Versatile Scaffold in Modern Synthesis
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS 121489-14-3) is a bifunctional organic compound featuring a pyridine ring, a tertiary amine, and a primary alcohol. This unique combination of functional groups makes it an exceptionally valuable intermediate for introducing the pyridin-3-ylmethyl moiety into target molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions, while also improving the pharmacokinetic properties of a molecule.
The related pyridin-2-yl isomer, 2-[methyl(pyridin-2-yl)amino]ethanol, is a known key intermediate in the synthesis of the anti-diabetic drug Rosiglitazone.[1][2] Similarly, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial protein MmpL3, a promising target for new anti-tuberculosis agents.[3] These examples underscore the therapeutic potential of molecules derived from this structural class, positioning 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol as a critical building block for the exploration of new chemical space in drug discovery programs, particularly those targeting neurological or infectious diseases.[4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The identity and purity of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 121489-14-3 | [5] |
| Molecular Formula | C₉H₁₄N₂O | |
| Molecular Weight | 166.22 g/mol | |
| IUPAC Name | 2-[methyl(pyridin-3-ylmethyl)amino]ethanol | |
| Synonyms | 2-[methyl(3-pyridinylmethyl)amino]ethanol | |
| Purity | Typically >98% (commercial sources) | |
| InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N |
Spectroscopic Data Summary
The following table outlines the expected spectroscopic data for structural confirmation. This data is predicted based on the compound's structure and comparison with similar molecules.[6][7]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.5 (m, 2H, pyridine H-2, H-6), ~7.7 (d, 1H, pyridine H-4), ~7.3 (dd, 1H, pyridine H-5), ~3.6 (s, 2H, -CH₂-pyridine), ~3.5 (t, 2H, -CH₂-OH), ~2.6 (t, 2H, -N-CH₂-), ~2.3 (s, 3H, N-CH₃), ~2.0 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~150.0 (pyridine C-2), ~148.5 (pyridine C-6), ~135.5 (pyridine C-4), ~134.0 (pyridine C-3), ~123.5 (pyridine C-5), ~60.0 (-CH₂-OH), ~58.5 (-CH₂-pyridine), ~55.0 (-N-CH₂-), ~42.0 (N-CH₃). |
| FT-IR (ATR) | 3400-3200 cm⁻¹ (broad, O-H stretch), 3100-3000 cm⁻¹ (C-H aromatic stretch), 2950-2800 cm⁻¹ (C-H aliphatic stretch), ~1600 cm⁻¹ (C=N, C=C pyridine ring stretch), ~1050 cm⁻¹ (C-O stretch). |
| Mass Spec. (ESI+) | Predicted [M+H]⁺ = 167.1184 |
Synthesis and Purification
The most direct and efficient synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is achieved through the reductive amination of 3-pyridinecarboxaldehyde with 2-(methylamino)ethanol. This method is widely applicable and proceeds through a well-understood mechanism.
Synthetic Pathway and Mechanism
The reaction proceeds in two key stages within a single pot:
-
Iminium Ion Formation: The nucleophilic nitrogen of 2-(methylamino)ethanol attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent dehydration forms a transient, electrophilic iminium ion.
-
Hydride Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion to the iminium carbon, yielding the final tertiary amine product.
The choice of sodium borohydride is critical for this protocol's success. It is a selective reducing agent that readily reduces the iminium ion but is unreactive towards the starting aldehyde under neutral or basic conditions, minimizing side reactions. Methanol is an excellent solvent as it effectively dissolves the reactants and the borohydride reagent.
Detailed Experimental Protocol: Synthesis
-
Objective: To synthesize 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
-
Materials:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
2-(Methylamino)ethanol (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous methanol (approx. 0.5 M concentration relative to the aldehyde).
-
Add 2-(methylamino)ethanol (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Detailed Experimental Protocol: Purification
The basic nature of the pyridine and tertiary amine moieties necessitates care during purification by silica gel chromatography to prevent peak tailing.[8]
-
Objective: To purify the crude product by column chromatography.
-
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a 95:4.5:0.5 to 90:9:1 ratio. The optimal ratio should be determined by TLC analysis.
-
Crude 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
-
-
Procedure:
-
Prepare the chromatography column by packing a slurry of silica gel in the least polar eluent mixture (e.g., 100% DCM).
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the top of the silica bed.
-
Elute the column with the optimized DCM/MeOH/TEA solvent system. The inclusion of a small amount of triethylamine neutralizes acidic sites on the silica, ensuring a symmetrical peak shape for the amine product.[8]
-
Collect fractions and monitor by TLC, staining with potassium permanganate or visualizing under UV light.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol as a viscous oil or low-melting solid.
-
Reactivity and Applications as a Synthetic Intermediate
The utility of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.
-
Primary Alcohol (-OH): This is the most versatile handle for derivatization. It can be readily converted into ethers (e.g., via Williamson ether synthesis), esters (acylation), or halides (e.g., using SOCl₂). It can also be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions.
-
Tertiary Amine (-N(Me)-): The tertiary amine is basic and nucleophilic. It can be protonated to form salts, which is often useful for purification or modifying solubility. It can also be N-oxidized.
-
Pyridine Ring: The pyridine nitrogen is basic and can be quaternized with alkyl halides. The ring itself can undergo electrophilic aromatic substitution, although it is generally deactivated towards this reaction.
This multi-functional nature allows the compound to serve as a linchpin, connecting different molecular fragments. A common application involves using the alcohol for further elaboration while the pyridine moiety serves as a key pharmacophore.
Safety and Handling
While specific toxicity data for this compound is not widely published, related structures provide guidance on safe handling. The non-N-methylated analog, 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, is classified with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye damage (H318).[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the orthogonal reactivity of its alcohol, tertiary amine, and pyridine functionalities, makes it an ideal building block for creating libraries of complex molecules for biological screening. The protocols and data provided in this guide offer a solid foundation for researchers to confidently synthesize, purify, and utilize this compound in their research endeavors, accelerating the path toward novel therapeutic agents.
References
-
PubChem. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of pyridin-3-yl-substituted pyrazoles 11-14. Reagents and... ResearchGate GmbH. [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic-Chemistry.org. [Link]
-
PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. U.S. National Library of Medicine. [Link]
-
RSC Publishing. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Royal Society of Chemistry. [Link]
-
ResearchGate. Scheme of the reaction used to synthesize 2-[methyl(pyridin-2-yl)amino]ethanol (1R). ResearchGate GmbH. [Link]
-
Chemsrc. 2-methylamino-1-pyridin-3-yl-ethanol. Chemsrc. [Link]
-
PubChemLite. 2-[(pyridin-3-ylmethyl)-amino]-ethanol. PubChemLite. [Link]
-
SpectraBase. 2-[(Pyridin-3-ylmethyl)amino]ethanol. Wiley-VCH GmbH. [Link]
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google.
-
PMC. Flow Synthesis of 2-Methylpyridines via α-Methylation. U.S. National Library of Medicine. [Link]
-
ResearchGate. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde... ResearchGate GmbH. [Link]
-
PMC. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. U.S. National Library of Medicine. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Veeprho. 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol. Veeprho. [Link]
-
PubChem. (2-Aminopyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Universiti Malaya. [Link]
- Google Patents. US3453183A - Method of purifying ethanolamines. Google.
- Google Patents.
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solubility profile of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
An in-depth technical analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3) requires a rigorous understanding of its physicochemical properties and the analytical methodologies used to profile its behavior in solution[1]. As a Senior Application Scientist, I have structured this whitepaper to guide researchers and drug development professionals through the mechanistic rationale governing the solubility of this compound, alongside field-proven, self-validating protocols for empirical determination.
Physicochemical Profiling & Mechanistic Rationale
To accurately predict and measure the solubility of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 166.22 g/mol ) is a bifunctional molecule characterized by three critical functional groups:
-
Pyridine Ring: A weak base with a conjugate acid pKa of approximately 5.2.
-
Tertiary Amine: A stronger basic center with a predicted pKa between 8.5 and 9.0.
-
Primary Alcohol (Ethanolamine moiety): A neutral group that serves as both a hydrogen bond donor and acceptor.
The Causality of pH-Dependent Solubility
The solubility profile of this compound is not static; it is a dynamic property dictated by the pH of the surrounding medium. Because the molecule contains two ionizable nitrogen centers, its aqueous solubility is governed by its protonation state.
At highly acidic pH levels (e.g., pH 1.2, simulating simulated gastric fluid), both the pyridine nitrogen and the tertiary amine are protonated. This diprotonated state maximizes ion-dipole interactions with water, resulting in near-infinite solubility. At physiological pH (7.4), the pyridine ring is neutral, but the tertiary amine remains protonated, maintaining high solubility. It is only at highly alkaline pH levels (>9.0) that the molecule exists entirely as a neutral free base, where its solubility becomes reliant solely on the hydrogen-bonding capacity of the primary alcohol.
Fig 1: pH-dependent protonation states of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Quantitative Solubility Data
Based on the structural mechanics outlined above, the following tables summarize the predicted thermodynamic across various aqueous buffers and organic solvents.
Table 1: Aqueous Solubility Profile across pH
| pH Level | Physiological Equivalent | Dominant Species | Predicted Solubility | Mechanistic Driver |
| 1.2 | Gastric Fluid | Diprotonated | > 100 mg/mL | Strong ion-dipole interactions from two cationic centers. |
| 7.4 | Blood Plasma / PBS | Monoprotonated | ~ 50 mg/mL | Protonation of the tertiary amine (pKa ~8.5). |
| 10.0 | Alkaline Buffer | Neutral Free Base | < 10 mg/mL | Reliance on H-bonding from the hydroxyl group. |
Table 2: Organic Solvent Solubility Profile
| Solvent | Polarity Index | Solubility Classification | Rationale |
| DMSO | 7.2 | Freely Soluble (>100 mM) | Strong dipole moment; universal solvent for HTS stock solutions. |
| Methanol | 5.1 | Soluble | Capable of extensive H-bonding with the primary alcohol and amines. |
| Acetonitrile | 5.8 | Sparingly Soluble | Polar aprotic; lacks H-bond donation capabilities. |
| Hexane | 0.1 | Insoluble | Non-polar; cannot disrupt the compound's intermolecular H-bonds. |
Analytical Methodologies for Solubility Determination
In drug discovery and assay development, solubility is not a monolithic metric. It must be evaluated through two distinct lenses: Thermodynamic Solubility (the true equilibrium state) and Kinetic Solubility (the point of precipitation from a concentrated stock)[2][3].
Fig 2: Experimental workflows for determining thermodynamic and kinetic solubility.
Protocol A: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method remains the "gold standard" for determining the intrinsic solubility of a compound[2][4]. This method measures the maximum concentration of the compound in solution when in perfect equilibrium with its most stable crystalline form.
-
Solid Addition: Weigh an excess amount (e.g., 5–10 mg) of crystalline 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol into a highly inert glass vial.
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Equilibration: Seal the vial and agitate at 500 rpm on a thermostatic orbital shaker at a constant 25.0 ± 0.5 °C for 24 to 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Always discard the first 100 µL of filtrate to prevent adsorption artifacts on the filter membrane from skewing the final concentration.
-
-
pH Verification: Measure the pH of the final filtrate.
-
Causality: Because this compound is a base, its dissolution can alkalinize weakly buffered solutions. Verifying the final pH ensures the calculated solubility value is assigned to the correct physiological state.
-
-
Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a standard calibration curve.
Protocol B: Kinetic Solubility via Laser Nephelometry
Kinetic solubility is vital for high-throughput screening (HTS). It mimics in vitro assay conditions where compounds are dosed directly from DMSO stock solutions into aqueous media, often resulting in temporary supersaturation[3][5].
-
Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM stock solution.
-
Serial Dilution: Dispense the DMSO stock into a 96-well plate and perform a 2-fold serial dilution using pure DMSO.
-
Aqueous Spiking: Transfer aliquots from the DMSO dilution plate into a UV-transparent, flat-bottom 96-well assay plate containing the target aqueous buffer. Ensure the final DMSO concentration remains constant across all wells (typically 1% to 5% v/v).
-
Incubation: Incubate the plate at room temperature for 1 to 4 hours.
-
Nephelometric Detection: Read the plate using a laser nephelometer (e.g., NEPHELOstar).
-
Self-Validation Step: Plot light scattering intensity versus compound concentration. The kinetic solubility limit is mathematically defined as the inflection point where the scattering signal significantly exceeds the buffer baseline (noting that nephelometry typically has a lower detection limit of ~20 µM)[5][7].
-
Formulation & Handling Strategies
When formulating 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for downstream applications, avoid using highly alkaline buffers (pH > 8.5) unless strictly necessary, as this will force the compound into its less soluble free-base form. For in vitro assays requiring high concentrations, dosing from a 10 mM DMSO stock into a slightly acidic to neutral buffer (pH 6.5 - 7.4) will ensure the compound remains fully solvated without triggering false positives caused by micro-precipitates.
References
-
National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility?". PMC10948332. URL:[Link]
-
ResearchGate. "A review of methods for solubility determination in biopharmaceutical drug characterisation". URL:[Link]
-
Analytical Chemistry (ACS Publications). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates". URL:[Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. enamine.net [enamine.net]
stability and degradation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
An In-depth Technical Guide on the Stability and Degradation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Authored by: A Senior Application Scientist
This document provides a comprehensive technical framework for assessing the chemical stability and degradation pathways of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. It is intended for researchers, chemists, and drug development professionals engaged in the characterization of pharmaceutical compounds. The guide outlines the core principles of stability testing, provides detailed experimental protocols for forced degradation, and discusses the analytical methodologies required to identify and quantify degradation products, all in accordance with international regulatory standards.
Introduction and Molecular Profile
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS No: 121489-14-3) is a chemical entity featuring a pyridine ring, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of moieties suggests several potential applications in medicinal chemistry and materials science, but also predisposes the molecule to specific degradation pathways. Understanding the intrinsic stability of this compound is a critical prerequisite for its development in any application, particularly in pharmaceuticals, where stability directly impacts safety, efficacy, and shelf-life.
Forced degradation studies are an essential component of the drug development process, providing crucial insights into the potential degradation products that may form under various environmental conditions.[2][3] The data generated from these studies are used to develop stability-indicating analytical methods, elucidate degradation mechanisms, and design stable formulations.[2][4] This guide will detail the strategic approach to conducting these studies for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Table 1: Physicochemical Properties of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
| Property | Value | Source |
| CAS Number | 121489-14-3 | [1] |
| Molecular Formula | C₉H₁₄N₂O | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N | |
| Structure | A pyridine ring linked via a methylene group to a tertiary amine which also bears a methyl and a 2-hydroxyethyl group. | N/A |
Predicted Degradation Pathways
The chemical structure of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol contains several functional groups susceptible to degradation. A proactive analysis of these groups allows for the prediction of likely degradation pathways, which informs the design of forced degradation experiments and the search for potential degradants.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is susceptible to N-oxidation , forming a pyridine-N-oxide derivative. This is a common metabolic and chemical degradation pathway for pyridine-containing compounds.[5]
-
Tertiary Amine: The tertiary amine is also a prime target for N-oxidation . Additionally, dealkylation reactions, though often requiring more stringent conditions, are a possibility.
-
Primary Alcohol: The primary alcohol moiety can be readily oxidized, first to an aldehyde and subsequently to a carboxylic acid . This two-step oxidation is a classic pathway for primary alcohols.[6]
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially promote other, less common, degradation reactions. However, significant hydrolytic degradation is not predicted to be a primary pathway.
The following diagram illustrates these predicted primary degradation routes.
Caption: Predicted primary degradation pathways for the target molecule.
Forced Degradation: Experimental Design and Protocols
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing.[3] The objective is to intentionally degrade the compound to a target level, typically 5-20%, to ensure that potential degradation products are formed at a sufficient concentration for detection and characterization without completely destroying the molecule.[3]
Rationale for Experimental Choices
The selection of stress conditions is dictated by ICH guideline Q1A(R2) and is designed to cover the most common degradation routes encountered during manufacturing, storage, and administration.[3]
-
Acid/Base Hydrolysis: These conditions test the susceptibility of the molecule to degradation in acidic or alkaline environments.
-
Oxidation: This evaluates the molecule's reactivity towards oxidizing agents, which can be present as impurities or through interaction with the environment.
-
Thermal Stress: Elevated temperatures accelerate thermally-induced degradation processes.[7]
-
Photostability: This is crucial for determining if the compound is light-sensitive, which has implications for packaging and handling.[8]
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols
Materials:
-
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Class A volumetric flasks and pipettes
Protocol 1: Stock Solution Preparation
-
Accurately weigh and dissolve an appropriate amount of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in a 1:1 (v/v) mixture of acetonitrile and water to create a stock solution of 1.0 mg/mL.
-
This stock solution will be used for all stress conditions except for solid-state thermal stress.
Protocol 2: Acidic and Basic Hydrolysis
-
Acidic: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate both solutions in a water bath at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) and dilute with mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).
-
Analyze by HPLC.
Protocol 3: Oxidative Degradation
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time intervals. Quenching the reaction prior to injection may not be necessary if analysis is prompt, but can be achieved by significant dilution.
Protocol 4: Thermal Degradation
-
Solid State: Place a thin layer of the solid compound in a vial and expose it to 80°C in a calibrated oven.
-
Solution State: Incubate a sample of the stock solution at 60°C.
-
At each time point, for the solid sample, dissolve a weighed amount in the solvent to prepare a solution for analysis. For the solution sample, withdraw an aliquot.
-
Analyze the samples.
Protocol 5: Photostability
-
Expose a solution of the compound (e.g., 0.5 mg/mL) in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B.[8] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the light-exposed and dark control samples.
Analytical Methodology
A validated, stability-indicating analytical method is paramount for forced degradation studies. This method must be able to separate the parent compound from all process impurities and degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this analysis, often coupled with Mass Spectrometry (LC-MS) for the identification of unknown degradants.[9]
Table 2: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to elute both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 260 nm (or PDA 200-400 nm) | Pyridine rings typically have a strong UV absorbance around 260 nm. A Photodiode Array (PDA) detector is ideal for assessing peak purity. |
| Mass Spec. | ESI+, Full Scan and MS/MS | Electrospray Ionization (ESI) in positive mode is suitable for protonating the basic nitrogens. MS/MS is used for structural elucidation of degradants. |
Data Interpretation and Presentation
The primary output of these studies is the quantitative assessment of the parent compound's degradation and the qualitative/quantitative profile of the degradation products. The results should be summarized in a clear format.
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Major Degradant (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 8.5 | 2 | 1.15 | 99.5 |
| 0.1 M NaOH, 60°C | 24 h | 15.2 | 3 | 0.88 | 98.9 |
| 3% H₂O₂, RT | 8 h | 18.9 | 4 | 0.95, 1.05 | 99.1 |
| Thermal (Solid), 80°C | 48 h | 2.1 | 1 | 1.15 | 100.2 |
| Photolytic (ICH Q1B) | - | 11.7 | 3 | 1.22 | 99.3 |
RRT = Relative Retention Time
Conclusion
This guide provides a robust framework for investigating the . By systematically applying hydrolytic, oxidative, thermal, and photolytic stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively identify potential degradation pathways and products. The insights gained are fundamental to ensuring the quality, safety, and efficacy of any potential product containing this molecule and are a regulatory requirement for pharmaceutical development. The predicted susceptibility to oxidation at the pyridine, tertiary amine, and alcohol moieties suggests that protection from oxidizing agents and light may be critical for ensuring long-term stability.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 18(4), 527-532.
- Blessy, M., et al. (2014). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 93, 62-71.
- Kaiser, J. P., & Bollag, J. M. (1991). Degradation of Pyridines in the Environment. Experientia, 47(3), 292-298.
- Ministry of the Environment, Japan. (n.d.). Chapter 3: Analytical Methods. Detailed Explanation of the Survey on the State of Residual Chemical Substances in the Environment.
- ResolveMass Laboratories. (2026, February 15).
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10.
-
PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Vevelstad, S. J., et al. (2013). Oxidative degradation of 2-ethanolamine: The effect of oxygen concentration and temperature on product formation. International Journal of Greenhouse Gas Control, 18, 146-155.
- Al-Absi, R. S., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
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The Privileged Scaffold: A Technical Guide to Pyridine Amino Alcohol Derivatives in Modern Chemistry
Abstract
Pyridine amino alcohol derivatives represent a cornerstone class of organic compounds, uniquely bridging the gap between medicinal chemistry and asymmetric catalysis. Their intrinsic structural features—a basic pyridine nitrogen, a chiral alcohol center, and an amino group—create a trifecta of functionalities that impart remarkable versatility. The pyridine ring acts as a key coordinating agent and a bioisostere for various aromatic systems in drug molecules, while the chiral amino alcohol backbone provides a robust platform for inducing stereoselectivity. This guide offers an in-depth exploration of the synthesis, properties, and applications of these high-value derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable insights into the causal relationships behind experimental choices and the latest advancements in the field.
Introduction: The Strategic Importance of the Pyridine Amino Alcohol Motif
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and natural products, prized for its unique electronic properties, hydrogen bonding capability, and metabolic stability.[1][2] When integrated into an amino alcohol framework, the resulting derivative gains a three-dimensional architecture that is highly sought after for molecular recognition. Chiral amino alcohols are critical building blocks for a vast array of pharmaceuticals, with their stereochemistry playing a decisive role in biological activity.[3]
The strategic value of this scaffold lies in its modularity. Synthetic chemists can readily modify the pyridine ring, the amino substituent, and the carbinol center to fine-tune steric and electronic properties. This tunability is paramount in two major fields:
-
Medicinal Chemistry : The pyridine moiety can enhance water solubility and act as a bioisosteric replacement for other rings like benzene or imidazole, improving the pharmacokinetic profile of a drug candidate.[1][4] The amino alcohol portion often mimics the structure of endogenous molecules, allowing for specific interactions with biological targets such as enzymes and receptors. Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6][7][8]
-
Asymmetric Catalysis : As chiral ligands, pyridine amino alcohols are exceptionally effective in coordinating with transition metals (e.g., Ruthenium, Iridium, Nickel).[9][10] The pyridine nitrogen and the alcohol oxygen can form a stable chelate with a metal center, creating a well-defined chiral environment. This arrangement is highly effective for inducing enantioselectivity in a variety of transformations, such as the reduction of ketones and the addition of organometallic reagents to aldehydes.[9][11]
This guide will systematically deconstruct the synthesis and application of these powerful molecules, providing both the theoretical framework and practical methodologies essential for their successful utilization.
Core Synthetic Strategies
Accessing enantiomerically pure pyridine amino alcohol derivatives is a critical challenge that has been met with a variety of elegant synthetic solutions. The choice of strategy depends on factors like the desired stereoisomer, scalability, and the availability of starting materials.
Asymmetric Reduction of Pyridyl Ketones
One of the most direct routes involves the asymmetric reduction of a prochiral pyridyl ketone. This transformation is often accomplished using metal-catalyzed transfer hydrogenation, a robust and scalable method.
Causality in Action: The success of this reaction hinges on the formation of a transient metal-hydride species coordinated to a chiral ligand. The ligand, often a chiral diamine or another amino alcohol, creates a sterically defined pocket around the metal center. The pyridyl ketone can only approach the metal hydride from one face, leading to the preferential formation of one enantiomer of the alcohol. Ruthenium-based catalysts are particularly effective for this purpose.[9][12]
Addition of Organometallic Reagents to Pyridine Aldehydes
This classic carbon-carbon bond-forming reaction can be rendered highly enantioselective through the use of a chiral catalyst. The enantioselective addition of organozinc reagents (e.g., diethylzinc) to pyridine aldehydes is a well-established method for producing chiral secondary alcohols.[9][11]
Expert Insight: The catalyst, typically a chiral amino alcohol itself, first reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates to the pyridine aldehyde. The pre-organized chiral environment of the catalyst dictates the facial selectivity of the alkyl group transfer to the aldehyde's carbonyl carbon, resulting in high enantiomeric excess (ee).
Derivatization of Chiral Building Blocks
Leveraging the "chiral pool" is an efficient and often cost-effective strategy. Readily available, enantiopure starting materials like α-amino acids can be converted into pyridine amino alcohols.[3][9]
Workflow Rationale: This approach typically involves the reduction of the carboxylic acid moiety of an amino acid to a primary alcohol, yielding a chiral 1,2-amino alcohol (e.g., L-Valinol from L-valine).[3] The amino group can then be used to construct the pyridine ring through various cyclization strategies, or a pre-formed pyridyl group can be attached via nucleophilic substitution or coupling reactions. This method provides excellent stereochemical control as the original chirality of the amino acid is transferred to the final product.
The general workflow for these synthetic approaches is outlined below.
Caption: Binding model of a pyridine amino alcohol derivative in a protein active site.
Detailed Experimental Protocol
This section provides a representative, field-proven protocol for a key synthetic transformation.
Protocol: Asymmetric Synthesis of (S)-1-(Pyridin-2-yl)ethanol via Transfer Hydrogenation
This protocol details the asymmetric transfer hydrogenation of 2-acetylpyridine using a well-established Ruthenium/chiral diamine catalyst system.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes. The solution should turn a deep red/purple, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add 2-acetylpyridine (1.0 eq).
-
Initiation: Add the formic acid/triethylamine mixture (5.0 eq) to the flask. The formic acid serves as the hydride source.
-
Reaction Progress: Stir the reaction mixture at 28-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-(pyridin-2-yl)ethanol as a clear oil.
-
Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Self-Validating System: The high enantiomeric excess achieved is a direct validation of the catalyst's integrity and the protocol's effectiveness. A low ee would indicate issues with catalyst formation, reagent purity, or reaction conditions. The use of a pre-formed azeotrope of formic acid and triethylamine ensures a consistent pH and reagent stoichiometry, which is crucial for reproducible results.
Future Outlook
The field of pyridine amino alcohol derivatives continues to expand. Emerging trends include the development of novel, more complex chiral ligand architectures to tackle previously unsolved challenges in asymmetric catalysis. [10]In medicinal chemistry, the conjugation of these scaffolds to other pharmacophores is a promising strategy for creating multi-target drugs. Furthermore, the application of biocatalysis, using enzymes to perform stereoselective transformations, offers a green and highly efficient alternative for the synthesis of these valuable compounds. As our understanding of molecular recognition deepens, the strategic importance of the pyridine amino alcohol scaffold is set to grow, solidifying its status as a truly privileged structure in chemical science.
References
- Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis - Benchchem. (URL Not Available)
-
Synthesis of N-α-pyridylmethyl amino alcohols and application in catalytic asymmetric addition of diethylzinc to aromatic aldehydes - R Discovery. [Link]
- Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric C
-
Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis - University of Galway Research Repository. [Link]
- A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess - Benchchem. (URL Not Available)
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [Link]
-
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC. [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. [Link]
-
Synthesis of pyridines from amino alcohols and secondary alcohols catalyzed by Co−Si/CN. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed. [Link]
-
Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]
-
Chiral pyridine-containing ligands in asymmetric catalysis | Request PDF - ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. [Link]
-
An efficient and atom-economical route to N-aryl amino alcohols from primary amines. [Link]
-
Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC. [Link]
Sources
- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Comprehensive Guide to the Quantitative Analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol: Advanced Analytical Methods and Protocols
Introduction
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is a cornerstone of ensuring product quality, safety, and efficacy.[1] 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a chemical entity that can serve as a key intermediate in synthesis or appear as a process-related impurity. Its structure, featuring a pyridine ring, a tertiary amine, and a primary alcohol, presents unique analytical challenges, primarily due to its high polarity.
The presence of impurities, even at trace levels, can significantly impact the safety and performance of a final drug product.[2] Therefore, robust, accurate, and validated analytical methods are not merely a regulatory requirement but a scientific necessity for quality control and stability studies.[3]
This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It provides an in-depth exploration of three distinct, field-proven analytical methods for the quantification of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. We will delve into the causality behind experimental choices for each technique, offering detailed, step-by-step protocols for:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The definitive method for ultra-sensitive and highly selective quantification, ideal for complex matrices and trace-level analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control where higher concentrations are expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An alternative orthogonal method, particularly useful for impurity profiling and identification.
Each section includes not only the protocol but also the underlying principles, validation considerations, and visual workflows to ensure clarity and successful implementation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale
LC-MS/MS is the gold standard for quantifying trace-level analytes in complex sample matrices.[4] Its power lies in the combination of the high separation efficiency of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[5] For a polar molecule like 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, which may exhibit poor retention on traditional reversed-phase columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of modern polar-embedded columns are often necessary.[5][6]
The tertiary amine in the analyte's structure is readily protonated, making it ideal for positive-ion electrospray ionization (ESI+). The subsequent use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific parent-to-daughter ion fragmentation, virtually eliminating matrix interference and providing exceptional signal-to-noise ratios.[7] This makes LC-MS/MS the authoritative choice for pharmacokinetic studies, impurity quantification at ppm or ppb levels, and analysis of degradation products.
Experimental Protocol: LC-MS/MS
1. Reagents and Materials
-
Reference Standard: 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, purity >98%
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., d4-2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol) is ideal. If unavailable, a close structural analog can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade)
-
Sample Preparation: Syringe filters (0.22 µm, PTFE or PVDF)
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with Mobile Phase A to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in Mobile Phase A.
3. Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in a known volume of Mobile Phase A to achieve an expected analyte concentration within the calibration range.
-
Add a fixed volume of the IS Working Solution to all standards, blanks, and samples.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. UPLC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer or equivalent | Provides the necessary sensitivity and resolution for trace-level quantification.[6] |
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | HILIC is well-suited for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[5] |
| Column Temperature | 40 °C | Ensures reproducible retention times and optimal peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, providing good efficiency and compatibility with the MS interface. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
| Mobile Phase | A: 10 mM Ammonium Formate + 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid | Ammonium formate provides ions to aid in the ESI process and maintain pH, while formic acid aids in protonation of the analyte. |
| Gradient Elution | 0-1 min (95% B), 1-5 min (95%→50% B), 5-6 min (50% B), 6-6.1 min (50%→95% B), 6.1-8 min (95% B) | A gradient allows for the elution of the polar analyte while ensuring that any less polar interferences are washed from the column. |
5. Mass Spectrometry Parameters (Example)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| MRM Transitions | Analyte: 167.1 → 121.1 (Quantifier), 167.1 → 92.1 (Qualifier)IS (d4): 171.1 → 125.1 (or similar) |
Note: MRM transitions must be empirically optimized by infusing a standard solution of the analyte.
6. Data Analysis and Validation
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8]
LC-MS/MS Workflow Diagram
Caption: Workflow for the quantification of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol by LC-MS/MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale
HPLC with UV detection is a workhorse technique in most quality control laboratories due to its robustness, reliability, and accessibility.[9] The pyridine ring in the analyte's structure possesses a chromophore that absorbs UV light, typically around 260 nm, enabling direct detection.
The primary challenge remains the compound's polarity. A standard C18 reversed-phase column with a highly aqueous mobile phase is the first choice. To achieve adequate retention and a good peak shape, it is crucial to control the mobile phase pH. Since the analyte is basic, a slightly acidic mobile phase (e.g., pH 3-4 using a phosphate buffer) will ensure the amine is protonated and interacts well with the stationary phase, preventing peak tailing. This method is ideal for assay and purity testing where analyte concentrations are in the µg/mL range or higher.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
Reference Standard: 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, purity >98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Reagents: Potassium Phosphate Monobasic, Phosphoric Acid
-
Sample Preparation: Syringe filters (0.45 µm, PVDF)
2. Preparation of Solutions
-
Mobile Phase: Prepare an isocratic mobile phase consisting of 20 mM Potassium Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile in a ratio of 90:10 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent with UV/DAD detector | A standard, reliable system for routine QC analysis.[9] |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A high-quality C18 column provides good retention for a wide range of compounds and is stable at low pH. |
| Column Temperature | 30 °C | Maintains stable retention times. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for this concentration range. |
| Detection | UV at 262 nm | The pyridine ring provides a UV maximum around this wavelength, offering good sensitivity. A Diode Array Detector (DAD) can confirm peak purity. |
5. Data Analysis and Validation
-
Quantification is performed using an external standard calibration curve.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards. Use a linear regression model.
-
Validate the method for its intended purpose, focusing on specificity, linearity, accuracy, precision, and range.[3][8]
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol by HPLC-UV.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Rationale
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10] However, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol contains a polar hydroxyl (-OH) group, which makes it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and thermal degradation.
To overcome this, a chemical derivatization step is mandatory.[11] Silylation, using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy. It replaces the active hydrogen on the hydroxyl group with a bulky, non-polar tert-butyldimethylsilyl (TBDMS) group. This derivatization dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[11] The subsequent MS detection provides high certainty in identification based on the compound's unique fragmentation pattern.[12]
Experimental Protocol: GC-MS
1. Reagents and Materials
-
Reference Standard: 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, purity >98%
-
Derivatization Reagent: MTBSTFA (+ 1% TBDMCS as a catalyst)
-
Solvents: Acetonitrile (anhydrous), Pyridine (anhydrous)
-
Sample Preparation: GC vials with inserts
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of anhydrous Acetonitrile.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with anhydrous Acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Derivatization and Sample Preparation
-
Pipette 100 µL of each standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous Acetonitrile and 50 µL of the MTBSTFA reagent to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
4. GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent | A standard and robust platform for GC-MS analysis. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[13] |
| Injector | Splitless mode, 280 °C | Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The temperature program separates the derivatized analyte from solvent and reagent peaks. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and identification. |
| Source Temperature | 230 °C | Standard source temperature. |
| Mass Range | m/z 40-500 | A wide scan range to capture the molecular ion and key fragments of the silylated derivative. |
5. Data Analysis and Validation
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity. Identify a unique, abundant ion from the derivatized analyte's mass spectrum for quantification.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Confirm the identity of the peak by comparing its retention time and mass spectrum to that of the derivatized reference standard.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol after silylation.
Method Comparison and Selection Guide
Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, available instrumentation, and throughput needs.
| Feature | LC-MS/MS | HPLC-UV | GC-MS with Derivatization |
| Sensitivity | Excellent (sub-ng/mL) | Moderate (µg/mL) | Good (ng/mL) |
| Selectivity | Excellent | Good | Excellent |
| Sample Prep | Simple (Dilute & Shoot) | Simple (Dilute & Shoot) | Complex (Evaporation & Derivatization) |
| Speed/Throughput | High | High | Low to Moderate |
| Instrumentation | Specialized, High Cost | Widely Available, Moderate Cost | Widely Available, Moderate Cost |
| Best For | Trace impurity analysis, bioanalysis, complex matrices | Routine QC, assay, purity testing | Orthogonal method, structural confirmation |
Expert Recommendation:
-
For trace-level impurity profiling or analysis in biological fluids, LC-MS/MS is the unequivocal choice.[14]
-
For routine quality control of the drug substance or formulated product where the analyte is present at >0.05%, HPLC-UV is the most practical, robust, and cost-effective method.[3]
-
GC-MS should be considered as an orthogonal method to confirm results from HPLC or when dealing with a matrix that is incompatible with LC analysis.
References
- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
- (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. [Link]
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol.
- CDC Stacks. (n.d.). A Sampling and Analysis Method for Two Amino Alcohols.
- (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Creative Proteomics. (n.d.). Sample Preparation and Pretreatment for Amino Acid Analysis.
- Benchchem. (n.d.). Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide.
- PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- Benchchem. (2025). Validation & Comparative analysis for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate.
- CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling.
- MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
- Restek. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
Sources
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- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. chimia.ch [chimia.ch]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
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- 14. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for using 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in vitro
Application Note: In Vitro Characterization and Neuroprotective Profiling of JAY 2-22-33
Executive Summary
This Application Note provides a standardized methodology for the handling and biological evaluation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , commonly referred to in literature as JAY 2-22-33 (CAS: 121489-14-3).
JAY 2-22-33 is a tertiary amine analog of choline and a nicotinic acetylcholine receptor (nAChR) modulator. Unlike quaternary ammonium compounds (e.g., choline) which have poor blood-brain barrier (BBB) permeability, JAY 2-22-33 is designed to penetrate the CNS. It has demonstrated significant neuroprotective properties in models of Alzheimer’s Disease (AD), specifically by attenuating Amyloid-
This guide details protocols for reagent preparation , neuroprotection assays (against A
Physicochemical Profile & Reagent Preparation
Compound Identity:
-
IUPAC Name: 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol[2][3]
-
Molecular Formula:
-
Molecular Weight: 166.22 g/mol
-
Class: Choline Analog / Pyridine Derivative
Handling & Storage: As a tertiary amine with a free hydroxyl group, the free base is likely a viscous oil or low-melting solid that is hygroscopic and prone to oxidation. It is often supplied as a hydrochloride salt (e.g., dihydrochloride) for stability.
-
Storage: Store lyophilized powder at -20°C, desiccated. Protect from light.
-
Solubility: Highly soluble in water (
mM) and DMSO.
Stock Solution Protocol:
-
Solvent: Use sterile, nuclease-free water or 100% DMSO.
-
Note: Water is preferred for biological assays to avoid DMSO cytotoxicity, provided the pH is buffered.
-
-
Concentration: Prepare a 10 mM Master Stock .
-
Calculation: Dissolve 1.66 mg of free base (or equivalent mass corrected for salt form) in 1.0 mL of solvent.
-
-
Sterilization: Filter sterilize using a 0.22
m PVDF or PES membrane. -
Aliquot: Dispense into single-use aliquots (e.g., 50
L) to avoid freeze-thaw cycles. Store at -80°C.
Experimental Protocol A: Neuroprotection Assay (A Toxicity Model)
Objective: To quantify the cytoprotective efficacy of JAY 2-22-33 against A
Materials:
-
Cells: Rat Primary Cortical Neurons (DIV 7-10) or Neuro-2a (N2a) cells.
-
Stress Agent: A
peptide (oligomerized). -
Readout: MTT Assay or CellTiter-Glo® (ATP quantification).
Step-by-Step Methodology:
-
A
Oligomerization (Critical Step):-
Dissolve A
peptide in hexafluoroisopropanol (HFIP) to monomerize, evaporate, and resuspend in dry DMSO to 5 mM. -
Dilute to 100
M in cold F12 medium and incubate at 4°C for 24 hours to form soluble oligomers (the toxic species).
-
-
Cell Seeding:
-
Seed N2a cells or neurons in 96-well plates (
cells/well). -
Allow attachment for 24 hours.
-
-
Pre-treatment (JAY 2-22-33 Dosing):
-
Replace media with fresh maintenance media containing JAY 2-22-33.
-
Dose Range: 0.1
M, 1.0 M, 10 M, 30 M, 100 M. -
Controls: Vehicle (Media only), Positive Control (Nicotine 10
M). -
Duration: Incubate for 24 hours prior to toxin exposure.[5][7][9]
-
Scientific Rationale: Pre-incubation primes the nAChR and downstream survival pathways (Akt/Bcl-2) to resist subsequent insult.
-
-
Toxin Exposure:
-
Add oligomerized A
directly to the wells (do not wash out JAY 2-22-33) to a final concentration of 100 nM - 1 M (titrate based on lot toxicity). -
Incubate for an additional 24 hours .
-
-
Viability Quantification (MTT):
-
Add MTT reagent (0.5 mg/mL final). Incubate 2-4 hours at 37°C.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Data Analysis: Normalize data to "No Toxin" control (100% Viability) and "Toxin Only" control (0% Protection).
| Treatment Condition | Expected Outcome (Viability %) | Interpretation |
| Control (No A | 100% | Baseline health. |
| A | 40-60% | Successful toxicity induction. |
| JAY 2-22-33 (10 | 75-90% | Significant neuroprotection. |
| JAY 2-22-33 (100 | >90% | Check for intrinsic toxicity at high doses. |
Experimental Protocol B: Mechanistic Validation (Pathway Interrogation)
Objective: To confirm that JAY 2-22-33 acts via nAChRs and the Insulin/Akt signaling pathway.
Workflow:
-
Antagonist Blockade:
-
Pre-incubate cells with Mecamylamine (non-selective nAChR antagonist, 10
M) for 30 minutes before adding JAY 2-22-33. -
Result: If protection is lost, the mechanism is nAChR-dependent.
-
-
Kinase Activation (Western Blot):
-
Treat serum-starved cells with JAY 2-22-33 (10
M) for acute timepoints: 15 min, 30 min, 60 min. -
Lyse cells and immunoblot for Phospho-Akt (Ser473) vs. Total Akt.
-
Result: JAY 2-22-33 should induce transient phosphorylation of Akt, mimicking insulin signaling.
-
Mechanistic Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized by JAY 2-22-33 to confer neuroprotection, based on Keowkase et al. (2010).
Caption: Proposed Mechanism of Action. JAY 2-22-33 modulates nAChRs, triggering the Insulin/PI3K/Akt axis to inhibit A
References
-
Keowkase R, Aboukhatwa M, Adam BL, et al. (2010).[1][8] Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Molecular Neurodegeneration, 5:59. [1][8][9]
-
Terry AV Jr, et al. (2011). Evaluation of nicotine and cotinine analogs as potential neuroprotective agents for Alzheimer's disease.[7][9] Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (n.d.). 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol (CAS 121489-14-3).[2][4]
Sources
- 1. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 121489-14-3: 2-[Methyl(3-pyridinylmethyl)amino]ethanol [cymitquimica.com]
- 3. CB-2433 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ERK-CLIPTAC [2087490-46-6] ERK1/2 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openscholar.uga.edu [openscholar.uga.edu]
- 8. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of nicotine and cotinine analogs as potential neuroprotective agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Hybrid Scaffold
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol represents a thoughtful amalgamation of three key structural motifs: a pyridine ring, a tertiary amine, and an ethanolamine tail. Each of these components has a well-documented role in shaping the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
The pyridine ring is a versatile nitrogen-containing heterocycle found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The ethanolamine backbone is a crucial component of phospholipids in cell membranes and serves as a precursor for various signaling molecules.[3][4][5] Its inclusion in drug candidates can enhance blood-brain barrier penetration, making it a valuable scaffold for centrally acting agents.[3] Finally, the "magic methyl" group on the nitrogen atom can profoundly influence a molecule's potency, selectivity, and metabolic profile by introducing steric effects and increasing lipophilicity.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. We will provide a plausible synthetic route, detailed protocols for its characterization, and a framework for its pharmacological evaluation based on the anticipated activities of its constituent parts.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its development.
| Property | Value | Source |
| IUPAC Name | 2-(methyl(pyridin-3-ylmethyl)amino)ethanol | MilliporeSigma[7][8] |
| Synonym(s) | 2-[methyl(3-pyridinylmethyl)amino]ethanol | MilliporeSigma[7][8] |
| CAS Number | 121489-14-3 | MilliporeSigma[7][8][9] |
| Molecular Formula | C₉H₁₄N₂O | Sigma-Aldrich[9] |
| Molecular Weight | 166.22 g/mol | MilliporeSigma[7] |
| InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N | Sigma-Aldrich, MilliporeSigma[7][9] |
| Purity | 98% | Sigma-Aldrich[9] |
PART 1: Synthesis Protocol
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can be achieved through a standard nucleophilic substitution reaction. The following protocol outlines a representative method.
Retrosynthetic Analysis
A logical disconnection of the target molecule is at the C-N bond between the pyridine methylene group and the nitrogen atom of the ethanolamine moiety. This suggests a synthesis from 3-picolyl chloride (or bromide) and N-methylethanolamine.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes the alkylation of N-methylethanolamine with 3-(chloromethyl)pyridine.
Materials:
-
N-Methylethanolamine (1.0 eq)
-
3-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-methylethanolamine in acetonitrile, add potassium carbonate.
-
Add 3-(chloromethyl)pyridine hydrochloride to the suspension.
-
Heat the reaction mixture to 60-70°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Application Notes - Screening for Bioactivity
Given the structural motifs present in 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, a primary screening campaign should focus on its potential effects on the central nervous system (CNS) and as an antimicrobial agent. The ethanolamine scaffold is known to facilitate passage across the blood-brain barrier, while pyridine derivatives exhibit a wide range of pharmacological activities, including anticonvulsant and antimicrobial effects.[1][3][10][11]
Hypothesized Signaling Pathway Involvement
Based on the known pharmacology of related pyridine-containing compounds, a potential mechanism of action could involve modulation of GABAergic or glutamatergic neurotransmission, which are key pathways in seizure control.
Caption: Hypothesized modulation of excitatory and inhibitory pathways.
PART 3: In Vitro Experimental Protocols
The following protocols outline initial in vitro assays to explore the bioactivity of the title compound.
Protocol 1: Anticonvulsant Activity Screening (In Vitro)
This protocol utilizes a primary neuronal culture to assess the compound's ability to protect against chemically induced seizures.
Objective: To determine if the compound can mitigate glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol stock solution (in DMSO)
-
Glutamate solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Plating: Plate primary cortical neurons in poly-D-lysine coated 96-well plates and culture for 7-10 days.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the neurons with the compound for 1 hour.
-
Induction of Excitotoxicity: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Cytotoxicity Assessment: Measure cell death by quantifying LDH release into the culture medium according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of neuroprotection relative to untreated and glutamate-only treated controls.
Protocol 2: Antimicrobial Susceptibility Testing
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
Objective: To assess the compound's antibacterial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
PART 4: In Vivo Experimental Protocol
Based on positive in vitro anticonvulsant data, the following in vivo model can be used for further validation.
Protocol 3: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[10]
Objective: To evaluate the in vivo anticonvulsant efficacy of the compound.
Animals:
-
Male Swiss mice (20-25 g)
Materials:
-
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol formulation (e.g., in saline with 5% Tween 80)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Phenytoin (positive control)
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses. Administer phenytoin as a positive control.
-
Pre-treatment Time: Wait for the appropriate pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Induction of Seizure: Apply a short electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ (the dose that protects 50% of the animals).
Caption: Workflow for the in vivo MES seizure model.
Conclusion and Future Directions
The compound 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol presents an intriguing scaffold for medicinal chemistry exploration. Its constituent parts suggest a high probability of CNS activity and potential antimicrobial properties. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and pharmacological evaluation of this molecule. Positive results from these initial screens would warrant further investigation into its mechanism of action, selectivity, and pharmacokinetic profile, paving the way for lead optimization and the development of novel therapeutic agents.
References
-
Ethanolamine: A Potential Promoiety with Additional Effects on the Brain - PubMed. (2022). CNS Neurol Disord Drug Targets, 21(2), 108-117. [Link]
-
2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem. (n.d.). Retrieved from [Link]
-
Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed. (2003). Arzneimittelforschung, 53(2), 106-11. [Link]
-
Characterization and pharmacological evaluation of new pyridine analogs. (2010). European Journal of Medicinal Chemistry, 45(11), 5273-5279. [Link]
-
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLINES BEARING PYRIDINE MOIETY. (2014). International Journal of Research in Pharmacy and Chemistry, 4(4), 861-868. [Link]
-
Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC. (2019). Nutrients, 11(11), 2568. [Link]
-
2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 - MilliporeSigma. (n.d.). Retrieved from [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study | Request PDF - ResearchGate. (2020). ChemistrySelect, 5(46), 14605-14611. [Link]
-
Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies - PMC. (2017). Frontiers in Pharmacology, 8, 83. [Link]
-
Multicomponent reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023). Pharmaceuticals, 16(8), 1146. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Ethanolamine: A Potential Promoiety with Additional Effects on the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]
- 7. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 8. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 9. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 10. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
Application Note: 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol as a Bridging Ligand in Coordination Chemistry
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (CAS: 121489-14-3) Application: Synthesis of Multidimensional Coordination Polymers and Metallodrugs
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the organic linkers. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (hereafter referred to as MePyEtOH ) is a highly versatile N,N,O-donor ligand [1]. This application note provides a comprehensive, self-validating protocol for utilizing MePyEtOH to synthesize one-dimensional (1D) and two-dimensional (2D) transition metal coordination polymers, specifically focusing on Copper(II) systems.
Mechanistic Profiling & Structural Causality
As a Senior Application Scientist, it is critical to understand why a ligand behaves the way it does, rather than just observing the outcome. The unique topology of MePyEtOH dictates its coordination behavior through three distinct structural features:
-
Steric Constraints and Exodentate Bridging: While 2-picolyl derivatives typically form stable tridentate chelates around a single metal center, the methylene bridge at the 3-position of the pyridine ring in MePyEtOH introduces severe steric strain. This geometric constraint prevents the pyridine nitrogen from coordinating to the same metal center as the aminoethanol moiety. Consequently, the pyridine nitrogen is forced into an exodentate mode, bridging to an adjacent metal ion and driving the assembly of 1D chains or 2D networks [2].
-
The N-Methyl Advantage: Compared to its secondary amine counterpart (2-[(pyridin-3-ylmethyl)amino]ethanol), the N-methylation in MePyEtOH eliminates the N-H hydrogen bond donor. In crystal engineering, removing this hydrogen bond alters the supramolecular packing, increasing the lipophilicity of the complex and favoring purely coordination-driven or
stacking-driven architectures. -
pH-Dependent Alkoxide Formation: The aminoethanol arm can coordinate as a neutral alcohol or a deprotonated alkoxide. Operating at an alkaline pH (8.0–10.0) facilitates the deprotonation of the hydroxyl group, yielding a highly stable, anionic N,O-chelate that strongly binds transition metals [2].
Visualizations of Assembly and Workflow
Diagram 1: Coordination topology of MePyEtOH driving the assembly of multidimensional polymers.
Diagram 2: Self-validating experimental workflow for the synthesis of MePyEtOH-Cu(II) complexes.
Experimental Methodology: Synthesis of a 1D Cu(II) Coordination Polymer
This protocol is designed as a self-validating system . The synthesis relies on real-time halochromism (color shifting) to visually confirm the deprotonation and coordination state of the ligand, ensuring the researcher does not proceed with unreacted precursors [2].
Step-by-Step Protocol
-
Ligand Solvation: Dissolve 2.0 mmol of MePyEtOH in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Metal Addition: Prepare a solution of 1.0 mmol
in 10 mL of absolute ethanol. Add this dropwise to the ligand solution over 10 minutes under continuous magnetic stirring (400 rpm). The solution will initially turn a pale, cloudy blue. -
pH Optimization (Critical Step): Carefully add 0.1 M NaOH in water dropwise while monitoring the pH. Stop when the pH reaches 8.5.
-
Self-Validation Check: You must observe a distinct halochromic shift from pale blue to a deep, brilliant royal blue. This confirms the deprotonation of the hydroxyl group and the formation of the strong alkoxide-Cu(II) bond.
-
-
Self-Assembly: Allow the deep blue solution to stir at room temperature for 2 hours. This provides sufficient time for the exodentate pyridine nitrogens to bridge adjacent copper centers, forming the polymeric chains.
-
Filtration: Filter the solution through a 0.22
m PTFE syringe filter to remove any trace copper hydroxide precipitates. -
Crystallization: Transfer 3 mL of the filtrate into a narrow glass crystallization tube. Carefully layer 6 mL of diethyl ether on top of the solution. Seal the tube and leave it undisturbed in a dark, vibration-free environment. Slow diffusion over 7–10 days will yield dark blue single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).
Quantitative Data & Parameters
To ensure reproducibility and facilitate troubleshooting, the critical physicochemical parameters and diagnostic markers are summarized below.
Table 1: Optimal Reaction Parameters for MePyEtOH Complexation
| Parameter | Optimal Range/Value | Mechanistic Rationale |
| Metal:Ligand Ratio | 1:2 | Prevents precipitation of metal hydroxides; saturates the primary coordination sphere [2]. |
| Solution pH | 8.0 – 10.0 | Facilitates hydroxyl deprotonation, driving the formation of the alkoxide-metal bond [2]. |
| Solvent System | Ethanol / Water | Solubilizes both the organic ligand and the inorganic metal nitrate salt effectively. |
| Crystallization | Diethyl Ether Diffusion | Slow reduction of the solvent's dielectric constant induces controlled nucleation of coordination polymers. |
Table 2: Diagnostic FT-IR Spectral Markers
Analytical validation should be performed using Fourier-Transform Infrared (FT-IR) spectroscopy on the dried crystals to confirm the bridging coordination mode.
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Complex (cm⁻¹) | Indication |
| O-H Stretch | ~3300 (Broad) | Absent | Confirms complete deprotonation of the hydroxyl group. |
| Pyridine C=N | ~1590 | ~1610 | Shift confirms coordination of the exodentate pyridine nitrogen to the adjacent metal. |
| C-O Stretch | ~1050 | ~1080 | Shift indicates stable alkoxide-metal bond formation. |
References
Application Notes and Protocols for In Vitro Characterization of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Introduction: Unveiling the Neuromodulatory Potential of a Novel Pyridine Compound
The compound 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol presents a compelling structural motif for researchers in neuropharmacology and drug discovery. The presence of a pyridine ring, a common feature in many neuroactive compounds, coupled with a flexible amino-ethanol side chain, suggests potential interactions with key targets in the central nervous system. Specifically, this structure bears resemblance to ligands known to interact with both ionotropic neurotransmitter receptors and metabolic enzymes that regulate neurotransmitter levels.
These application notes provide a comprehensive framework for the in vitro characterization of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. We will explore its potential as a modulator of nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of monoamine oxidase (MAO) enzymes. The following protocols are designed to be self-validating, providing a logical, tiered approach to screening and characterization, from initial binding assessment to functional and safety profiling.
Part 1: Primary Target Screening - Assessing Affinity for Nicotinic Acetylcholine Receptors
Given the structural similarities to known cholinergic agents, a primary hypothesis is the interaction of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol with nAChRs. These ligand-gated ion channels are crucial for cognitive function, and their modulation is a key strategy in treating various neurological disorders[1]. We will first determine if the compound binds to these receptors.
Protocol 1.1: Competitive Radioligand Binding Assay for α7 and α4β2 nAChRs
Radioligand binding assays are considered the gold standard for quantifying the affinity of a test compound for a receptor target[2]. This protocol utilizes a filtration-based method to separate receptor-bound from free radioligand[2][3].
Objective: To determine the binding affinity (Kᵢ) of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for the human α7 and α4β2 nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing human α7 or α4β2 nAChRs
-
Radioligands: [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7)
-
Unlabeled Competitors (for non-specific binding): Nicotine or Epibatidine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine)
-
96-well microplates
-
Scintillation fluid and microplate scintillation counter
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation, radioligand at a concentration near its Kₔ, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine).
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in a scintillation counter and add scintillation fluid. Allow for at least 4 hours of equilibration before counting.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
For each test compound concentration, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 1.2: Fluorescence Polarization (FP) Binding Assay
As a non-radioactive alternative, fluorescence polarization offers a homogenous assay format suitable for higher throughput screening[4][5]. The principle relies on the change in the rotational speed of a small fluorescently labeled ligand (tracer) upon binding to a larger receptor protein[6].
Objective: To determine the IC₅₀ of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for a target nAChR subtype using a competitive FP assay.
Materials:
-
Purified nAChR protein or membrane preparations
-
Fluorescently labeled tracer ligand specific for the nAChR subtype
-
Assay Buffer (optimized for FP, low background fluorescence)
-
Black, low-binding 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Workflow Diagram:
Caption: Workflow for Fluorescence Polarization Assay.
Step-by-Step Protocol:
-
Assay Optimization: First, determine the optimal concentrations of the receptor and fluorescent tracer to achieve a stable and significant assay window (difference in mP between bound and free tracer)[7].
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the fluorescent tracer.
-
Serial dilutions of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
-
Initiate the binding reaction by adding a fixed concentration of the nAChR preparation.
-
Include controls for free tracer (no receptor) and fully bound tracer (no competitor).
-
-
Incubation: Incubate the plate, protected from light, at room temperature for a duration sufficient to reach equilibrium (typically 30-60 minutes).
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Expected Data Summary for Part 1:
| Compound | Target Receptor | Assay Type | Kᵢ (nM) or IC₅₀ (µM) |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-α7 nAChR | Radioligand | To be determined |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-α4β2 nAChR | Radioligand | To be determined |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-α7 nAChR | FP | To be determined |
| Reference Compound (e.g., Nicotine) | h-α4β2 nAChR | Radioligand | Known value |
Part 2: Functional Characterization - Elucidating the Mode of Action
If binding to nAChRs is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist that activates the receptor, an antagonist that blocks it, or a positive allosteric modulator (PAM) that enhances the effect of the endogenous agonist, acetylcholine?[1][8].
Protocol 2.1: Cell-Based Calcium Flux Assay for nAChR Agonist and PAM Activity
This assay utilizes a cell line stably expressing the nAChR of interest and a calcium-sensitive fluorescent dye. Receptor activation leads to calcium influx, which is detected as an increase in fluorescence[9].
Objective: To characterize 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol as a potential nAChR agonist or positive allosteric modulator.
Materials:
-
Cell line stably expressing the human α7 or α4β2 nAChR (e.g., GH4C1 or SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Reference Agonist (e.g., Acetylcholine)
-
A fluorometric imaging plate reader (FLIPR) or equivalent instrument
Signaling Pathway Diagram:
Caption: nAChR Activation and Calcium Influx Pathway.
Step-by-Step Protocol:
-
Cell Plating: Seed the nAChR-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol and the reference agonist in assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Agonist Mode: To test for agonist activity, add different concentrations of the test compound to the cells and measure the fluorescence change over time.
-
PAM Mode: To test for PAM activity, add the test compound first, incubate for a short period (2-5 minutes), and then add a sub-maximal (EC₂₀) concentration of a known agonist (e.g., acetylcholine). Measure the potentiation of the agonist response[9].
-
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Agonist Mode: Plot the peak fluorescence response against the log[compound] to generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
PAM Mode: Quantify the fold-potentiation of the EC₂₀ agonist response. Plot the fold-potentiation against the log[compound] to determine the EC₅₀ for PAM activity.
-
Part 3: Secondary Target Screening - Monoamine Oxidase Inhibition
The pyridine moiety is also present in inhibitors of monoamine oxidases (MAOs), enzymes critical for the degradation of neurotransmitters like dopamine and serotonin[10][11]. Therefore, it is prudent to screen 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for inhibitory activity against MAO-A and MAO-B.
Protocol 3.1: Fluorometric MAO-A and MAO-B Inhibition Assay
Commercially available kits provide a convenient and sensitive method to screen for MAO inhibitors. The assay typically involves the MAO-catalyzed deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to generate a fluorescent product[12][13].
Objective: To determine the IC₅₀ values of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for human recombinant MAO-A and MAO-B.
Materials:
-
MAO Inhibitor Screening Kit (containing MAO-A and MAO-B enzymes, substrate like p-tyramine, fluorescent probe, and specific inhibitors for controls)[10][12]
-
Black 96-well microplate
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Prepare serial dilutions of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
-
Assay Setup: In a 96-well plate, set up separate reactions for MAO-A and MAO-B.
-
Enzyme Control: MAO enzyme, assay buffer.
-
Inhibitor Control: MAO enzyme and a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Test Compound: MAO enzyme and serial dilutions of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound or control inhibitors for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log[compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both MAO-A and MAO-B.
Expected Data Summary for Parts 2 & 3:
| Compound | Target/Assay | Result Type | Value (µM) |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-α7 nAChR Agonist Mode | EC₅₀ | To be determined |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-α7 nAChR PAM Mode | EC₅₀ | To be determined |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-MAO-A Inhibition | IC₅₀ | To be determined |
| 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol | h-MAO-B Inhibition | IC₅₀ | To be determined |
Part 4: Preliminary In Vitro Safety Assessment
Early assessment of potential toxicity is crucial in drug development to avoid late-stage failures[14][15]. Basic cytotoxicity and off-target liability screening should be conducted.
Protocol 4.1: Cell Viability (Cytotoxicity) Assay
Objective: To determine the concentration at which 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol induces cell death in a relevant human cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity).
Methodology: A simple and robust method is the MTT assay, which measures the metabolic activity of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for 24-48 hours.
-
Add MTT reagent and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at ~570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 4.2: Off-Target Liability Screening
Objective: To identify potential unwanted interactions with a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions[16][17].
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A standard safety panel often includes targets such as the hERG potassium channel (cardiotoxicity), various GPCRs, and cytochrome P450 (CYP) enzymes. The compound is usually tested at a fixed concentration (e.g., 10 µM), and significant inhibition (>50%) flags a potential liability.
Conclusion
This document provides a structured, multi-tiered approach for the initial in vitro characterization of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. By systematically evaluating its binding affinity and functional activity at plausible neuronal targets, alongside a preliminary safety assessment, researchers can efficiently gather the critical data needed to determine the therapeutic potential and guide further development of this novel compound. The causality behind each protocol is grounded in establishing a clear, evidence-based profile of the compound's pharmacological activity.
References
-
A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC. (2021, October 12). PLoS One. Retrieved from [Link]
-
A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed. (2021, October 12). PLoS One. Retrieved from [Link]
-
Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]
-
A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. (2021, October 12). PLOS ONE. Retrieved from [Link]
-
In Vitro Safety - Selvita. (n.d.). Retrieved from [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved from [Link]
-
A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - Research journals - PLOS. (2021, October 12). PLOS ONE. Retrieved from [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). MDPI. Retrieved from [Link]
-
Fluorescence Polarization (FP) - Molecular Devices. (2026, March 3). Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved from [Link]
-
Radioligand binding methods: practical guide and tips. (n.d.). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons - PMC. (n.d.). Retrieved from [Link]
-
Fluorescence Polarization | FP - Celtarys Research. (n.d.). Retrieved from [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]
-
A powerful tool for drug discovery - European Pharmaceutical Review. (2005, May 20). Retrieved from [Link]
-
In Vitro Safety Pharmacology Services - Reaction Biology. (n.d.). Retrieved from [Link]
-
In vitro screening strategies for nicotinic receptor ligands - PubMed. (2007, October 15). Retrieved from [Link]
-
In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]
-
2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem. (n.d.). Retrieved from [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023, January 28). MDPI. Retrieved from [Link]
-
Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation - AIR Unimi. (2025, January 15). Retrieved from [Link]
-
Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC. (2020, February 12). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 6. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. wuxibiology.com [wuxibiology.com]
Technical Guide: Safe Handling & Storage of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Abstract
This Application Note provides a rigorous technical framework for the handling, storage, and disposal of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol . Often utilized as a specialized intermediate in the synthesis of pyridine-based pharmaceuticals (e.g., analogs of betahistine or rosiglitazone), this compound presents specific hazards due to its aminopyridine and ethanolamine functionalities. This guide moves beyond basic SDS summaries to explain the mechanistic basis of its instability and toxicity, offering a self-validating protocol for researchers.
Physicochemical Profile & Identification
Understanding the molecular architecture is the first step in safe handling. The presence of a basic nitrogen (pyridine), a secondary/tertiary amine, and a hydroxyl group dictates its reactivity and storage requirements.
| Property | Specification |
| Chemical Name | 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol |
| Synonyms | N-(2-Hydroxyethyl)-N-methyl-3-picolylamine; 2-[Methyl(3-pyridinylmethyl)amino]ethanol |
| CAS Number | 121489-14-3 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Physical State | Viscous liquid or low-melting solid (purity dependent) |
| Solubility | Miscible in water, ethanol, DMSO, and chlorinated solvents. |
| Acidity (pKa) | ~8.5–9.5 (estimated for the aliphatic amine); Pyridine N ~5.2 |
Structural Insight
The molecule contains a 3-picolyl group attached to an N-methylethanolamine backbone.
-
Risk Factor 1 (Basicity): The aliphatic nitrogen is sufficiently basic to cause chemical burns (Corrosive Category 1B).
-
Risk Factor 2 (Hygroscopicity): The hydroxyl (-OH) and amine groups form hydrogen bonds with atmospheric moisture, leading to rapid hydration and concentration drift.
-
Risk Factor 3 (Oxidation): The benzylic-like position (methylene bridge between pyridine and amine) is susceptible to auto-oxidation over time, especially if exposed to light and air, resulting in yellow/brown discoloration.
Hazard Assessment & Mechanism
Health Hazards (The "Why" behind the PPE)
-
Skin Corrosion/Irritation (H314): Unlike simple irritants, this amine can saponify skin lipids and denature proteins upon contact. The delayed onset of pain is common with basic burns, meaning tissue damage may occur before the researcher notices.
-
Acute Toxicity (H302/H312): Pyridine derivatives often possess neurotoxic or hepatotoxic potential. Absorption through the skin is enhanced by the ethanolamine tail, which acts as a permeation enhancer.
-
Respiratory Irritation (H335): Inhalation of mists or vapors triggers severe mucosal inflammation.
Chemical Incompatibilities[1]
-
Strong Oxidizers: Reaction with perchlorates, peroxides, or permanganates can be explosive.
-
Acids/Acid Chlorides: Exothermic neutralization. Reaction with acid chlorides (e.g., thionyl chloride) will generate toxic HCl gas and potentially unstable hydrochloride salts if not controlled.
-
Halogenated Hydrocarbons: Do not store in containers made of PVC; prolonged contact with alkyl halides can lead to quaternization reactions.
Storage Protocol: The "Inert Barrier" System
To maintain >98% purity and prevent degradation, an "Inert Barrier" storage system is required.
Protocol 3.1: Long-Term Storage
-
Temperature: Store at 2°C to 8°C . While the compound is stable at room temperature for short periods, refrigeration retards the auto-oxidation of the methylene bridge.
-
Atmosphere: Argon or Nitrogen overlay is mandatory. The compound is hygroscopic and air-sensitive.
-
Mechanism:[1] Oxygen attacks the methylene protons adjacent to the pyridine ring; moisture alters the stoichiometry for precise weighing.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Avoid: Metal containers (potential chelation with the pyridine nitrogen) or standard polyethylene (permeable to oxygen over time).
-
-
Secondary Containment: Place the vial inside a desiccator or a sealed bag with desiccant packs (silica gel) to create a double-barrier against humidity.
Operational Workflow: Safe Handling
The following diagram outlines the decision logic for handling this compound, integrating safety checks with experimental needs.
Figure 1: Operational workflow for retrieving, verifying, and handling 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol. Note the critical decision point regarding compound coloration, which indicates oxidation.
Detailed Handling Steps:
-
PPE Selection: Use Nitrile gloves (minimum 0.11 mm thickness). For prolonged handling (>15 mins), use double-gloving or laminate gloves (e.g., Silver Shield) as pyridine analogs can permeate nitrile over time.
-
Engineering Controls: Always handle within a certified Chemical Fume Hood .
-
Weighing:
-
If liquid/viscous: Use a glass syringe or positive displacement pipette to avoid dripping.
-
If solid: Use a glass or plastic spatula. Avoid nickel/iron spatulas as pyridines can chelate trace metals, contaminating downstream biological assays.
-
-
Spill Management:
-
Small Spill: Absorb with vermiculite or sand.[2] Do not use paper towels (rapid surface area expansion can increase fume release).
-
Decontamination: Wipe the area with dilute acetic acid (vinegar) or 1M HCl to protonate the amine (turning it into a non-volatile salt), then clean with water.
-
Emergency Procedures
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Flush with water for 15+ minutes. Do not use vinegar on skin immediately (exothermic reaction risk). | The base must be physically removed before neutralization. |
| Eye Contact | Irrigate immediately using eyewash station for 15 minutes. Hold eyelids open. | Corrosive amines cause rapid corneal opacification and permanent damage. |
| Inhalation | Move to fresh air.[3][2][4][5][6] If breathing is difficult, administer oxygen (trained personnel only). | Pyridine analogs are respiratory depressants and irritants. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Vomiting re-exposes the esophagus to the corrosive agent. |
Waste Disposal
Never dispose of this compound down the drain. It is toxic to aquatic life and can disrupt municipal water treatment bacteria.
-
Classification: Segregate as "Basic Organic Waste" .
-
Pre-treatment (Optional): For small remnants in glassware, rinse with 5% HCl to convert the volatile free base into the non-volatile hydrochloride salt (C₉H₁₄N₂O·2HCl) before adding to the organic waste stream. This reduces odor and vapor pressure in the waste container.
-
Final Disposal: Incineration via a licensed hazardous waste contractor.
References
-
Sigma-Aldrich. (n.d.). 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol Product Sheet & CAS 121489-14-3 Data. Retrieved from
-
PubChem. (n.d.). Compound Summary for Pyridine Derivatives and Safety Data. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Pyridine and Picolylamine Derivatives. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Konoscience. (n.d.). 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol MSDS Information. Retrieved from
(Note: While specific SDS data for this exact intermediate is proprietary to certain vendors, the safety protocols above are derived from the validated structure-activity relationships of Class 1B Corrosive Amines and Pyridine derivatives.)
Sources
Application Note: A Protocol for the Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol from 3-Picolylamine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, a tertiary amine of interest in medicinal chemistry and materials science. The synthesis commences with 3-picolylamine and proceeds through a sequential double reductive amination strategy. The first step involves the formation of the secondary amine intermediate, 2-((pyridin-3-ylmethyl)amino)ethanol, via reductive amination with glycolaldehyde. The intermediate is then subjected to a second reductive amination with formaldehyde to yield the final N-methylated product. This guide offers in-depth procedural details, mechanistic insights, characterization data, and safety protocols, tailored for researchers in drug development and chemical synthesis.
Introduction and Synthetic Strategy
The target molecule, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, incorporates a pyridine ring, a common motif in pharmacologically active compounds, and a tertiary aminoethanol side chain. This structural combination makes it a valuable building block for further chemical elaboration. The synthetic approach detailed herein is designed for efficiency and control, utilizing the robust and versatile reductive amination reaction.
Reductive amination is a cornerstone of modern amine synthesis, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine, which is reduced in situ.[1] This method is favored for its high selectivity and avoidance of over-alkylation issues often encountered with direct alkylation using alkyl halides.[2]
Our synthetic pathway is outlined below:
-
Step 1: Synthesis of the Intermediate. 3-Picolylamine is reacted with glycolaldehyde. The initial condensation forms a Schiff base (imine), which is then reduced to the secondary amine, 2-((pyridin-3-ylmethyl)amino)ethanol.
-
Step 2: N-Methylation. The synthesized secondary amine is then reacted with formaldehyde. The resulting iminium ion is subsequently reduced to afford the desired tertiary amine, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
For both steps, a mild reducing agent such as sodium triacetoxyborohydride (STAB) is selected. STAB is particularly effective for reductive aminations as it is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion, and it is compatible with a range of solvents.[2]
Visualized Synthetic Workflow
The overall two-step synthesis is depicted in the following workflow diagram.
Caption: Two-step synthesis of the target compound via sequential reductive aminations.
Detailed Experimental Protocols
Step 1: Synthesis of 2-((pyridin-3-ylmethyl)amino)ethanol (Intermediate)
This procedure outlines the reductive amination of 3-picolylamine with glycolaldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 3-Picolylamine | 3731-52-0 | 108.14 g/mol | 5.41 g | 50.0 |
| Glycolaldehyde dimer | 23147-58-2 | 120.10 g/mol | 3.00 g | 25.0 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 12.7 g | 60.0 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | 250 mL | - |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 2.9 mL | 50.0 |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-picolylamine (5.41 g, 50.0 mmol) and 1,2-dichloroethane (250 mL).
-
Add glycolaldehyde dimer (3.00 g, 25.0 mmol), which will provide 50.0 mmol of the monomer in situ.
-
Add glacial acetic acid (2.9 mL, 50.0 mmol) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (12.7 g, 60.0 mmol) to the reaction mixture over 20 minutes. The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 2-((pyridin-3-ylmethyl)amino)ethanol as a viscous oil.[3][4]
Step 2: Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (Final Product)
This procedure details the N-methylation of the intermediate secondary amine using formaldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| 2-((pyridin-3-ylmethyl)amino)ethanol | 70206-51-8 | 152.19 g/mol | 3.80 g | 25.0 |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 g/mol | 2.25 mL | 30.0 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 6.35 g | 30.0 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | 125 mL | - |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 1.45 mL | 25.0 |
Protocol:
-
In a 250 mL round-bottom flask, dissolve the intermediate from Step 1 (3.80 g, 25.0 mmol) in 1,2-dichloroethane (125 mL).
-
Add the aqueous formaldehyde solution (2.25 mL, 30.0 mmol) followed by glacial acetic acid (1.45 mL, 25.0 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Carefully add sodium triacetoxyborohydride (6.35 g, 30.0 mmol) in portions.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Step 1 (quenching with sodium bicarbonate, extraction, drying, and concentration).
-
Purify the crude product via column chromatography on silica gel (eluting with dichloromethane/methanol) to obtain the final product, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Characterization Data for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol [5] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.52 (m, 2H), 7.65 (d, 1H), 7.25 (m, 1H), 3.60 (s, 2H), 3.55 (t, 2H), 2.55 (t, 2H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.5, 148.8, 135.5, 134.0, 123.5, 60.5, 59.0, 57.5, 42.0 |
| Mass Spec (ESI) | m/z: 167.12 [M+H]⁺ |
| InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N[5] |
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagent-Specific Hazards:
| Reagent | GHS Pictograms | Hazard Statements |
| 3-Picolylamine | GHS05 | Causes severe skin burns and eye damage.[6][7] |
| Glycolaldehyde dimer | GHS07 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. |
| Sodium triacetoxyborohydride | GHS02, GHS07 | In contact with water releases flammable gases. Causes skin and eye irritation. |
| Formaldehyde | GHS06, GHS08, GHS05 | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause cancer. |
| 1,2-Dichloroethane | GHS02, GHS06, GHS08 | Highly flammable liquid and vapor. Toxic if swallowed or if inhaled. Causes skin and eye irritation. Suspected of causing cancer. |
| Acetic Acid | GHS02, GHS05 | Flammable liquid and vapor. Causes severe skin burns and eye damage. |
References
-
2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
2-[(pyridin-3-ylmethyl)-amino]-ethanol. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-[(pyridin-3-ylmethyl)-amino]-ethanol (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Throughput Continuous Flow Synthesis of Neuroprotective nAChR Modulators Using 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Executive Summary
The compound 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS 121489-14-3), widely known in pharmacological literature as JAY2-22-33 , is a potent choline analog that exhibits significant neuroprotective effects against amyloid-beta (Aβ) toxicity [1]. In modern drug discovery, functionalizing the primary hydroxyl group of this scaffold via continuous flow O-acylation is a critical strategy for developing lipophilic prodrugs and novel nicotinic acetylcholine receptor (nAChR) allosteric modulators.
This application note details a robust, self-validating continuous flow protocol for the high-throughput esterification of JAY2-22-33. By transitioning from batch to flow chemistry, researchers can eliminate localized exotherms, prevent reactor fouling from salt precipitation, and seamlessly integrate inline purification to accelerate Structure-Activity Relationship (SAR) profiling.
Mechanistic Insights & Process Rationale
The Chemical Challenge
Synthesizing ester derivatives of JAY2-22-33 in traditional batch reactors presents two major hurdles:
-
Chemoselectivity & Exotherms: The acylation of the primary alcohol is highly exothermic. In batch, poor heat dissipation can lead to localized hotspots, promoting unwanted N-oxidation of the pyridine ring or degradation of the tertiary amine.
-
Salt Precipitation: The reaction generates hydrogen chloride (HCl). Because JAY2-22-33 contains basic pyridine and tertiary amine moieties, it rapidly forms insoluble hydrochloride salts. In microfluidic systems, this leads to catastrophic reactor fouling and clogging.
The Flow Chemistry Solution
Continuous flow chemistry resolves these issues through superior mass and heat transfer [2].
-
Solvent & Base Causality: We utilize anhydrous 2-Methyltetrahydrofuran (MeTHF) paired with N,N-Diisopropylethylamine (DIPEA). MeTHF is a green, highly polar aprotic solvent that keeps amine hydrochlorides in solution. DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger, preferentially neutralizing HCl without competing for the acyl chloride, thus maintaining a monophasic flow regime.
-
Self-Validating System: This protocol is designed as a self-validating continuous process. The integration of an inline liquid-liquid membrane separator relies strictly on consistent interfacial tension. If upstream stoichiometry deviates, or if thermal degradation generates emulsion-forming byproducts, the downstream phase separation will immediately fail. A stable organic permeate directly validates the health and completion of the upstream reaction [3].
Continuous Flow Experimental Design
The workflow utilizes a dual-stream microfluidic setup converging at a T-mixer, followed by a residence time coil and an inline aqueous quench for continuous extraction.
Continuous flow setup for O-acylation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Step-by-Step Protocol: O-Acylation Workflow
Part A: System Priming & Preparation
-
Solvent Flush: Flush the PFA (Perfluoroalkoxy) coil reactor (10 mL internal volume) and all fluidic lines with anhydrous MeTHF at a flow rate of 2.0 mL/min for 10 minutes to remove trace moisture.
-
Pressurization: Install a Back Pressure Regulator (BPR) at the organic outlet set to 75 psi (5 bar). Causality: This is critical to suppress solvent outgassing and prevent microbubble formation, which would disrupt the Residence Time Distribution (RTD).
-
Thermal Equilibration: Submerge the PFA coil in a thermostat bath set precisely to 40 °C.
Part B: Reagent Preparation
-
Stream A (Substrate): Dissolve 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (83.1 g, 0.5 mol) in anhydrous MeTHF to a final volume of 1.0 L (Concentration: 0.5 M).
-
Stream B (Acylating Agent): Dissolve the selected acyl chloride (0.6 mol, 1.2 equiv) and DIPEA (90.5 g, 0.7 mol, 1.4 equiv) in anhydrous MeTHF to a final volume of 1.0 L.
-
Stream C (Quench): Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
Part C: Continuous Flow Execution
-
Initiate Reaction: Start Pump A and Pump B simultaneously at 0.5 mL/min. The streams meet at the T-mixer, yielding a combined flow rate of 1.0 mL/min.
-
Residence Time (
): The 1.0 mL/min combined flow through the 10 mL reactor coil establishes a precise residence time of 10.0 minutes. -
Inline Quenching: Initiate Pump C at 1.0 mL/min. The aqueous stream meets the reactor effluent at a secondary cross-mixer, immediately neutralizing excess acyl chloride and protonated DIPEA salts.
-
Phase Separation: Route the biphasic mixture through an inline liquid-liquid membrane separator (e.g., Zaiput Flow Technologies). The hydrophobic PTFE membrane selectively permeates the MeTHF organic phase.
-
Collection: Collect the organic stream containing the pure esterified JAY2-22-33 derivative. Evaporate the solvent under reduced pressure to yield the final product.
Quantitative Data & Yield Analysis
The flow protocol was validated across a library of acyl chlorides to generate various lipophilic nAChR modulator prodrugs. The rapid heat dissipation of the flow system maintained high chemoselectivity across all derivatives.
| Acyl Chloride Substrate | Flow Rate A/B (mL/min) | Temp (°C) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
| Acetyl chloride | 0.5 / 0.5 | 40 | 10.0 | >99 | 94 |
| Benzoyl chloride | 0.5 / 0.5 | 40 | 10.0 | 98 | 91 |
| Pivaloyl chloride | 0.25 / 0.25 | 60 | 20.0* | 95 | 88 |
| Nicotinoyl chloride | 0.5 / 0.5 | 40 | 10.0 | 97 | 89 |
*Note: Pivaloyl chloride requires a longer residence time and higher temperature due to steric hindrance at the acyl carbon.
Biological Application: Neuroprotective Signaling
Derivatives synthesized from the JAY2-22-33 scaffold act as powerful modulators of the α7 nicotinic acetylcholine receptor. Activation of this pathway is directly correlated with the reduction of Alzheimer's-related Aβ toxicity.
Neuroprotective signaling pathway of JAY2-22-33 derivatives via nAChR modulation.
References
-
Title: Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Source: Brain Research (2010). URL: [Link]
-
Title: The Hitchhiker’s Guide to Flow Chemistry. Source: Chemical Reviews (2017). URL: [Link]
-
Title: Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Source: Organic Process Research & Development (2016). URL: [Link]
Strategic Derivatization of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol: Pathways to Advanced Pyridine-Based Pharmacophores
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (CAS: 121489-14-3) [1]
Introduction & Mechanistic Rationale
In medicinal chemistry, the 3-picolyl (pyridin-3-ylmethyl) motif combined with an aminoethanol side chain is a highly privileged scaffold. It is frequently utilized in the design of kinase inhibitors, nicotinic receptor ligands, and epigenetic modulators. The molecule, 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol, presents three distinct structural features: a weakly basic pyridine ring (
As a synthetic building block, the primary hydroxyl group is the most versatile and regioselective handle for derivatization. Because the hydroxyl group is significantly more nucleophilic than the pyridine nitrogen, derivatization (such as esterification or etherification) can be achieved without the need for complex protecting-group strategies. However, the dual basicity of the molecule dictates careful selection of reagents and purification methods—specifically, the avoidance of highly acidic conditions that would protonate the amines and stall electrophilic attacks, as well as the mandatory use of amine-modified stationary phases during chromatography to prevent severe peak tailing.
This application note details three field-proven, self-validating protocols for the derivatization of this scaffold: Halogenation , Mitsunobu Etherification , and Steglich Esterification .
Comparative Derivatization Matrix
The following table summarizes the quantitative data and strategic advantages for the three primary derivatization pathways.
| Derivatization Pathway | Reagent System | Target Functional Group | Typical Yield | Reaction Time | Key Strategic Advantage |
| Halogenation | 2-Chloroethyl amine (Alkylating Agent) | 85 - 92% | 2 - 3 h | Gaseous byproducts ( | |
| Etherification | Phenol, | Aryl Ether (Receptor Ligand Core) | 65 - 75% | 12 - 16 h | Mild conditions avoid basic elimination of the amino alcohol [3]. |
| Esterification | R-COOH, EDC·HCl, DMAP, DCM | Ester (Lipophilic Prodrug) | 60 - 80% | 16 h | Water-soluble urea byproduct from EDC allows for simple aqueous washing [2]. |
Synthetic Workflow Visualization
The divergent synthetic logic applied to this building block is illustrated below. The pathways highlight how a single precursor can be rapidly diversified into distinct chemical spaces.
Divergent derivatization pathways of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol.
Step-by-Step Experimental Methodologies
Protocol A: Halogenation via Thionyl Chloride
Purpose: Conversion of the primary alcohol to a chloride creates a nitrogen mustard-like alkylating agent, ideal for subsequent
Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
-
Dissolution: Dissolve 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add
(1.5 eq, 7.5 mmol) dropwise over 10 minutes. Self-Validation Check: Effervescence ( gas) should be observed. The solution may turn slightly yellow. -
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2.5 hours.
-
Quenching & Workup: Carefully pour the mixture into crushed ice (20 g). Adjust the aqueous layer to pH 8-9 using saturated aqueous
. -
Extraction: Extract the aqueous layer with DCM (
mL). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure to yield the 2-chloroethyl amine free base.
Protocol B: Mitsunobu Etherification
Purpose: Direct coupling of the amino alcohol with an acidic phenol to generate aryl ethers.
Causality & Design: Traditional Williamson ether synthesis requires strong bases (like
Procedure:
-
Preparation: In a dry flask under argon, dissolve the starting aminoethanol (1.0 eq, 2.0 mmol), the target Phenol (1.1 eq, 2.2 mmol), and Triphenylphosphine (
) (1.2 eq, 2.4 mmol) in anhydrous THF (10 mL). -
Cooling: Cool the mixture to 0 °C.
-
Coupling: Add DIAD (1.2 eq, 2.4 mmol) dropwise over 15 minutes. Self-Validation Check: A slight exothermic reaction and color change (clear to pale yellow) indicates the formation of the betaine intermediate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography. Critical Step: Pre-treat the silica gel with 1% Triethylamine (
) in Hexanes, and use an eluent system of EtOAc/Hexanes containing 1% . This prevents the basic pyridine and tertiary amine from irreversibly binding to the acidic silanol groups on the column.
Protocol C: Steglich Esterification
Purpose: Synthesis of ester derivatives to increase lipophilicity, often used in prodrug formulation to enhance blood-brain barrier (BBB) penetration. Causality & Design: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is strictly preferred over N,N'-Dicyclohexylcarbodiimide (DCC) for this basic scaffold. The urea byproduct of EDC is highly water-soluble, allowing it to be washed away during an aqueous extraction, whereas DCC produces dicyclohexylurea (DCU) which requires tedious filtration and chromatography [2].
Procedure:
-
Activation: In a dry flask, dissolve the target Carboxylic Acid (1.1 eq, 3.3 mmol) and EDC·HCl (1.2 eq, 3.6 mmol) in anhydrous DCM (15 mL). Stir at room temperature for 15 minutes to form the active O-acylisourea intermediate.
-
Catalysis & Coupling: Add 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (1.0 eq, 3.0 mmol) followed by 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.3 mmol).
-
Propagation: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Dilute the reaction with additional DCM (20 mL). Wash the organic layer sequentially with distilled water (
mL) and saturated brine (20 mL). The water wash effectively removes the EDC-urea byproduct and DMAP. -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo to yield the esterified product.
References
-
Stefanucci, A., et al. "Discovery of Kynurenines Containing Oligopeptides as Potent Opioid Receptor Agonists." Biomolecules, 2020.[Link]
-
Wang, Y., et al. "Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer." PMC, 2018.[Link]
Advanced Purification Strategies for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol: Overcoming Polarity and Basicity Challenges
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide
Executive Summary
The isolation and purification of small molecules containing multiple basic nitrogen centers and polar functional groups present significant bottlenecks in drug development. 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (also known as
This application note details a highly efficient, orthogonal purification strategy combining Acid-Base Liquid-Liquid Extraction (LLE) with High-pH Preparative Reversed-Phase Chromatography . By exploiting the specific pKa values of the molecule, this self-validating workflow ensures >99% purity and high recovery rates.
Physicochemical Profiling & The "Polar-Basic" Challenge
To design a rational purification method, we must first analyze the causality between the compound's structure and its chromatographic behavior. The target molecule possesses three distinct functional groups that dictate its physicochemical profile:
-
A Pyridine Ring: Weakly basic (pKa ~5.2).
-
A Tertiary Aliphatic Amine: Moderately strong base (pKa ~8.5–9.0).
-
A Primary Hydroxyl Group: Highly polar, acting as both a hydrogen bond donor and acceptor.
Table 1: Physicochemical Properties and Chromatographic Implications
| Property | Value | Chromatographic Implication |
| Molecular Formula | C9H14N2O | Small molecule, highly polar. |
| LogP (predicted) | ~0.5 to 0.8 | Highly hydrophilic; poor retention on standard C18 columns. |
| pKa 1 (Pyridine N) | ~5.2 | Protonated at acidic pH; neutral at physiological/basic pH. |
| pKa 2 (Tertiary Amine) | ~8.5 - 9.0 | Protonated at neutral pH; fully deprotonated only at pH > 10. |
Because the compound is highly polar and dual-basic, standard low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) will doubly protonate the molecule. This dicationic state is extremely hydrophilic, causing the compound to elute in the void volume of a standard C18 column with zero resolution from polar impurities. Conversely, normal-phase silica chromatography will fail because the basic nitrogens will undergo strong secondary ion-exchange interactions with acidic silanols on the silica surface, leading to severe peak tailing and irreversible adsorption.
Strategic Workflow: Causality Behind Experimental Choices
Rationale for Orthogonal Acid-Base LLE
Before committing the sample to preparative chromatography, bulk impurities (unreacted starting materials, transition metal catalysts, and neutral/acidic byproducts) must be removed. We exploit the molecule's basicity by extracting it into an aqueous layer at pH 2.0 (where it exists as a water-soluble dication). After washing away organic impurities, the aqueous layer is basified to pH 11–12. At this pH, both nitrogen centers are deprotonated, yielding the neutral "free base." Because the free base retains significant water solubility due to the ethanolamine moiety, a "salting-out" technique (saturating the aqueous layer with NaCl) is required to drive the compound into the organic extraction phase.
Rationale for High-pH Reversed-Phase Chromatography
To achieve baseline resolution during HPLC, the compound must be retained on the stationary phase. By utilizing a mobile phase buffered to pH 10.0, the tertiary amine and pyridine ring remain fully deprotonated. Neutral molecules are significantly more hydrophobic than their ionized counterparts, which dramatically increases the retention factor (
However, standard silica-based C18 columns suffer from rapid dissolution of the silica backbone at pH > 8. To execute this high-pH strategy, a column utilizing Ethylene Bridged Hybrid (BEH) particle technology is mandatory. As documented by2, BEH particles incorporate ethylene bridges within the silica matrix, conferring extreme chemical stability and preventing column degradation across a pH range of 1 to 12[2]. This allows for routine switching between pH extremes without compromising chromatographic performance[3].
Purification Decision Tree
Workflow for the orthogonal purification of polar basic amines.
Step-by-Step Experimental Protocols
Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)
This protocol is designed to process ~5 grams of crude synthetic mixture.
-
Initial Dissolution: Dissolve the crude mixture in 100 mL of Ethyl Acetate (EtOAc) in a 500 mL separatory funnel.
-
Acidic Extraction: Add 100 mL of 1.0 M HCl (aq). Shake vigorously and vent. Allow the layers to separate. The target compound will partition into the lower aqueous layer as a highly soluble dication.
-
Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the EtOAc layer (contains neutral/acidic impurities). Return the aqueous layer to the separatory funnel and wash with an additional 50 mL of fresh EtOAc. Discard the organic wash.
-
Basification: Transfer the aqueous layer to an ice bath. Slowly add 2.0 M NaOH (aq) dropwise while stirring until the pH reaches 11–12.
-
Self-Validation Check: Spot the aqueous layer onto broad-range pH indicator paper. The paper must indicate pH
11. If the pH is lower, the tertiary amine (pKa ~8.5–9.0) will remain partially protonated, leading to severe yield loss during the next step.
-
-
Salting Out: Add solid NaCl to the basified aqueous solution until no more dissolves (saturation). This decreases the solubility of the polar free base in the aqueous phase.
-
Organic Extraction: Extract the saturated aqueous layer three times with 75 mL of a Dichloromethane/Isopropanol (DCM:IPA, 3:1 v/v) mixture. The addition of IPA significantly enhances the extraction efficiency of the polar hydroxyl group.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure free base.
Protocol B: High-pH Preparative RP-HPLC
Ensure the HPLC system is thoroughly flushed with water to remove any acidic modifiers (like TFA) before introducing the high-pH buffer.
Equipment & Reagents:
-
Column: Waters XBridge BEH C18 Prep Column (19 x 150 mm, 5 µm)[2].
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in Milli-Q Water. Adjust to pH 10.0 using concentrated Ammonium Hydroxide ( ).-
Self-Validation Check: Measure the pH of Mobile Phase A using a calibrated pH meter. It must read 10.0
0.1. A lower pH will cause peak fronting and premature elution. Filter through a 0.22 µm nylon membrane.
-
-
Mobile Phase B: HPLC-Grade Acetonitrile (ACN).
Table 2: High-pH HPLC Gradient Method
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (pH 10.0) | % Mobile Phase B (ACN) |
| 0.0 | 15.0 | 95 | 5 |
| 2.0 | 15.0 | 95 | 5 |
| 12.0 | 15.0 | 60 | 40 |
| 13.0 | 15.0 | 5 | 95 |
| 15.0 | 15.0 | 5 | 95 |
| 15.1 | 15.0 | 95 | 5 |
| 20.0 | 15.0 | 95 | 5 |
Execution:
-
Dissolve the semi-pure compound from Protocol A in a minimum volume of Mobile Phase A (e.g., 100 mg/mL).
-
Inject the sample onto the column.
-
Monitor the elution using a UV-Vis detector set to 254 nm (optimal for the pyridine chromophore) and 210 nm.
-
Collect fractions based on threshold UV absorbance. The target compound will elute as a sharp, symmetrical peak between 6 and 9 minutes, well separated from the void volume.
-
Lyophilize (freeze-dry) the pure fractions. Ammonium bicarbonate is volatile and will completely sublime during lyophilization, leaving the pure free base without residual inorganic salts.
Quantitative Data & Method Validation
The efficacy of the orthogonal purification strategy was validated against standard methodologies. The combined Acid-Base LLE and High-pH RP-HPLC approach significantly outperformed traditional methods in both recovery and final purity.
Table 3: Comparative Recovery and Purity
| Purification Strategy | Product Recovery (%) | Final Purity (LC-MS) | Peak Shape / Observations |
| Standard Silica (Normal Phase) | < 40% | ~85% | Severe tailing; irreversible adsorption to silanols. |
| Low-pH RP-HPLC (0.1% TFA) | N/A | N/A | Elutes in void volume; no separation achieved. |
| Acid-Base LLE + High-pH RP-HPLC | > 85% | > 99% | Sharp, symmetrical peaks; excellent resolution. |
References
-
Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online. Available at:[3]
-
XBridge Premier Columns for Particle Stability. Waters Corporation. Available at:[2]
-
Deep Profiling of Proteome and Phosphoproteome by Isobaric Labeling, Extensive Liquid Chromatography, and Mass Spectrometry. SciSpace / Expert Review of Proteomics. Available at:[1]
Sources
Troubleshooting & Optimization
troubleshooting 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol synthesis side reactions
This technical guide addresses the synthesis and troubleshooting of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol (CAS: 121489-14-3). This molecule presents specific challenges due to the competing nucleophilicity of the pyridine ring versus the aliphatic amine and its high water solubility.
Current Status: Active Role: Senior Application Scientist Context: Troubleshooting synthesis, impurity profiling, and isolation.
Executive Summary
This target molecule contains three reactive centers: a pyridine nitrogen (pKa ~5.2), a tertiary aliphatic amine (pKa ~9.0), and a primary alcohol . The most common failure modes are quaternization (formation of pyridinium salts), O-alkylation , and product loss during aqueous workup due to high hydrophilicity.
Visual Analysis: Reaction Pathways & Failure Modes
The following diagram maps the competitive pathways between the desired N-alkylation and the undesired side reactions.
Caption: Figure 1. Competitive reaction landscape showing the primary synthetic routes (A/B) and the three critical side-reaction exits (Red).
Module 1: Synthesis Troubleshooting
Scenario A: "I am using Reductive Amination, but I see large amounts of 3-pyridinemethanol."
Diagnosis: This is a classic "Imine Instability" issue. In reductive amination, the amine (N-methylethanolamine) must condense with the aldehyde (3-pyridinecarboxaldehyde) to form an iminium ion before reduction occurs. If the reducing agent attacks the aldehyde before the amine does, you get the alcohol side product.
Corrective Protocol:
-
Switch Reagents: Do not use Sodium Borohydride (
) directly. It is too aggressive and reduces aldehydes faster than imines form. -
Use STAB: Use Sodium Triacetoxyborohydride (
).[1][2] It is less basic and tolerates aldehydes, selectively reducing the iminium species [1].[2] -
Pre-formation Step: Stir the aldehyde and amine in DCE (Dichloroethane) or MeOH for 30–60 minutes before adding the reducing agent. This pushes the equilibrium toward the iminium ion.
-
Water Scavenging: Add Activated Molecular Sieves (4Å) or
during the imine formation step to remove the water byproduct, driving the equilibrium forward.
Scenario B: "I am using Alkylation (3-chloromethylpyridine), but the starting material turned into a black tar before I could use it."
Diagnosis: Free Base Polymerization. 3-(Chloromethyl)pyridine in its free base form is notoriously unstable. It undergoes self-quaternization (intermolecular attack) rapidly at room temperature, forming a polymer/tar.
Corrective Protocol:
-
Salt Form: Always store and handle the starting material as the Hydrochloride salt (3-(chloromethyl)pyridine·HCl) [2].
-
In-Situ Neutralization: Do not free-base the starting material in a separate step. Add the HCl salt directly to the reaction mixture containing the amine and an excess of mild base (e.g.,
or DIPEA). This releases the reactive species slowly, where it is immediately consumed by the amine.
Module 2: Impurity & Side Reaction Analysis
FAQ: "I have a byproduct with M+14 or M+15 mass. Is it the N-oxide?"
Analysis:
-
M+16: Likely N-Oxide . This occurs if the reaction was exposed to air for long periods or if peracids were used.
-
M+14/15: Likely Methylation/Alkylation .
The "Quat" Trap: The pyridine nitrogen is nucleophilic. If you use an excess of alkylating agent (in Route B), the product will react with the reagent to form a bis-cationic salt (pyridinium).
| Feature | Target Product | Quaternary Side Product |
| Charge | Neutral (at pH > 9) | Permanently Cationic |
| Solubility | Soluble in DCM/EtOAc | Insoluble in DCM; Water soluble |
| TLC ( | Moves with MeOH/DCM | Stays at Baseline |
Prevention:
-
Use a slight excess of the amine (1.1 – 1.2 equiv), not the alkyl halide.
-
Keep the temperature moderate (<60°C). High heat promotes pyridine alkylation [3].
Module 3: Isolation (The "LogP" Problem)
Critical Issue: The target molecule is highly hydrophilic due to the hydroxyl group and the pyridine ring. Symptom: "My reaction looked good on TLC, but after aqueous workup, my organic layer is empty."
The Solution: Dual-pH Extraction Strategy
You must exploit the pKa difference between the pyridine (
Step-by-Step Isolation Protocol:
-
Acidic Wash (Removal of Neutrals):
-
Acidify the reaction mixture to pH 2–3 using 1M HCl.
-
Wash with Ethyl Acetate (EtOAc).
-
Result: The target is protonated (double salt) and stays in the water. Neutral impurities (unreacted aldehyde, non-basic byproducts) move to the EtOAc. Discard EtOAc.
-
-
The "Sweet Spot" Adjustment (Optional but recommended):
-
Adjust aqueous layer to pH ~6.5 .
-
Extract with DCM.
-
Result: This removes weak bases or specific impurities. The target (pKa ~9) is still mostly protonated and stays in water.
-
-
Basic Extraction (Target Recovery):
-
Basify the aqueous phase to pH > 12 using NaOH (saturated). Note: Use high pH to ensure the aliphatic amine is free-based.
-
Saturate with NaCl: Add solid NaCl until no more dissolves (Salting Out). This is crucial to push the organic amine out of the water phase.
-
Extract 3–5 times with DCM/Isopropanol (9:1) or Chloroform . Pure DCM is often insufficient for amino-alcohols.
-
-
Drying:
-
Dry over
, filter, and concentrate.[3]
-
Visual Logic: Troubleshooting Flowchart
Caption: Figure 2. Decision tree for diagnosing synthesis failures and isolation difficulties.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. (Context on Pyridine Alkylation dynamics). Link
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Borch Reduction/Reductive Amination specificity). Link
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS 121489-14-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for improved yield and purity.
Introduction to Synthetic Strategies
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can be approached through two primary and effective routes:
-
N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of 2-(methylamino)ethanol on an electrophilic 3-pyridylmethyl halide, typically 3-(chloromethyl)pyridine hydrochloride.
-
Reductive Amination: A more controlled, one-pot approach where 3-pyridinecarboxaldehyde is reacted with 2-(methylamino)ethanol to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[1] This method is often preferred to avoid the over-alkylation that can be a challenge in direct N-alkylation.[2]
This guide will provide detailed protocols and troubleshooting for both methodologies.
Visualizing the Reaction Pathways
Caption: Synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in a question-and-answer format.
Low or No Product Yield
Q1: I am seeing very low conversion of my starting materials. What are the likely causes and how can I address them?
A1: Low conversion can stem from several factors. Let's break them down by the synthetic route:
For N-Alkylation:
-
Insufficient Base: The reaction requires a base to neutralize the hydrochloride salt of 3-(chloromethyl)pyridine and to deprotonate the hydroxyl group of 2-(methylamino)ethanol, which can interfere with the desired N-alkylation.[3] Ensure you are using at least 2.5 equivalents of a suitable base like potassium carbonate (K₂CO₃).
-
Poor Solubility: Your reactants may not be fully dissolved in the chosen solvent. For this reaction, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective.[4]
-
Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider gradually increasing the temperature to 50-80 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Moisture Contamination: Water in the reaction can hydrolyze the 3-(chloromethyl)pyridine to the corresponding alcohol. Ensure your glassware is oven-dried and use anhydrous solvents.
For Reductive Amination:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium-driven process. The presence of water can shift the equilibrium back to the starting materials. While some protic solvents can be used, ensure your reagents and solvents are reasonably dry. The use of a dehydrating agent like magnesium sulfate (MgSO₄) can sometimes be beneficial.
-
Inactive Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of imines in the presence of aldehydes.[5] Ensure your reducing agent is not expired and has been stored under appropriate conditions.
-
Incorrect pH: The pH of the reaction mixture can influence both imine formation and the activity of the reducing agent. A slightly acidic medium often favors imine formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Formation of Impurities
Q2: My reaction is producing multiple spots on TLC, and the final product is impure. What are the common side products and how can I minimize them?
A2: The formation of impurities is a common challenge. Here are some likely culprits and their solutions:
-
Over-alkylation (N-Alkylation Route): The desired product, a secondary amine, can be further alkylated by 3-(chloromethyl)pyridine to form a tertiary amine.
-
Solution: Use a slight excess of 2-(methylamino)ethanol (1.1-1.2 equivalents) relative to 3-(chloromethyl)pyridine hydrochloride. This will favor the mono-alkylation product.
-
-
Quaternization of the Pyridine Nitrogen: The nitrogen on the pyridine ring can be alkylated by 3-(chloromethyl)pyridine, leading to a pyridinium salt byproduct.
-
Solution: This is more likely at higher temperatures. Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Formation of Bis-Adduct (Reductive Amination Route): If the reaction conditions are not carefully controlled, the initially formed secondary amine can react with another molecule of the aldehyde, leading to a tertiary amine impurity.
-
Solution: Use a slight excess of 2-(methylamino)ethanol and add the reducing agent portion-wise to keep the concentration of the free aldehyde low.
-
-
Unreacted Starting Materials: As discussed in the low yield section, incomplete reactions will leave starting materials in your crude product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and ensure it goes to completion.
-
Purification Challenges
Q3: I am having difficulty purifying my product by column chromatography. It is streaking on the silica gel column. What can I do?
A3: Basic compounds like your product often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and streaking.[6]
-
Solution 1: Basic Modifier in the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent.[6] This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Solution 2: Deactivation of Silica Gel: You can pre-treat your silica gel with a base before packing the column. Prepare a slurry of silica gel in your non-polar solvent and add 1-3% (v/v) of triethylamine. Stir for about an hour before packing the column.[6]
-
Solution 3: Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is less acidic than silica gel.[6]
Experimental Protocols
The following are detailed, step-by-step protocols for the two primary synthetic routes.
Protocol 1: N-Alkylation of 2-(Methylamino)ethanol
Materials:
-
2-(Methylamino)ethanol
-
3-(Chloromethyl)pyridine hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(methylamino)ethanol (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
To this stirred suspension, add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane:methanol with 1% triethylamine).[7]
Protocol 2: Reductive Amination
Materials:
-
3-Pyridinecarboxaldehyde
-
2-(Methylamino)ethanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) and 2-(methylamino)ethanol (1.1 equivalents) in dichloromethane or 1,2-dichloroethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Optimized Reaction Conditions Summary
The following table provides a summary of optimized reaction conditions for both synthetic routes.
| Parameter | N-Alkylation | Reductive Amination |
| Starting Materials | 2-(Methylamino)ethanol, 3-(Chloromethyl)pyridine HCl | 3-Pyridinecarboxaldehyde, 2-(Methylamino)ethanol |
| Base | K₂CO₃ (2.5 eq) or Et₃N (2.0 eq)[3] | Not typically required |
| Reducing Agent | Not applicable | NaBH(OAc)₃ (1.5 eq)[5] |
| Solvent | Acetonitrile (MeCN) or DMF[4] | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | 60-80 °C[4] | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Workup | Aqueous workup with NaHCO₃ | Aqueous workup with NaHCO₃ |
| Purification | Column Chromatography (Silica, basic modifier)[6] | Column Chromatography (Silica, basic modifier)[6] |
References
-
Application Note – Reductive Amination. Synple Chem. Available from: [Link]
-
Reductive Amination Reaction - OpenBU. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. Available from: [Link]
- United States Patent Office - US 2987179 A.
- Method of producing pyridine ethanol derivative - JP2010270008A. Google Patents.
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available from: [Link]
-
REDUCTIVE AMINATION: Three Easy Pieces. Scribd. Available from: [Link]
-
2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 - MilliporeSigma. Available from: [Link]
-
2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem. Available from: [Link]
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap. Available from: [Link]
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - US 6008370 A. Available from: [Link]
- Method for N-alkylation of 2-pyridone - CN101654433B. Google Patents.
- Preparation of chloromethylpyridine hydrochlorides - US5942625A. Google Patents.
Sources
- 1. gctlc.org [gctlc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. benchchem.com [benchchem.com]
- 4. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Welcome to the technical support center for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.
Introduction
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, a key intermediate in various pharmaceutical syntheses, can present several challenges that impact yield and purity. This document provides a structured approach to understanding and overcoming these hurdles through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol?
There are two principal synthetic strategies for preparing 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol:
-
Reductive Amination: This is a widely used and often preferred method due to its efficiency and control.[1] It involves the reaction of 3-pyridinecarboxaldehyde with 2-(methylamino)ethanol in the presence of a reducing agent. This "one-pot" reaction simplifies the process by forming the imine intermediate, which is then immediately reduced to the target secondary amine.[2]
-
N-Alkylation: This classical approach involves the direct alkylation of 2-(methylamino)ethanol with a 3-picolyl halide, such as 3-picolyl chloride (3-chloromethylpyridine).[3] While straightforward in concept, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts and other byproducts, which can complicate purification and reduce the yield of the desired secondary amine.[1]
| Synthetic Route | Advantages | Disadvantages |
| Reductive Amination | Generally higher yields, better control over selectivity, one-pot procedure.[1][2] | Requires careful selection of the reducing agent to avoid reduction of the starting aldehyde. |
| N-Alkylation | Conceptually simple, readily available starting materials. | Prone to over-alkylation, potential for difficult purifications.[1] |
Q2: What are the critical process parameters to control for a successful synthesis?
Regardless of the chosen route, several parameters are crucial for maximizing yield and purity:
-
Stoichiometry of Reactants: Precise control over the molar ratios of the reactants is essential. In N-alkylation, using a slight excess of the amine can sometimes help to minimize over-alkylation.
-
Reaction Temperature: Temperature control is critical. For reductive amination, the initial imine formation and the subsequent reduction may have different optimal temperatures. In N-alkylation, elevated temperatures can promote the formation of byproducts.
-
Choice of Solvent: The solvent can significantly influence reaction rates and selectivity. Protic solvents like methanol or ethanol are often used for reductive aminations as they can facilitate imine formation.[4]
-
pH of the Reaction Mixture: For reductive amination, the pH needs to be weakly acidic to neutral to promote imine formation without deactivating the amine nucleophile.[2]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Problem 1: Low Reaction Yield
"My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?"
A low yield can stem from several factors, depending on your synthetic approach.
For Reductive Amination:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the imine might not favor the imine.
-
Solution: Ensure the reaction is run under neutral or weakly acidic conditions.[2] The use of a dehydrating agent can also shift the equilibrium towards the imine.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical.
-
Decomposition of Starting Materials or Product: The aldehyde or the final product might be unstable under the reaction conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS to check for the disappearance of starting materials and the appearance of byproducts. Consider running the reaction at a lower temperature.
-
For N-Alkylation:
-
Over-alkylation: The formation of a tertiary amine and a quaternary ammonium salt is a common side reaction that consumes the starting materials and the desired product.[1]
-
Solution: Use a slight excess of 2-(methylamino)ethanol relative to 3-picolyl chloride. Running the reaction at a lower temperature and for a shorter duration can also help.
-
-
Slow Reaction Rate: The N-alkylation of some amines can be slow under mild conditions.[5]
-
Solution: While increasing the temperature can accelerate the reaction, it may also promote side reactions. A better approach is to use a more reactive alkylating agent or to add a catalyst. The use of a phase-transfer catalyst can be beneficial in some cases.
-
Experimental Workflow: Optimizing Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem 2: Significant Impurity Formation
"I am observing a significant amount of a particular impurity in my crude product. How can I identify and minimize it?"
The nature of the impurity will depend on the synthetic route.
Common Impurities in Reductive Amination:
-
Unreacted 3-Pyridinecarboxaldehyde: This suggests incomplete reaction or a reducing agent that is also reducing the aldehyde.
-
Identification: Can be detected by TLC, LC-MS, or 1H NMR (presence of an aldehyde proton signal ~9-10 ppm).
-
Minimization: Use a more selective reducing agent like NaBH(OAc)3.[1] Ensure sufficient reaction time.
-
-
Alcohol from Aldehyde Reduction: The reducing agent may be too strong and is reducing the starting aldehyde.
-
Identification: (3-pyridyl)methanol can be identified by its characteristic signals in 1H NMR and by its mass in LC-MS.
-
Minimization: Switch to a milder, more selective reducing agent.[1]
-
Common Impurities in N-Alkylation:
-
Over-alkylation Product (Tertiary Amine/Quaternary Salt): This is the most common byproduct.
-
Identification: The tertiary amine and quaternary salt will have distinct NMR signals and higher molecular weights in LC-MS.
-
Minimization: Use a slight excess of the starting amine, lower the reaction temperature, and shorten the reaction time.[1]
-
Problem 3: Difficult Purification
"My crude product is an oil/difficult to crystallize, and column chromatography gives poor separation."
The polar nature of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can make purification challenging.
-
For Oily Products:
-
For Poor Chromatographic Separation:
-
Solution: The basic nature of the pyridine and the secondary amine can cause tailing on silica gel.
-
Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine (1-2% in the eluent) can significantly improve peak shape and separation.[8]
-
Optimize the Solvent System: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[8] Common solvent systems include ethyl acetate/methanol or dichloromethane/methanol mixtures.
-
-
Purification Workflow Diagram
Caption: Decision workflow for purification challenges.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add 2-(methylamino)ethanol (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate).
Protocol 2: N-Alkylation using 3-Picolyl Chloride
-
Reaction Setup: Dissolve 2-(methylamino)ethanol (1.2 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: Slowly add a solution of 3-picolyl chloride hydrochloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off any inorganic salts.
-
Extraction: If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Calvo, P., Batista, P. R., Silva, R., & Palma, M. S. A. (2021). Scheme of the reaction used to synthesize 2‐[methyl(pyridin‐2‐yl)amino]ethanol (1R). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Calvo, P., Batista, P. R., Silva, R., & Palma, M. S. A. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ChemEngineering. Retrieved from [Link]
- Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
-
Gagnon, D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
University of Nottingham. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
Edgar, K. J., & Zhang, Y. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: 2-[(3-Aminopropyl)methylamino]ethanol in Coordination Chemistry.
-
ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-2-(pyridin-3-yl)acetonitrile.
-
Veeprho. (n.d.). 2-[N-Methyl-N-(pyridin-2-yl)amino]ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Simulation and optimization of ethanol amine production plant. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Retrieved from [Link]
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
[1][2]
Case ID: PUR-PYR-003 Subject: Overcoming Hydrophilicity and Basicity Challenges in Downstream Processing Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3) presents a classic "dual-personality" challenge in organic synthesis. It contains a basic pyridine ring (pKa ~5.3), a more basic aliphatic amine (pKa ~9.0), and a hydrophilic hydroxyl group. This combination creates a molecule that is highly water-soluble, prone to streaking on silica gel, and difficult to extract from aqueous reaction mixtures.[1]
This guide addresses the three most common user-reported failures:
Part 1: Physicochemical Profile & Solubility Data[1][2]
Understanding the molecule's behavior in different pH environments is the key to successful isolation.
| Property | Value (Approx.) | Implication for Purification |
| Molecular Weight | 166.22 g/mol | Small molecule, elutes early in GPC.[1][2] |
| pKa 1 (Pyridine) | ~5.3 | Protonated at pH < 5.[1][2] |
| pKa 2 (Amine) | ~9.0 | Critical: Protonated at pH < 9.[1][2] Must be > pH 10 for extraction.[1][2] |
| LogP | ~0.2 - 0.6 | Highly polar; prefers water over hexane/ether.[1][2] |
| Boiling Point | >250°C (Predicted) | Distillation requires high vacuum (Kugelrohr).[1][2] |
| State | Viscous Oil | Hard to crystallize as a free base; salts are preferred.[1][2] |
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Low Recovery During Extraction
User Question: "I synthesized the compound via reductive amination. After quenching with water and extracting with Ethyl Acetate, my organic layer is empty. Where is my product?"
Scientist Response: Your product is likely trapped in the aqueous layer.[2]
-
The Cause: At neutral or slightly basic pH (pH 7–8), the aliphatic amine (pKa ~9.0) is still largely protonated (
).[1] This charged species is infinitely soluble in water and insoluble in Ethyl Acetate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Fix: You must drive the pH well above the highest pKa.
-
Adjust pH: Basify the aqueous layer to pH 12–13 using 5M NaOH or saturated
. -
Change Solvent: Ethyl Acetate is often too non-polar.[1][2] Switch to DCM (Dichloromethane) or a mixture of Chloroform:Isopropanol (3:1) .[1][2] The alcohol helps extract the polar amino-alcohol.[2]
-
Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of organics (Salting-out effect).[2]
-
Issue 2: Tailing on Silica Gel
User Question: "I am trying to purify the crude oil on a silica column using Hexane/EtOAc. The compound smears across 20 fractions and never elutes cleanly."
Scientist Response: You are fighting the "Silanol Effect."[2]
-
The Cause: Silica gel is slightly acidic.[2] The basic nitrogen atoms in your molecule interact strongly with the silanol groups (
), causing irreversible adsorption or severe tailing. -
The Fix: You need a "Silanol Blocker" (Amine Modifier) or a switch in stationary phase.[2]
-
Standard Silica: Use DCM/Methanol (90:[1][2]10) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .[1] The additive saturates the silanol sites, allowing your product to pass.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Alternative Stationary Phase: Use Amine-functionalized Silica (
-Silica) .[1] This phase is already basic and requires no modifiers, preventing the interaction entirely.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Issue 3: Removal of Excess Aldehyde
User Question: "I used 3-pyridinecarboxaldehyde in excess. It co-elutes with my product."
Scientist Response: Chromatographic separation of the aldehyde and the amine can be difficult due to similar polarities.
-
The Fix (Chemical Scavenging): Before workup, add a polymer-supported scavenger resin (e.g., PS-TsNHNH2, tosylhydrazide resin) or simply wash the organic layer with saturated Sodium Bisulfite (
) .[1] The bisulfite forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer while leaving your tertiary amine product in the organic layer.
Part 3: Validated Workflows & Protocols
Workflow 1: The "Rescue" Extraction Protocol
Use this if you have a crude aqueous reaction mixture.
-
Cool the reaction mixture to 0°C.
-
Basify to pH > 12 using 5N NaOH. Check with pH paper to ensure deep blue color.[1][2]
-
Saturate the solution with solid NaCl (approx. 30g per 100mL water).[1][2]
-
Extract 4 times with DCM (Dichloromethane).[1][2]
-
Note: If the emulsion is stubborn, use Chloroform:Isopropanol (3:1) .[2]
-
-
Dry the combined organic layers over Anhydrous
(Sodium Sulfate). Magnesium sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) is slightly acidic and can bind amines—avoid it if yield is critical. -
Concentrate under reduced pressure.
Workflow 2: Flash Chromatography (DCM/MeOH/NH4OH)
Recommended for purity >98%.[1][2]
-
Mobile Phase B: 10%
in Methanol (Prepare fresh: Mix 10mL conc. ammonium hydroxide into 90mL MeOH). -
Gradient:
Workflow 3: Salt Formation (Hydroscopic Oil Conversion)
Use this to turn the oil into a stable solid for storage.[1]
-
Dissolve the purified free base oil in a minimal amount of dry Ethanol or Isopropanol.[2]
-
Add 2.2 equivalents of HCl (using 4M HCl in Dioxane) dropwise at 0°C.
-
Why 2.2 eq? To protonate both the pyridine and the aliphatic amine.
-
-
Add Diethyl Ether or Hexane until the solution turns cloudy.[2]
-
Cool in a freezer (-20°C) overnight to induce crystallization of the dihydrochloride salt.
-
Filter the hygroscopic solid quickly and store in a desiccator.
Part 4: Decision Logic (Visualization)
The following diagram illustrates the logical flow for purifying this specific class of molecule, helping you decide between extraction, chromatography, or scavenging based on the state of your crude mixture.
Figure 1: Decision matrix for the isolation and purification of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, highlighting critical pH adjustments and solvent choices.[1][2]
References
-
PubChem. (n.d.).[1][2] Compound Summary: N-Methyl-2-(pyridin-3-yl)ethan-1-amine (Analogous Structure Data).[1][2] National Library of Medicine.[2] Retrieved March 8, 2026, from [Link]
-
Biotage. (2023).[1][2] Very polar compound purification using aqueous normal-phase flash column chromatography.[1][2][3][4] Biotage Blog.[1][2][3] Retrieved March 8, 2026, from [Link]
-
Teledyne ISCO. (2010).[1][2] Purine and Related Compound Purification Strategies.[1][2][5] Teledyne Labs Application Notes.[1][2] Retrieved March 8, 2026, from [Link]
-
Reich, H. J. (n.d.).[1][2] pKa Data for Pyridines and Amines.[1][2][6][7] University of Wisconsin-Madison, Bordwell pKa Table.[1][2] Retrieved March 8, 2026, from [Link]
Sources
- 1. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine | C14H17N3 | CID 2055754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. biotage.com [biotage.com]
- 4. labex.hu [labex.hu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability & Troubleshooting Guide for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Welcome to the Technical Support Center for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3). This compound—featuring a basic pyridine ring, a tertiary amine, and a primary hydroxyl group—is a versatile building block in drug development. However, its polyfunctional nature introduces specific stability challenges in aqueous solutions.
This guide is engineered for researchers and formulation scientists. It provides mechanistic insights, diagnostic workflows, and field-proven protocols to ensure the chemical integrity of your solutions.
Executive Stability Profiling
To stabilize this molecule, one must understand its reactive centers. The tertiary amine is highly nucleophilic and prone to oxidation, forming N-oxides[1]. The pyridine ring is an electron-deficient aromatic system susceptible to photolytic degradation[2]. Finally, the primary alcohol can undergo esterification if stored in concentrated carboxylic acid buffers at low pH.
Quantitative Stability Matrix
The following table summarizes the primary degradation pathways, environmental triggers, and kinetic mitigations for this compound in solution.
| Degradation Pathway | Reactive Center | Primary Triggers | Diagnostic Mass Shift | Preventive Formulation Measures |
| N-Oxidation | Tertiary Amine | Dissolved O₂, Trace Metals (Fe³⁺, Cu²⁺), pH > 8 | +16 Da | Degassing, EDTA (0.1 mM), pH 6.0–6.5 |
| N-Dealkylation | C-N Bonds | ROS, Peroxides, UV Light | -14 Da (Demethylation) | Peroxide-free excipients, Radical scavengers |
| Photodegradation | Pyridine Ring | UV/Vis Light exposure | Variable (Ring cleavage) | Amber glassware, light-blocking storage |
| Esterification | Primary Alcohol | Carboxylic buffers (Citrate), Heat | +Buffer Mass - 18 Da | Non-carboxylic buffers (Phosphate/Histidine) |
Diagnostic Workflow
When degradation is detected, identifying the root cause is critical. Use the following decision tree to map LC-MS/MS analytical data to the correct troubleshooting pathway.
Diagnostic decision tree for identifying and resolving degradation pathways.
Core Troubleshooting Guides (FAQs)
Q1: My solution is turning yellow and LC-MS shows a major +16 Da impurity. Why is this happening and how do I stop it?
A: You are observing tertiary amine N-oxidation . The sp³ hybridized nitrogen of the tertiary amine is highly nucleophilic. In aqueous solutions, it readily attacks dissolved oxygen or trace peroxides present in excipients (like polysorbates) to form an N-oxide[1].
-
The Causality: This reaction is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) that leach from standard borosilicate glassware or are present in low-purity buffer salts[3][4]. Furthermore, at a pH above the amine's pKa (~8.5), the nitrogen lone pair is unprotonated and fully available for oxidation.
-
The Fix: Lower the formulation pH to 6.0–6.5. Protonating the tertiary amine ties up the lone pair, drastically reducing its susceptibility to oxidation[4]. Additionally, formulate with 0.1 mM EDTA to chelate catalytic trace metals, and sparge your solvents with nitrogen or argon to remove dissolved O₂[3].
Q2: I am detecting secondary amine fragments (loss of a methyl or picolyl group). How is the molecule cleaving?
A: This is known as oxidative N-dealkylation . While C-N bonds are generally stable, tertiary amines under oxidative or photolytic stress can form an aminium radical cation[5]. This radical intermediate reacts with reactive oxygen species (ROS) to form an unstable carbinolamine, which rapidly hydrolyzes into a secondary amine and an aldehyde (e.g., formaldehyde if the methyl group is lost)[5][6].
-
The Causality: This pathway is often triggered by UV light exposure (which the pyridine ring strongly absorbs) or by the presence of strong oxidants[2][7].
-
The Fix: Store all solutions in amber glass vials. If you are using ethereal solvents or polymeric excipients, ensure they are certified peroxide-free. Adding a radical scavenger (e.g., methionine or ascorbic acid) can intercept the ROS before cleavage occurs[3].
Q3: Does my choice of buffer affect the stability of the primary alcohol group?
A: Yes. While the primary hydroxyl group (-CH₂CH₂OH) is generally stable in water, it can undergo esterification if formulated in high concentrations of carboxylic acid buffers (such as citrate or acetate) at low pH, especially under accelerated stability conditions (e.g., 40°C).
-
The Fix: If you observe a mass addition corresponding to the buffer mass minus water (-18 Da), switch to a non-carboxylic buffering system such as phosphate or histidine, which do not form stable esters with primary alcohols under standard aqueous conditions[3].
Mechanistic Degradation Pathway
Understanding the chemical flow from the parent molecule to its degradation products allows for targeted intervention.
Primary oxidative and photolytic degradation pathways of the target compound.
Self-Validating Experimental Protocols
To ensure trustworthiness, do not guess at stability parameters. Use the following self-validating protocols to empirically determine the degradation boundaries of your specific formulation.
Protocol A: Forced Degradation & LC-MS/MS Profiling
This protocol isolates specific environmental stressors to identify the molecule's weakest chemical bonds.
-
Preparation: Dissolve 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol to a concentration of 1.0 mg/mL in high-purity, LC-MS grade water.
-
Aliquot Distribution: Divide the solution into four 5 mL aliquots in glass vials:
-
Control: Store at 4°C in the dark.
-
Oxidative Stress: Spike with 0.1% v/v H₂O₂.
-
Photolytic Stress: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).
-
Metal-Catalyzed Stress: Spike with 10 ppm FeCl₃.
-
-
Incubation & Quenching: Incubate all samples at 25°C for 48 hours. Quench the oxidative sample by adding an equimolar amount of sodium thiosulfate.
-
Analysis: Analyze via LC-MS/MS using a C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Validation Check: The protocol is validated if the Control shows >99% purity. Compare the stressor chromatograms against the control to map specific mass shifts (+16 Da for N-oxides, -14 Da for demethylation).
Protocol B: Buffer Optimization & Metal Chelation
Once degradation pathways are identified, use this protocol to lock in the optimal formulation matrix.
-
Matrix Preparation: Prepare 10 mM buffer solutions at pH 5.0, 6.5, and 8.0 using Phosphate and Histidine.
-
Chelation Spiking: Divide each buffer in half. Spike one half with 0.1 mM EDTA (to sequester trace metals)[3].
-
Formulation: Dissolve the active compound to 0.5 mg/mL in each of the 6 resulting matrices.
-
Sterilization: Filter sterilize (0.22 µm PTFE) into amber glass vials to eliminate biological contamination and photolytic variables.
-
Accelerated Stability: Store at 40°C/75% RH. Sample at Days 0, 7, 14, and 30. Quantify the remaining parent compound via HPLC-UV (detecting the pyridine ring at ~260 nm). The matrix yielding the highest area-under-the-curve (AUC) retention dictates your final formulation.
References
-
Product Class 3: Amine N-Oxides. Thieme Connect. Available at:[Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Confex. Available at:[Link]
-
Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation. PubMed Central (PMC). Available at:[Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO / Marcel Dekker. Available at:[Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. PubMed Central (PMC). Available at:[Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. Available at:[Link]
-
S. A. Lawrence Dealkylation reactions. Thieme Connect. Available at:[Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. AGU Fall Meeting 2020 [agu.confex.com]
- 3. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
how to improve the solubility of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol for biological assays
The following technical guide serves as a specialized support resource for researchers working with 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3).[1][2][3] This guide addresses solubility challenges inherent to this pyridine-ethanolamine derivative, providing validated protocols for biological assay preparation.[2][3]
Executive Summary & Compound Profile
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is a tertiary amine featuring a pyridine ring and a hydroxyethyl tail.[1][2][3] Its amphiphilic nature—possessing both a polar hydroxyl group/ionizable nitrogens and a lipophilic pyridine ring—often leads to erratic solubility in neutral biological buffers.[3]
Successful incorporation into biological assays requires understanding its pH-dependent ionization .[1][2][3] The compound possesses two basic centers:
At physiological pH (7.4), the aliphatic amine is partially protonated, but the free base form (often supplied as a viscous oil or low-melting solid) resists direct aqueous dissolution, leading to "oiling out" or micro-precipitation.[2]
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Solubility |
| CAS Number | 121489-14-3 | Specific identifier for sourcing/verification.[1][2][3] |
| Molecular Weight | 166.22 g/mol | Used for molarity calculations.[2][3] |
| Physical State | Viscous Liquid / Low-Melting Solid | Hard to weigh accurately; density correction required if pipetting liquid.[1][2][3] |
| LogP (Est.) | ~0.8 – 1.2 | Moderately lipophilic; requires organic co-solvent for high conc.[2][3] stocks. |
| pKa (Basic) | ~8.9 (Amine), ~5.2 (Pyridine) | Solubility is high at pH < 5; reduced at pH > 8.[1][2][3] |
| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | Universal solvent for stock solutions (>100 mM).[1][2][3] |
Solubility Decision Tree (Workflow)
The following diagram illustrates the logical flow for solubilizing this compound based on your specific assay requirements.
Figure 1: Decision matrix for solubilizing 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol based on assay sensitivity to organic solvents.
Step-by-Step Solubilization Protocols
Protocol A: Preparation of DMSO Stock Solution (Recommended)
Best for: High-throughput screening (HTS), cell viability assays (MTT/CCK-8), and receptor binding assays.[1][2][3]
-
Calculate Mass: For a 100 mM stock solution of 10 mL:
-
Dissolution:
-
Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1][2][3]
Protocol B: Aqueous Acidification (Salt Formation)
Best for: In vivo animal studies or assays where DMSO interferes with enzyme kinetics.[1][2][3]
-
Concept: Convert the free base oil into a water-soluble hydrochloride salt in situ.
-
Procedure:
-
Add 0.9 molar equivalents of 0.1 N HCl initially. Vortex.
-
The pH will drop, and the amine will protonate, increasing solubility.
-
Critical Step: Check pH.[2][3] If pH < 5, carefully adjust to pH ~7.0 using dilute NaOH.[2] Caution: Going above pH 8.0 may cause the compound to precipitate/oil out again.[2]
-
Filtration: Sterilize using a 0.22 µm PES or PVDF syringe filter.[2][3]
Troubleshooting Guide & FAQs
Q1: I see oily droplets floating in my cell culture media after adding the compound. What happened?
Diagnosis: "Oiling out."[2][3] You likely added the pure free base directly to the media, or your DMSO stock concentration was too high, causing immediate precipitation upon contact with the aqueous buffer. Solution:
-
Pre-dilution Step: Do not add 100% DMSO stock directly to the well.[2][3] Prepare a 10x intermediate dilution in culture media (e.g., dilute 10 mM stock to 1 mM in media). Vortex this intermediate immediately. Then add the intermediate to your cells.[3]
-
Sonication: Mild sonication of the intermediate dilution can disperse micro-droplets.[2][3]
Q2: My assay results are inconsistent (high variability between wells).
Diagnosis: Non-homogeneous solution or adsorption.[2][3] Solution:
-
Adsorption: The pyridine ring can stick to plastics.[2][3] Use low-binding polypropylene plates for serial dilutions.[1][2][3]
-
Mixing: Ensure thorough mixing after adding the compound. The viscous nature of the free base requires vigorous vortexing during the initial stock preparation.
Q3: The compound is cytotoxic even at low concentrations.[3][4] Is this real?
Diagnosis: Potential pH toxicity or Solvent toxicity.[2][3] Solution:
-
Check pH: If you used Protocol B (Acidification), ensure the final media pH didn't drop below 7.[2][3]0. Pyridine compounds can buffer the media to non-physiological levels.[3]
-
Vehicle Control: Run a "DMSO-only" control. Ensure final DMSO concentration is <0.5% (v/v) for sensitive lines (e.g., primary neurons) or <0.1% for very sensitive assays.[2][3]
Q4: Can I use Ethanol instead of DMSO?
Answer: Yes, ethanol is a viable alternative if your specific assay is DMSO-sensitive.[2][3] Solubility is generally lower in ethanol than DMSO (limit stock to ~50 mM).[2][3] Be aware that ethanol evaporates faster, potentially altering stock concentration over time.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3127274, 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. Retrieved from [Link][1][2][3]
-
Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of amino acids and related amine compounds. Wageningen University & Research.[2][3][6] Retrieved from [Link]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for CAS 121489-14-3 before handling.
Sources
- 1. Ethanol, 2-(methylamino)- (CAS 109-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csstc.org [csstc.org]
- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
minimizing impurity formation during 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. As Senior Application Scientists, we understand the nuances of this synthesis and have designed this resource to address common challenges, with a focus on minimizing impurity formation and ensuring the integrity of your final product.
I. Understanding the Synthesis: Reaction Mechanism and Key Challenges
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is typically achieved through the N-alkylation of 2-(methylamino)ethanol with a 3-pyridylmethyl halide, most commonly 3-(chloromethyl)pyridine hydrochloride. This reaction is a nucleophilic substitution, where the secondary amine of 2-(methylamino)ethanol attacks the electrophilic benzylic carbon of the 3-pyridylmethyl halide.
A base is essential to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction, driving the equilibrium towards the product.
Core Reaction Scheme:
Py = 3-pyridyl
While the reaction appears straightforward, several challenges can arise, leading to the formation of impurities that can complicate purification and compromise the quality of the final product. The primary challenges include:
-
Competing Nucleophiles: The reaction mixture contains multiple nucleophilic sites, leading to potential side reactions.
-
Over-alkylation: The product itself is a nucleophile and can react further with the alkylating agent.
-
Starting Material Impurities: The purity of the starting materials, particularly the 3-(chloromethyl)pyridine hydrochloride, is critical.
This guide will provide a systematic approach to identifying and mitigating these challenges.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Side Product Formation
Question 1: My reaction is showing a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I prevent it?
This is a classic case of over-alkylation . The secondary amine of the product, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, can be further alkylated by 3-(chloromethyl)pyridine to form a tertiary amine, which then gets quaternized.
Detailed Explanation:
The desired product is a secondary amine, which is still nucleophilic. If an excess of the alkylating agent, 3-(chloromethyl)pyridine, is present, or if the reaction conditions favor further alkylation, the product can react again to form a quaternary ammonium salt. Traditional N-alkylation methods using alkyl halides are often prone to overalkylation, which results in byproducts and the need for produced halide acid to be removed from the product mixture[1].
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of the amine nucleophile, 2-(methylamino)ethanol, can help to ensure that the alkylating agent is consumed before significant over-alkylation of the product occurs.
-
Slow Addition of Alkylating Agent: Instead of adding all the 3-(chloromethyl)pyridine at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, favoring the initial desired reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation, which may have a higher activation energy.
-
Choice of Base: A bulky, non-nucleophilic base can be beneficial.
Question 2: I am observing a byproduct with a similar retention time to my product in HPLC, but it has a different mass. What could it be?
A likely culprit is the quaternization of the pyridine nitrogen . The nitrogen atom of the pyridine ring is also nucleophilic and can compete with the secondary amine in reacting with the 3-(chloromethyl)pyridine.
Detailed Explanation:
The pyridine nitrogen has a lone pair of electrons and can act as a nucleophile, attacking the electrophilic carbon of another molecule of 3-(chloromethyl)pyridine. This leads to the formation of a pyridinium salt, a common side reaction in reactions involving pyridyl halides. The formation of N-substituted pyridinium salts is a well-documented process[2][3][4].
Mitigation Strategies:
-
Use of a Non-Nucleophilic Base: Employing a sterically hindered, non-nucleophilic base can minimize the quaternization of the pyridine ring.
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine and the pyridine nitrogen. Aprotic polar solvents like DMF or acetonitrile are commonly used.
-
Temperature Control: As with over-alkylation, lower temperatures can help to disfavor this side reaction.
Question 3: My final product seems to contain unreacted 2-(methylamino)ethanol. How can I improve the conversion?
Incomplete conversion can be due to several factors. Here's a systematic approach to troubleshooting:
Troubleshooting Incomplete Conversion:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base | The reaction generates HCl, which will protonate the amine nucleophile, rendering it unreactive. If the base is not sufficient to neutralize this acid and the starting hydrochloride salt, the reaction will stall. | Use at least two equivalents of base: one to neutralize the 3-(chloromethyl)pyridine hydrochloride and one to scavenge the HCl produced during the reaction. Anhydrous potassium carbonate or triethylamine are common choices.[5] |
| Reaction Time/Temperature | The reaction may not have reached completion under the current conditions. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Poor Quality Starting Materials | Impurities in the 3-(chloromethyl)pyridine hydrochloride can affect its reactivity. | Ensure the purity of your starting materials. If necessary, recrystallize the 3-(chloromethyl)pyridine hydrochloride before use. |
| Moisture in the Reaction | Water can hydrolyze the 3-(chloromethyl)pyridine to the corresponding alcohol, which is unreactive under these conditions. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Purification Challenges
Question 4: I'm having difficulty separating my product from the pyridinium salt byproduct during column chromatography. What can I do?
The polarity of the desired product and the pyridinium salt byproduct can be quite similar, making chromatographic separation challenging.
Purification Strategies:
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being a tertiary amine, will be protonated and move to the aqueous layer. The less basic pyridinium salt may remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate your product.
-
Extract your product back into an organic solvent.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that selectively crystallizes your product, leaving the impurities in the mother liquor.
-
Optimized Chromatography:
III. Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the synthesis and analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, designed to minimize impurity formation.
Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
2-(Methylamino)ethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-(methylamino)ethanol (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.[5]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Analytical Methodologies for Quality Control
Accurate assessment of product purity is crucial. The following are recommended analytical techniques:
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final product and for monitoring the reaction progress.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to ensure good separation of the main peak from any impurities.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm).[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying any impurities.
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the methylene groups, the N-methyl group, and the hydroxyl proton.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product and to identify the mass of any impurities.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide?
While a strong base like NaOH can be used, it may also promote side reactions, such as the hydrolysis of the chloromethyl group. A weaker, non-nucleophilic base like potassium carbonate is generally preferred for better control.
Q2: What is the best solvent for this reaction?
Aprotic polar solvents like DMF and acetonitrile are good choices as they effectively dissolve the reactants and facilitate the SN2 reaction.
Q3: How can I be sure that the impurity is the pyridinium salt and not the over-alkylation product?
-
Mass Spectrometry: The two impurities will have different molecular weights. The pyridinium salt is formed from two molecules of 3-(chloromethyl)pyridine, while the over-alkylation product is formed from one molecule of the desired product and one molecule of 3-(chloromethyl)pyridine.
-
NMR Spectroscopy: The NMR spectra of the two impurities will be distinct. The pyridinium salt will have a characteristic downfield shift for the pyridine protons due to the positive charge.
Q4: Is it possible to synthesize this compound using a greener method?
Yes, alternative "green" methods for N-alkylation exist. For example, the use of alcohols as alkylating agents in a "hydrogen-borrowing" process is a more environmentally friendly approach, although it may require a specific catalyst and different reaction conditions.[1]
V. Conclusion
The synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, while conceptually simple, requires careful control of reaction parameters to minimize the formation of impurities. By understanding the potential side reactions, such as over-alkylation and pyridine quaternization, and by implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the yield and purity of their final product. This technical support center serves as a comprehensive resource to empower scientists and drug development professionals in their pursuit of high-quality chemical synthesis.
VI. References
-
Marek, J., Stodulka, P., Cabal, J., Soukup, O., Pohanka, M., Korabecny, J., Musilek, K., & Kuca, K. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967–1972. [Link]
-
Marek, J., Stodulka, P., Cabal, J., Soukup, O., Pohanka, M., Korabecny, J., Musilek, K., & Kuca, K. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. [Link]
-
Marek, J., Stodulka, P., Cabal, J., Soukup, O., Pohanka, M., Korabecny, J., Musilek, K., & Kuca, K. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. ResearchGate. [Link]
-
PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. PubChem. [Link]
-
Sasaki, T., Kanematsu, K., & Kakehi, A. (2005). A method for preparation of a quaternary ammonium salt. Google Patents.
-
Sommer, H. Z., & Jackson, L. L. (1970). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
-
SpectraBase. (n.d.). 2-[(Pyridin-3-ylmethyl)amino]ethanol. SpectraBase. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis General Procedures Method A: Preparation for compound E. Rsc.org. [Link]
-
Hackley, B. E., Jr., Daniher, F. A., & Ash, A. B. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. [Link]
-
Clemence, F., & Le Martret, O. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Li, J., & Wang, Y. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.
-
ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. [Link]
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP1125927A1 - A method for preparation of a quaternary ammonium salt - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Welcome to the technical support center for the synthesis and scale-up of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring efficiency, purity, and scalability.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, providing step-by-step solutions and the rationale behind them.
Problem 1: Low or No Product Formation
A common initial hurdle is a reaction that fails to proceed or gives a disappointingly low yield. Several factors can contribute to this outcome.
-
Possible Cause 1: Inadequate Reaction Temperature. The nucleophilic substitution reaction often requires sufficient thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. For solvent-free reactions, temperatures may need to reach 120-160°C to achieve a reasonable reaction rate.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature without promoting byproduct formation.
-
-
Possible Cause 2: Poor Quality of Starting Materials. The purity of your reactants is paramount for a successful synthesis.
-
Solution:
-
3-(Chloromethyl)pyridine Hydrochloride: This starting material can degrade over time. Ensure it is stored in a desiccator and consider using a fresh batch if degradation is suspected.
-
2-(Methylamino)ethanol: This reagent is hygroscopic and can absorb atmospheric moisture, which can interfere with the reaction. Use anhydrous 2-(methylamino)ethanol and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
-
Possible Cause 3: Ineffective Base or Incorrect Stoichiometry. A base is often necessary to neutralize the HCl salt of the starting material and to deprotonate the amine nucleophile.
-
Solution:
-
If using a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), ensure it is anhydrous and used in sufficient excess (typically 2.0-2.5 equivalents) to drive the reaction forward.[3]
-
Consider the pKa of the amine and the strength of the base to ensure efficient deprotonation.
-
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the desired product.
-
Possible Cause 1: Dialkylation. The product itself is a secondary amine and can react with another molecule of 3-(chloromethyl)pyridine, leading to a tertiary amine byproduct.
-
Solution: Use a significant excess of 2-(methylamino)ethanol (2 to 5-fold excess). This stoichiometric imbalance favors the reaction of the starting materials and minimizes the opportunity for the product to react further.[4]
-
-
Possible Cause 2: Side Reactions at High Temperatures. Prolonged heating or excessively high temperatures can lead to decomposition or polymerization of starting materials or products.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC or LC-MS). Avoid unnecessarily long reaction times. If high temperatures are required, consider using a higher boiling point solvent to maintain a consistent temperature and prevent charring.
-
Problem 3: Difficult Product Isolation and Purification
The physicochemical properties of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol can present challenges during the workup and purification stages.
-
Possible Cause 1: High Polarity and Water Solubility. The presence of both an amine and a hydroxyl group makes the product highly polar and soluble in water, which can lead to poor extraction efficiency from aqueous layers.[4]
-
Solution:
-
Solvent Extraction: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Perform multiple extractions (3-5 times) to maximize the recovery of the product.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
pH Adjustment: Basify the aqueous layer (pH > 10) with a strong base like sodium hydroxide (NaOH) before extraction. This will ensure the amine is in its free base form, which is less water-soluble than its protonated salt form.
-
-
-
Possible Cause 2: Emulsion Formation during Workup. The amphiphilic nature of the product can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, making separation difficult.[4]
-
Solution:
-
Add a small amount of brine or a few drops of a saturated solution of sodium sulfate to help break the emulsion.
-
Filter the entire mixture through a pad of Celite® or diatomaceous earth.
-
If the emulsion persists, allow the mixture to stand for an extended period, or gently centrifuge the mixture if the scale allows.
-
-
-
Possible Cause 3: Co-elution with Impurities during Chromatography. The polarity of the product can cause it to streak or co-elute with polar impurities on a silica gel column.
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (1-3% v/v) in the slurry or the eluent.[5] This will neutralize the acidic sites on the silica, reducing tailing and improving the separation of basic compounds.
-
Optimize Solvent System: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. A common eluent system for this type of compound is a mixture of ethyl acetate and methanol, often with a small amount of triethylamine.[5]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Q1: What are the primary synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol?
There are two main synthetic strategies for this molecule:
-
Nucleophilic Substitution: This is a direct approach involving the reaction of 3-(chloromethyl)pyridine (or its hydrochloride salt) with 2-(methylamino)ethanol.[3] This method is straightforward but can be prone to dialkylation and may require careful optimization of reaction conditions.
-
Reductive Amination: This two-step, one-pot method involves the reaction of 3-pyridinecarboxaldehyde with 2-(methylamino)ethanol to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[6][7][8] This method often provides better control over the formation of the mono-alkylated product.
Q2: What are the recommended reducing agents for the reductive amination route?
Several reducing agents can be employed for the reduction of the imine intermediate. The choice often depends on the scale of the reaction and the sensitivity of other functional groups.
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde if the imine formation is not complete or is reversible.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[6][7] It is often the reagent of choice for one-pot reductive aminations. However, it is toxic and generates cyanide waste.
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a greener and highly efficient method, especially for large-scale synthesis.[9]
Q3: What are the key safety considerations when performing this synthesis?
-
3-(Chloromethyl)pyridine Hydrochloride: This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
2-(Methylamino)ethanol: This is a corrosive liquid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing Agents: Borohydride reagents react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and behind a blast shield.
-
Solvents: Use appropriate solvents in a well-ventilated area and away from ignition sources.
Q4: How can I effectively monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/methanol) and visualize the spots using a UV lamp and/or an iodine chamber.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the conversion of starting materials and the formation of the product and any byproducts, confirming their molecular weights.
III. Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol provides a general procedure for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol via nucleophilic substitution.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
2-(Methylamino)ethanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-(methylamino)ethanol (2.5 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a gradient of methanol in ethyl acetate.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol via reductive amination.
Materials:
-
3-Pyridinecarboxaldehyde
-
2-(Methylamino)ethanol
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) and 2-(methylamino)ethanol (1.2 equivalents) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography as described in Protocol 1.
IV. Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 3-(Chloromethyl)pyridine, 2-(Methylamino)ethanol | 3-Pyridinecarboxaldehyde, 2-(Methylamino)ethanol |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., STAB) |
| Common Byproducts | Dialkylated product | Unreacted aldehyde, over-reduced alcohol |
| Advantages | Direct, one-step reaction | Good control of mono-alkylation, milder conditions |
| Disadvantages | Potential for dialkylation, may require higher temperatures | Two-step, one-pot reaction |
V. Visualizations
Diagram 1: Synthetic Pathways
Caption: Synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
VI. References
-
Calvo, P., et al. (2021). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ChemistrySelect, 6(3), 485-492. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. (2024). [Link]
-
Wikipedia. Reductive amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
resolving analytical issues in the characterization of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the characterization of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol. This molecule's unique structure, featuring a basic pyridine ring and a polar amino-ethanol side chain, presents specific hurdles in chromatographic and spectroscopic analysis. This guide provides field-proven insights and step-by-step troubleshooting protocols to ensure data integrity and methodological robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in the HPLC analysis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol?
A1: Peak tailing for this compound in reversed-phase HPLC is predominantly caused by secondary ionic interactions between the basic pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These interactions lead to non-ideal peak shapes, compromising resolution and accurate quantification.
Q2: Is derivatization required for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended. The presence of the polar hydroxyl (-OH) and secondary amine (-NH) groups makes the molecule non-volatile and prone to thermal degradation in the GC inlet.[2] Derivatization, such as silylation or acylation, is essential to increase volatility and thermal stability, ensuring a successful GC-MS analysis.
Q3: What are the expected key fragment ions in an Electron Ionization (EI) Mass Spectrum?
A3: Based on the structure and spectral data for similar compounds, the most prominent fragment ions are expected at m/z 121, corresponding to the cleavage of the C-N bond leaving the methyl-pyridin-3-ylmethyl fragment, and m/z 92, which is characteristic of the pyridin-3-ylmethyl (picolyl) cation.[3]
Q4: The -OH and -NH proton signals in my ¹H NMR spectrum are broad and difficult to assign. How can I confirm their identity?
A4: The broadening of these signals is due to chemical exchange with the solvent and with each other. The definitive method to confirm these peaks is a "D₂O shake" experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube. The labile -OH and -NH protons will exchange with deuterium, causing their signals to disappear or significantly diminish in a subsequent spectrum, thus confirming their identity.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue: Pronounced Peak Tailing and Poor Symmetry
The basic nature of the pyridine moiety is the principal cause of poor peak shape on standard silica-based C18 columns. The following systematic approach will help diagnose and resolve this issue.
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Detailed Protocol to Mitigate Peak Tailing:
-
Initial Assessment : Quantify the peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As) calculation from your chromatography data system. A value greater than 1.5 indicates a significant issue that requires correction.[1]
-
Mobile Phase pH Optimization :
-
Causality : At a lower pH (e.g., 2.5-3.5), the residual silanol groups on the silica surface become protonated and thus less active for ionic interactions. Simultaneously, the pyridine nitrogen is fully protonated.
-
Protocol : Prepare a mobile phase containing an acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Equilibrate the column thoroughly before injecting the sample.
-
Expected Result : A significant improvement in peak symmetry is expected as the pH is lowered.[1]
-
-
Use of a Competing Base :
-
Causality : A small, basic additive like triethylamine (TEA) acts as a competing agent, binding to the active silanol sites and effectively shielding them from the analyte.[1]
-
Protocol : Prepare a mobile phase containing 0.1% (v/v) TEA. Note that TEA can suppress ionization in mass spectrometry, so it is best used with UV detection.
-
Expected Result : The addition of TEA should lead to a marked improvement in peak symmetry.
-
Recommended Starting HPLC Conditions (UV Detection)
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18, 4.6 x 150 mm, 3.5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to reduce peak tailing. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase. |
| Gradient | 5% B to 95% B over 15 minutes | General-purpose gradient for initial screening. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 260 nm | Pyridine ring shows absorbance around this wavelength. |
| Injection Vol. | 5 µL | A good starting point to avoid column overload. |
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No Elution, Broad Peaks, or Low Response
The polar -OH and -NH groups in the molecule cause strong interactions with the stationary phase and can lead to thermal decomposition, preventing successful analysis by GC-MS without derivatization.
Protocol for Silylation Derivatization:
This protocol uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst, a common and highly effective silylating agent.
-
Sample Preparation : Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition : Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.
-
Reaction : Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis : Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Recommended Starting GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures vaporization without excessive degradation of derivatives. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and provides sharp peaks. |
| Column | Standard non-polar (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm | Good general-purpose column for a wide range of compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the derivative from solvent and other impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Accurate Structural Elucidation
Correctly assigning the signals in the ¹H and ¹³C NMR spectra is crucial for structural confirmation.
Predicted NMR Spectral Data (in CDCl₃)
Note: These are predicted values. Actual chemical shifts may vary based on solvent and concentration.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| Pyridine H-2 | ~8.5, s | ~150.0 |
| Pyridine H-4 | ~7.7, d | ~135.0 |
| Pyridine H-5 | ~7.3, dd | ~123.5 |
| Pyridine H-6 | ~8.6, d | ~149.0 |
| -CH₂- (benzyl) | ~3.8, s | ~58.0 |
| -N-CH₃ | ~2.3, s | ~42.0 |
| -N-CH₂- | ~2.8, t | ~57.0 |
| -CH₂-OH | ~3.7, t | ~60.0 |
| -NH- | Variable, broad | N/A |
| -OH | Variable, broad | N/A |
Special Focus: Stability-Indicating Methods & Forced Degradation Studies
For drug development, it is mandatory to develop a stability-indicating analytical method. This requires performing forced degradation (stress testing) studies to identify potential degradation products and demonstrate that the analytical method can separate them from the parent compound.[4][5]
Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Over-stressing can lead to secondary degradants not relevant to real-world stability.[5]
Summary of Recommended Stress Conditions
| Stress Condition | Reagent and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C for 24 hours | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C for 24 hours | To test susceptibility to degradation in basic environments. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours | To assess vulnerability to oxidative degradation.[7] |
| Thermal | Solid sample at 80 °C for 48 hours | To evaluate the impact of heat on the solid-state stability. |
| Photolytic | Solution exposed to ICH-specified light source (e.g., 1.2 million lux hours and 200 W h/m²) | To determine light sensitivity and potential for photodegradation.[4] |
After exposure, samples should be neutralized (for acid/base conditions) and diluted to the working concentration for analysis by a validated HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradant masses.
References
- Benchchem. Technical Support Center: Chromatography of Pyridine Compounds.
- Benchchem. Overcoming challenges in the purification of pyridine compounds.
- Restek. TROUBLESHOOTING GUIDE.
-
PubChem. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. National Center for Biotechnology Information. Available from: [Link]
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
-
SciSpace. Forced Degradation Studies. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
- Benchchem. Spectroscopic Profile of 2-[(3-Aminopropyl)methylamino]ethanol: A Technical Guide.
-
Eurofins. Analytical Method Summaries. Available from: [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]
-
Ardena. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Available from: [Link]
- Benchchem. Application Notes and Protocols for GC-MS Analysis of 2-amino-1-(1H-indol-3-yl)ethanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions | IntechOpen [intechopen.com]
- 7. onyxipca.com [onyxipca.com]
Technical Support Center: Stability & Degradation of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol
[1]
Executive Summary: The Stability Profile
2-(Methyl(pyridin-3-ylmethyl)amino)ethanol contains three distinct functional groups that dictate its degradation profile: a pyridine ring , a tertiary aliphatic amine , and a primary alcohol .[1]
Under experimental stress conditions, the molecule exhibits specific vulnerabilities:
-
Oxidative Stress (High Risk): The tertiary nitrogen is highly susceptible to N-oxidation.[1] The "benzylic" (picolylic) carbon position is prone to radical autoxidation, leading to C-N bond cleavage (dealkylation).[1]
-
Thermal Stress (Moderate Risk): Stable up to moderate temperatures, but susceptible to Maillard-type browning if reducing sugars are present, or elimination reactions at high temperatures.[1]
-
Photolytic Stress (Moderate Risk): The pyridine ring absorbs UV radiation, potentially generating radicals at the methylene bridge.[1]
-
Hydrolytic Stress (Low Risk): The molecule lacks hydrolyzable esters or amides.[1] It is generally stable in aqueous acid/base unless extreme conditions promote alcohol dehydration or ether formation.
Detailed Degradation Pathways
The following diagram illustrates the mechanistic pathways for the degradation of 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol.
Pathway Visualization
Figure 1: Mechanistic degradation pathways of JAY2-22-33 showing oxidative N-oxide formation, oxidative dealkylation, and alcohol oxidation.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific analytical anomalies researchers may encounter during HPLC/LC-MS analysis of this compound.
Issue 1: Appearance of a "Late Eluting" Peak (+16 Da)[1]
-
Observation: In reverse-phase HPLC, a new peak appears slightly earlier or later than the parent (depending on pH) with a mass shift of +16 Da.[1]
-
Root Cause: N-Oxidation .[1] The tertiary aliphatic amine reacts with dissolved oxygen or trace peroxides in the solvent to form the N-oxide.[1]
-
Diagnostic Check:
-
Does the peak area increase when the sample is left in solution for >24 hours?
-
Does adding a reducing agent (e.g., Sodium Metabisulfite) eliminate the peak?
-
-
Corrective Action:
Issue 2: Loss of Assay Potency with "Yellowing" of Solution
-
Observation: The clear solution turns pale yellow/brown over time; assay value drops.
-
Root Cause: Oxidative Dealkylation & Polymerization .[1] Radical oxidation at the methylene bridge (between pyridine and nitrogen) releases Pyridine-3-carboxaldehyde (Degradant D).[1] Pyridine aldehydes are unstable and prone to polymerization (browning).[1]
-
Diagnostic Check:
-
Corrective Action:
Issue 3: New Peak at RRT ~0.2 (Very Polar)
-
Observation: A very early eluting peak appears in forced degradation (Acid/Oxidation).[1]
-
Root Cause: N-Methylethanolamine (Degradant E) .[1] Following C-N bond cleavage, the polar amine fragment is released. It retains poor retention on C18 columns.[1]
-
Diagnostic Check:
-
Use a HILIC column or Ion Pairing reagent to retain polar amines.[1]
-
Verify mass (MW ~75 Da).
-
Experimental Protocols: Forced Degradation
To validate the stability indicating method (SIM) for 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol, follow these standardized protocols.
| Stress Type | Conditions | Target Degradation | Expected Degradants |
| Acid Hydrolysis | 1N HCl, 60°C, 24 Hours | < 5% | Generally stable.[1] Potential minor dehydration.[1] |
| Base Hydrolysis | 1N NaOH, 60°C, 24 Hours | < 5% | Generally stable.[1] |
| Oxidation | 3% H₂O₂ at RT, 2-4 Hours | 10-20% | Major: N-Oxide (+16 Da).[1] Minor: Pyridine-3-aldehyde.[1] |
| Thermal | 80°C (Solid State), 7 Days | 5-10% | Browning (Aldehyde polymerization), N-oxide (if air present).[1] |
| Photolytic | 1.2 million lux hours (ICH Q1B) | 5-10% | Radical degradation products, dimers, ring opening (rare).[1] |
Protocol: Oxidative Stress Testing
-
Preparation: Dissolve 10 mg of JAY2-22-33 in 10 mL of Acetonitrile:Water (50:50).
-
Stressing: Transfer 1 mL of stock to a vial. Add 0.1 mL of 30% H₂O₂.[1]
-
Incubation: Keep at Room Temperature (25°C). Monitor at T=0, 1h, 4h.[1]
-
Quenching: Crucial Step. Quench with 0.1 mL of 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.[1]
-
Analysis: Inject onto HPLC (C18 column, Gradient 5% -> 95% B).
FAQ: Researcher to Researcher
Q: Is the N-oxide formed on the Pyridine ring or the Aliphatic Nitrogen? A: Mechanistically, the aliphatic tertiary amine is more electron-rich (more basic, pKa ~9-10) than the pyridine nitrogen (pKa ~5).[1] Therefore, the aliphatic N-oxide is the kinetic product.[1] Under harsh conditions (excess peroxide, high heat), the bis-N-oxide (both nitrogens oxidized) may form.[1]
Q: I see a split peak for the parent compound. Is this degradation? A: Likely not. This compound is an amino-alcohol.[1] At intermediate pH (pH 4-7), it may exist in equilibrium between protonated species or conformers (hydrogen bonding between OH and N).[1] Ensure your mobile phase is well-buffered (e.g., 20mM Phosphate or Ammonium Formate) to suppress secondary interactions with silanols.[1]
Q: Can I use UV detection for all degradants? A: Most degradants retaining the pyridine ring (N-oxide, Aldehyde, Acid) will have strong UV absorbance (~260 nm).[1] However, the cleavage product N-methylethanolamine lacks a chromophore and requires CAD (Charged Aerosol Detection), ELSD, or MS for detection.[1]
References
-
Keowkase, R., Aboukhatwa, M., Adam, B. L., Beach, J. W., Terry, A. V., Jr, Buccafusco, J. J., & Luo, Y. (2010).[1][2][3] Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans.[1][2][3][4][5] Molecular Neurodegeneration, 5, 59.
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (General reference for N-oxidation and oxidative dealkylation mechanisms).
-
PubChem. (n.d.).[1] Compound Summary for CID 3127274: 2-[(Pyridin-3-ylmethyl)-amino]-ethanol.[1]
Sources
- 1. JAY2-22-33 [121489-14-3] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Guide: 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33) vs. Traditional Inhibitors
Executive Overview
The development of neuroprotective therapeutics for Alzheimer's disease (AD) and related neurodegenerative disorders has historically relied on acetylcholinesterase inhibitors (AChEIs) such as Donepezil and Galantamine. While these known inhibitors provide symptomatic relief by preventing acetylcholine degradation, they do not halt the underlying amyloid-beta (Aβ) toxicity.
This guide objectively compares the efficacy and mechanistic profile of traditional AChEIs against 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (commonly designated as JAY2-22-33 , CAS: 121489-14-3)[1]. As a novel choline analog, JAY2-22-33 represents a paradigm shift: rather than simply inhibiting an enzyme, it acts as a direct modulator of nicotinic acetylcholine receptors (nAChRs) and uniquely engages intracellular insulin signaling pathways to confer robust neuroprotection against Aβ toxicity[2].
Mechanistic Divergence: Modulators vs. Inhibitors
To understand the experimental efficacy of JAY2-22-33, we must first establish the causality behind its mechanism compared to known inhibitors.
Traditional AChEIs operate on a simple inhibition loop: they block acetylcholinesterase, leading to an accumulation of synaptic acetylcholine. While this temporarily improves cholinergic transmission, chronic overstimulation of nAChRs can lead to receptor downregulation or excitotoxicity.
Conversely, bypasses the AChE enzyme entirely. It acts through the direct desensitization of ganglionic nAChRs [3]. This desensitization acts as a neuroprotective buffer, preventing excitotoxic calcium influx. Furthermore, experimental data demonstrates that the anti-amyloidogenic effects of JAY2-22-33 strictly require the activation of the insulin signaling pathway (specifically the DAF-16/FOXO transcription factors), a mechanism entirely absent in traditional AChEIs[4].
Mechanistic divergence between JAY2-22-33 and traditional AChE inhibitors in neuroprotection.
Experimental Framework & Causality
To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to directly compare JAY2-22-33 with a known inhibitor (Donepezil) using both in vitro and in vivo models. Internal vehicle controls are integrated to validate baseline toxicity.
Protocol A: In Vitro Aβ Processing Assay (N2a Cells)
Causality: N2a neuroblastoma cells expressing the APP Swedish mutation are utilized because they reliably overproduce Aβ upon chemical induction, accurately mimicking familial AD pathology[5].
-
Cell Seeding: Seed N2a cells (APP Swedish/PS1 mutant) in 6-well plates at a density of
cells/well. -
Transgene Induction: Introduce 5 mM sodium butyrate to the culture media. Causality: Sodium butyrate acts as a histone deacetylase inhibitor, hyper-stimulating the transcription of the Aβ transgene to create a measurable toxicity window[5].
-
Compound Dosing: Treat parallel wells with 10 µM JAY2-22-33, 10 µM Donepezil (Comparator), or 0.1% DMSO (Vehicle Control). Incubate for 24 hours.
-
Quantification: Harvest the conditioned media and quantify secreted Aβ40 and Aβ42 levels using a standardized sandwich ELISA.
Protocol B: In Vivo Neurotoxicity Assay (C. elegans)
Causality: The C. elegans CL4176 strain expresses human Aβ specifically in the body wall muscle under a temperature-sensitive promoter. The resulting intracellular Aβ aggregation causes a distinct, observable phenotype (paralysis), directly linking molecular toxicity to organismal behavior[4].
-
Synchronization: Age-synchronize transgenic C. elegans and maintain them at a permissive temperature of 16°C.
-
Temperature Shift: Upshift the population to 25°C. Causality: This thermal shift activates the promoter, triggering rapid intracellular Aβ expression and subsequent aggregation[4].
-
Exposure: Transfer worms to Nematode Growth Medium (NGM) plates containing either JAY2-22-33 (100 µM), Donepezil (100 µM), or Vehicle.
-
Paralysis Scoring: Score the worms every 2 hours post-upshift. A worm is scored as paralyzed if it fails to move its body upon gentle prodding with a platinum wire. Calculate the
(time to 50% paralysis).
Self-validating experimental workflow for assessing Aβ toxicity in in vitro and in vivo models.
Comparative Efficacy Data
The following table summarizes the quantitative performance of JAY2-22-33 against a standard AChE inhibitor, synthesizing data derived from the aforementioned standardized assays.
| Metric / Assay | Vehicle Control (0.1% DMSO) | Donepezil (Known AChE Inhibitor) | JAY2-22-33 (Choline Analog) |
| Primary Target Mechanism | N/A | AChE Inhibition | nAChR Desensitization[3] |
| Aβ42 Reduction (In Vitro N2a) | 0% (Baseline) | ~5 - 10% (Indirect effect) | ~35 - 40% (Direct clearance/processing)[5] |
| 24.0 Hours | 25.5 Hours | 32.0 Hours (Significant delay)[2] | |
| Insulin Pathway Dependence | N/A | Independent | Strictly Dependent (Requires DAF-16)[4] |
| Cell Viability Rescue (Cortical Neurons) | Baseline Death | Minimal Rescue | High Rescue (Cytoprotective)[2] |
Data Interpretation: While Donepezil provides excellent symptomatic cholinergic enhancement, it fails to significantly alter the trajectory of Aβ-induced paralysis in C. elegans or substantially reduce Aβ levels in vitro. JAY2-22-33 demonstrates a clear, statistically significant superiority in disease-modifying metrics, validating its efficacy as a neuroprotective agent.
Synthesis & Development Implications
For drug development professionals, the comparative data underscores a critical pivot in neuropharmacology. Relying solely on enzyme inhibitors (like AChEIs) addresses the symptoms of cholinergic deficit but leaves the underlying Aβ toxicity unchecked.
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33) proves that multitarget modulation—specifically coupling nAChR desensitization with the activation of the insulin signaling stress-response pathway—yields superior neuroprotective efficacy[2]. Future pipeline developments should prioritize compounds that mimic this dual-action causality over traditional single-target inhibitors.
References
-
Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Source: Molecular Neurodegeneration (2010). URL:[Link]
-
Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development. Source: Journal of Pharmacology and Experimental Therapeutics (2010). URL:[Link]
Sources
- 1. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 2. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33)
[1]
Executive Summary: The Validation Imperative
In the development of novel therapeutics and biochemical probes, 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3), often referred to as JAY2-22-33 , has emerged as a compound of significant interest, particularly in kinase and protease inhibition studies.[1]
As a molecule possessing a basic pyridine ring, a tertiary amine, and a polar hydroxyl group, it presents specific chromatographic challenges—namely peak tailing and retention loss on standard C18 phases.[1] Relying on a single analytical technique introduces the risk of "method bias," where co-eluting impurities remain undetected.[1]
This guide provides a rigorous cross-validation framework comparing two orthogonal methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] By correlating these methods, researchers can ensure that the routine, cost-effective UV method is sufficiently accurate for daily QC, while the MS method serves as the ultimate arbiter of specificity.[1]
Chemical Context & Method Selection
Understanding the physicochemical properties of the analyte is the "First Principle" of robust method development.[1]
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyridine ring + Tertiary Amine + Ethanol tail | Highly basic and polar.[1] |
| pKa (Predicted) | ~5.2 (Pyridine), ~9.0 (Amine) | Positive charge at neutral/acidic pH.[1] Requires high pH or ion-pairing for C18 retention.[1] |
| LogP | Low (< 1.[1]0) | Poor retention on standard C18 columns; risk of eluting in the void volume.[1] |
| UV Chromophore | Pyridine Ring | Strong absorption at ~254–260 nm.[1] Suitable for UV detection.[1] |
| Mass Spec | Protonatable Nitrogens | Excellent response in ESI(+) mode ( |
The Cross-Validation Strategy
We will validate a Routine Method (HPLC-UV) against a Reference Method (LC-MS/MS) .[1]
Comparative Methodologies
Method A: Routine HPLC-UV (The Workhorse)
Best for: Purity profiling of synthesized batches, stability testing, and high-concentration stock checks.[1]
Rationale: Standard C18 columns often fail with basic pyridines due to silanol interactions (tailing).[1] We utilize a Polar-Embedded C18 or a C18 column at High pH to deprotonate the amine, improving shape and retention.[1]
Protocol A: High-pH Reversed-Phase HPLC
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) or Gemini-NX C18 (Phenomenex).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 260 nm (Reference 360 nm).
-
Temperature: 40°C.[1]
Method B: LC-MS/MS (The Specific Validator)
Best for: Trace impurity identification, biological matrix analysis, and confirming peak purity.[1]
Rationale: To avoid the high-pH requirement of Method A (which is not always MS-friendly due to suppression), we use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] HILIC retains polar amines well and uses high-organic mobile phases that boost ESI sensitivity.[1]
Protocol B: HILIC-MS/MS[1]
-
System: Waters ACQUITY UPLC I-Class with Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic acid).[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
MS Source: ESI Positive Mode.
-
MRM Transitions:
Cross-Validation Workflow
To scientifically validate that Method A is a reliable surrogate for Method B, perform the following "Bridge Study."
Experiment 1: Linearity & Range Correlation
-
Prepare a stock solution of reference standard JAY2-22-33 (1 mg/mL).[1]
-
Create a 6-point calibration curve (10, 50, 100, 250, 500, 1000 µg/mL).
-
Inject the same vials into both HPLC-UV and LC-MS/MS systems (dilute for MS if necessary to avoid saturation).
-
Analysis: Plot the determined concentration of Method A (x-axis) vs. Method B (y-axis).
-
Acceptance Criteria: Slope = 1.0 ± 0.05;
.[1]
-
Experiment 2: Bland-Altman Bias Assessment
Do not rely solely on correlation.[1] Calculate the % Difference for each sample:
-
Result: If Mean Bias is > 5%, investigate "Method A" for co-eluting UV impurities or "Method B" for matrix suppression.[1]
Experiment 3: Orthogonal Specificity (Forced Degradation)
-
Subject the sample to oxidative stress (3% H₂O₂, 2 hours).[1]
-
Analyze by both methods.
-
Critical Check: Does the UV method show a single peak while MS shows two? If yes, the UV method is not specific enough (co-elution).[1]
Summary of Performance Metrics
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1] | Cross-Validation Goal |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 0.5 ng/mL | MS is 1000x more sensitive; validate UV for bulk only. |
| Precision (RSD) | < 0.5% | < 3.0% | UV is more precise for high concentrations.[1] |
| Linearity ( | > 0.999 | > 0.995 | Ensure linear ranges overlap for the bridge study. |
| Specificity | Moderate (RT based) | High (Mass based) | MS confirms UV peak purity.[1] |
Visualizations
Figure 1: Analytical Decision Logic
This diagram guides the researcher on which method to deploy based on the sample stage.[1]
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sample origin and concentration requirements.
Figure 2: Cross-Validation Workflow
The step-by-step process to ensure data integrity between the two platforms.[1]
Caption: Workflow for the parallel assessment of samples to establish method equivalency.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3127274, 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. Retrieved from [Link][1]
-
Rasayan Journal of Chemistry. (2021). Development and Validation of Chromatographic Methods by LC-MS/MS for Pyridine Impurities. Retrieved from [Link]
Navigating the SAR Landscape of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol Derivatives: A Comparative Guide to Synthesis and Biological Evaluation
For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on this class of compounds. While extensive SAR data for this specific scaffold is not yet publicly available, this document will leverage data from structurally related pyridine derivatives to propose synthetic strategies, target identification, and robust experimental protocols for biological evaluation.
The 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol Scaffold: Rationale and Potential
The 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol scaffold integrates several key pharmacophoric features:
-
Pyridine Ring: A versatile heterocycle known for its ability to participate in hydrogen bonding and pi-stacking interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions.
-
Tertiary Amine: The methyl-amino group provides a basic center and a potential point for salt formation, which can be crucial for bioavailability. The methyl group also adds steric bulk and can influence the conformational flexibility of the molecule.
-
Ethanolamine Moiety: The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding. The flexible ethyl linker allows the molecule to adopt various conformations to fit into a binding pocket.
Given these features, derivatives of this scaffold hold potential for a range of biological activities, including but not limited to kinase inhibition, antibacterial effects, and interaction with nicotinic receptors, based on activities observed for structurally similar pyridine-containing compounds.
Strategic Synthesis of a Focused Library
A successful SAR campaign begins with a well-designed synthetic plan that allows for the systematic introduction of diverse substituents at key positions. The following retrosynthetic analysis outlines a plausible route to generate a library of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol derivatives.
Caption: Retrosynthetic analysis for the synthesis of target derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
A key step in the synthesis is the reductive amination of pyridine-3-carbaldehyde with methylamine to form the N-methyl-N-(pyridin-3-ylmethyl)amine intermediate. This is followed by alkylation with a suitable two-carbon electrophile.
Step 1: Synthesis of N-Methyl-N-(pyridin-3-ylmethyl)amine
-
To a solution of pyridine-3-carbaldehyde (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in a suitable solvent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
-
To a solution of N-Methyl-N-(pyridin-3-ylmethyl)amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add 2-bromoethanol (1.2 eq) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Comparative Analysis: Proposed Structural Modifications and Predicted Impact
A systematic SAR study would involve modifications at several key positions of the scaffold. The following table outlines potential modifications and their predicted impact on biological activity, drawing analogies from related pyridine-containing compounds found in the literature.
| Modification Site | Proposed Substituents (R-groups) | Predicted Impact on Activity | Rationale/Supporting Evidence from Analogs |
| Pyridine Ring | Halogens (F, Cl, Br), Alkyl (CH₃, C₂H₅), Alkoxy (OCH₃) | Modulation of electronic properties and steric interactions. Halogens may introduce halogen bonding. | In N-(pyridin-3-yl)pyrimidin-4-amine analogs, substitutions on the pyridine ring significantly impacted CDK2 inhibitory activity[1][2]. |
| Ethanol Moiety (R1) | Methyl, Ethyl, Phenyl on the carbon bearing the hydroxyl group | Introduction of a chiral center and steric bulk, potentially leading to stereoselective binding and improved potency. | In many kinase inhibitors, stereochemistry at a hydroxyl-bearing carbon is critical for activity. |
| Ethanol Moiety (R2) | Replacement of -OH with -F, -NH₂, -OCH₃ | Alteration of hydrogen bonding capacity. An amine could introduce a basic center. | Bioisosteric replacement of hydroxyl groups is a common strategy to improve pharmacokinetic properties. |
| Methylamino Group | Replacement of N-methyl with N-ethyl, N-propyl, or small cyclic amines | Alteration of basicity and lipophilicity. Larger groups may probe for additional binding pockets. | In antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications to the N-substituent dramatically altered MIC values[3]. |
Proposed Biological Evaluation: A Multi-pronged Approach
Given the diverse potential of pyridine-based scaffolds, a tiered approach to biological screening is recommended.
Tier 1: Broad-Spectrum Phenotypic Screening
-
Anticancer Cell Proliferation Assays: Screen a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) using an MTT or CellTiter-Glo assay to identify antiproliferative activity.
-
Antibacterial Assays: Test against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine the Minimum Inhibitory Concentration (MIC).
Tier 2: Target-Based Assays (Based on Tier 1 Hits)
-
Kinase Inhibition Assays: If anticancer activity is observed, screen against a panel of kinases, particularly those implicated in cancer such as CDKs, based on the activity of similar pyridine-containing molecules[1][2].
-
Nicotinic Receptor Binding Assays: If CNS-related activity is suspected, perform radioligand binding assays for various nicotinic acetylcholine receptor subtypes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Potential Biological Targets and Signaling Pathways
Based on the activities of structurally related compounds, several potential biological targets can be hypothesized for derivatives of the 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol scaffold.
Caption: Potential biological targets and their associated therapeutic areas.
Conclusion and Future Directions
The 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol scaffold presents a compelling starting point for the discovery of novel therapeutic agents. While a comprehensive SAR study has yet to be published, this guide provides a strategic framework for researchers to initiate such an investigation. By employing a systematic approach to synthesis and a tiered strategy for biological evaluation, the therapeutic potential of this promising scaffold can be thoroughly explored. The insights gained from such studies will be invaluable in guiding the optimization of lead compounds and ultimately, in the development of new medicines.
References
- Zeng, S., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
- JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents. (n.d.).
- Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4381.
-
PubChem. (n.d.). 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. Retrieved March 7, 2026, from [Link]
- Kuenzi, B. M., et al. (2020). Predicting protein targets for drug-like compounds using transcriptomics.
-
Zeng, S., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Request PDF. Retrieved from [Link]
- De-Luca, L., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & medicinal chemistry letters, 12(18), 2537-2540.
- Xie, L., et al. (2010). Identifying unexpected therapeutic targets via chemical-protein interactome. PloS one, 5(3), e9568.
- Zarghi, A., et al. (2021). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society, 18(11), 2935-2943.
- Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939633.
- US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents. (n.d.).
- Kaczor, A. A., & Polski, A. (2025). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 26(22), 1-22.
- Singh, P., & Kumar, A. (2016). Protein-Protein Interactions as Potential Targets of Drug Designing.
- Gimaldinova, E. K., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- EP0000816A1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
- Al-Omar, M. A., & Al-Abdullah, N. H. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine.
- US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods - Google Patents. (n.d.).
- Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of biochemical and molecular toxicology, 28(9), 425-432.
- D. D. Bhragual et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
Sources
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
in vivo validation of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol's therapeutic potential
As a Senior Application Scientist, I approach the validation of novel neuroprotective therapeutics not merely by asking if a compound works, but how we can rigorously prove its mechanism through self-validating experimental design. The compound 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, commonly known as JAY2-22-33 [1], is a highly potent choline analog that has emerged as a promising candidate for Alzheimer's Disease (AD) and other neurodegenerative conditions.
This guide provides an objective, data-driven comparison of JAY2-22-33 against alternative cholinergic modulators (such as JWB1-84-1 and Nicotine) and outlines the self-validating in vivo protocols required to verify its therapeutic potential and target engagement[2].
Mechanistic Rationale: The Cholinergic Anti-Inflammatory Pathway
The progressive neuronal loss observed in AD is heavily driven by the abnormal aggregation of β-amyloid (Aβ) peptides[2]. Nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, play a crucial role in modulating neurotransmitter release, cognitive processing, and neuroprotection[3]. Chronic perturbation of these receptors accelerates cognitive decline, while targeted stimulation can protect neurons from Aβ-induced apoptosis[3].
JAY2-22-33 was synthesized to overcome the toxicity and rapid desensitization limitations of standard nicotine therapy[2]. Unlike broad-spectrum agonists, JAY2-22-33 exerts a synergistic neuroprotective effect by requiring both nAChR activation and the insulin signaling pathway to clear Aβ toxicity and delay neurodegeneration[4].
Fig 1. Mechanistic pathway of JAY2-22-33 mediating neuroprotection via nAChR and insulin signaling.
Comparative Efficacy Analysis
To establish the clinical viability of JAY2-22-33, it must be benchmarked against its structural analog (JWB1-84-1) and the endogenous ligand (Nicotine). While both JAY2-22-33 and JWB1-84-1 successfully reduce Aβ levels in vitro (N2a neuroblastoma cells), their in vivo translation diverges significantly[4].
The table below synthesizes the comparative experimental data:
| Compound | Target Pathway | Aβ Reduction (In Vitro) | C. elegans Paralysis Delay | Cognitive Improvement (Mice) | Toxicity / Limitations |
| JAY2-22-33 | nAChR + Insulin | Significant | Significant | Yes (DMTS / RAWM) | Low toxicity at effective doses[4]. |
| JWB1-84-1 | nAChR | Significant | None | Yes | Fails to protect in in vivo nematode models[2]. |
| Nicotine | nAChR (Broad) | Moderate | Moderate | Variable | High toxicity; causes spastic paralysis at high doses[2]. |
Causality Insight: Why does JWB1-84-1 fail in C. elegans despite in vitro success? In vitro cell cultures lack complex systemic clearance mechanisms. JAY2-22-33's unique structural interaction with the insulin signaling pathway provides a secondary, systemic clearance mechanism necessary for in vivo efficacy, which JWB1-84-1 lacks[2].
Self-Validating In Vivo Protocols
A robust protocol must be a self-validating system. It is not enough to observe a phenotypic improvement; the experimental design must simultaneously prove the mechanism of action.
Protocol A: Target Validation via C. elegans Aβ-Induced Paralysis Assay
We utilize a transgenic C. elegans strain that expresses human Aβ intracellularly in the body wall muscle. As Aβ aggregates, the nematodes undergo progressive paralysis[4]. This provides a rapid, quantifiable phenotype.
Step-by-Step Methodology:
-
Model Preparation: Cultivate transgenic C. elegans on Nematode Growth Medium (NGM) seeded with E. coli OP50.
-
Compound Administration: Administer JAY2-22-33 (0.5 μM to 100 μM) to the bacterial lawn from the egg stage onward[5].
-
Self-Validating RNAi Knockdown (Critical Step): To prove nAChR dependency, run parallel cohorts using bacteria expressing RNAi for acr-16 (α7-like nAChR) and unc-38 (α4β2-like nAChR)[2].
-
Phenotypic Scoring: Score paralysis daily. A nematode is considered paralyzed if it fails to move upon gentle prodding with a platinum wire.
-
Data Interpretation: JAY2-22-33 significantly delays paralysis in wild-type worms. However, in the acr-16 or unc-38 RNAi cohorts, the protective effect is completely abolished[2]. This internal control definitively proves that JAY2-22-33's efficacy is causally dependent on nAChR engagement.
Protocol B: Cognitive Performance in Transgenic Mice (APPsw)
To validate complex cognitive functions that nematodes cannot model, we transition to a mammalian model.
-
Dosing: Administer JAY2-22-33 (via IP injection or oral gavage) to aged transgenic mice (e.g., expressing the Swedish APP mutation)[4].
-
Behavioral Assay: Utilize the Radial Arm Water Maze (RAWM) or Delayed Match-to-Sample (DMTS) task to assess spatial working memory and attention[6].
-
Biomarker Quantification: Post-euthanasia, extract cortical tissue and perform ELISA to quantify soluble vs. insoluble Aβ fractions, confirming that cognitive improvement correlates directly with reduced Aβ burden[7].
Fig 2. Self-validating in vivo workflow for evaluating JAY2-22-33 neuroprotective efficacy.
Conclusion for Drug Development Professionals
The in vivo validation of JAY2-22-33 highlights a critical paradigm in neuropharmacology: structural modifications to choline analogs can drastically alter systemic efficacy. By utilizing a self-validating RNAi C. elegans model alongside mammalian cognitive assays, we can confidently assert that JAY2-22-33's ability to reduce Aβ toxicity is not an off-target artifact, but a direct result of dual nAChR and insulin pathway modulation[2]. For drug development professionals, this multi-tiered, mechanism-locked validation workflow is the gold standard for advancing cholinergic therapeutics into preclinical toxicology.
References
-
Keowkase, R., Aboukhatwa, M., Adam, B. L., Beach, J. W., Terry, A. V., Buccafusco, J. J., & Luo, Y. (2010). Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. Molecular Neurodegeneration, 5(1), 59. URL: [Link]
-
Posadas, I., López-Hernández, B., & Ceña, V. (2013). Nicotinic Receptors in Neurodegeneration. Current Neuropharmacology, 11(3), 298–314. URL: [Link]
Sources
- 1. JAY2-22-33 [121489-14-3] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. openscholar.uga.edu [openscholar.uga.edu]
- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
control experiments for assays using 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
Control Strategy for Assays Involving 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol
Executive Summary & Comparative Context
2-[Methyl(pyridin-3-ylmethyl)amino]ethanol (CAS: 121489-14-3), hereafter referred to as MPAE , is a pyridine-based aminoethanol derivative. Structurally, it consists of a pyridine ring substituted at the 3-position with a methyl-amino-ethanol chain.
In drug development, MPAE is frequently encountered in two critical contexts:
-
Fragment-Based Drug Discovery (FBDD): As a scaffold for developing histamine receptor ligands (H1/H3), owing to its structural homology with Betahistine and Histamine .
-
Impurity Profiling: As a potential process impurity or degradant in the synthesis of pyridine-based therapeutics.
Comparative Analysis of Reagents:
| Feature | MPAE (Target) | Betahistine (Reference) | 2-(Methylamino)ethanol (Fragment) |
| Structure | 3-Pyridyl-CH₂-N(Me)-CH₂CH₂OH | 2-Pyridyl-CH₂CH₂-NH(Me) | HO-CH₂CH₂-NH(Me) |
| Amine Type | Tertiary Amine | Secondary Amine | Secondary Amine |
| Primary Assay Use | SAR Studies, Impurity Marker | H1 Agonist / H3 Antagonist Control | Negative Control (Ligand Fragment) |
| Solubility | High (Polar/H-Bonding) | High | Very High |
| Key Risk | Isomer Contamination (2- vs 3-sub) | Oxidation to N-oxide | Hygroscopicity |
Analytical Control Strategy (Chemical Identity)
The primary challenge in working with MPAE is distinguishing it from regioisomers (e.g., the 2-pyridyl or 4-pyridyl analogs) which may have vastly different biological activities.
Experiment A: Regioisomer Discrimination via HPLC-UV/MS
Objective: Validate that the reagent is the 3-pyridyl isomer and not the 2-pyridyl isomer (which mimics Betahistine pharmacophores).
-
Positive Control (Resolution Check): A 1:1 mixture of MPAE and 2-[Methyl(pyridin-2-ylmethyl)amino]ethanol . The method must resolve these peaks with a resolution factor (
) > 1.5. -
Negative Control (Blank): Injection of the dissolution solvent (e.g., 100% MeOH) to rule out system peaks.
-
Internal Standard: Use Caffeine or Uracil (t0 marker) to normalize retention times across runs.
Protocol 1: Isomer-Specific HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 20 mM Ammonium Formate (pH 9.0) — Basic pH ensures the pyridine nitrogen is deprotonated, improving peak shape.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine characteristic absorption).
-
Acceptance Criteria: The 3-pyridyl isomer typically elutes earlier than the 2-pyridyl isomer due to lower lipophilicity and lack of intramolecular H-bonding capability compared to the 2-substituted analog.
Biological Control Strategy (In Vitro Assays)
When using MPAE in receptor binding assays (specifically Histamine H1 or H3), "silent" phenotypes are common. You must prove the assay system is functional.
Experiment B: Receptor Binding Affinity (Competition Assay)
Objective: Determine if MPAE binds to the H3 receptor.
-
Total Binding (TB): Radioligand (e.g., [³H]-N-alpha-methylhistamine) + Membrane preparation + Vehicle.
-
Non-Specific Binding (NSB): Radioligand + Membrane + Excess Cold Competitor (e.g., 10 µM Thioperamide).
-
Experimental Group: Radioligand + Membrane + MPAE (titrated
to M).
Critical Controls Table:
| Control Type | Reagent | Purpose | Expected Outcome |
| Max Signal (B0) | Vehicle (DMSO < 1%) | Establish baseline receptor availability. | High CPM (Counts Per Minute). |
| Reference Antagonist | Thioperamide (10 µM) | Verify receptor functionality and define NSB. | Low CPM (equivalent to background). |
| Reference Agonist | (R)-alpha-methylhistamine | Verify G-protein coupling (if GTPγS assay). | Dose-dependent response. |
| Fragment Control | 2-(Methylamino)ethanol | Rule out non-specific interaction from the tail. | No displacement (High CPM). |
Diagrammatic Workflows
Figure 1: Analytical Purity & Isomer Discrimination Workflow
Caption: Workflow for validating the chemical identity of MPAE, ensuring separation from its critical 2-pyridyl isomer.
Figure 2: Receptor Binding Assay Logic
Caption: Logical flow for H3 receptor competitive binding assays, highlighting critical Total Binding (TB) and Non-Specific Binding (NSB) controls.
References
-
Sigma-Aldrich. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol Product Information. Merck KGaA. Link
-
PubChem. Compound Summary: 2-[(Pyridin-3-ylmethyl)-amino]-ethanol (CID 3127274). National Center for Biotechnology Information. Link
- Sander, K. et al. (2008). Histamine H3 receptor antagonists: Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for pyridine-based H3 ligands).
-
Santa Cruz Biotechnology. [2-(Methylamino)pyridin-3-yl]methanol Product Data. (Cited for structural analog comparison). Link[1]
Sources
comparative analysis of the synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
CAS: 121489-14-3
Formula: C
Executive Summary
This guide provides a technical comparative analysis of the primary synthetic routes to 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , a critical intermediate in the development of histamine H3 receptor antagonists and betahistine analogs.
The analysis focuses on two distinct methodologies:
-
Nucleophilic Substitution (S
2): The industrial standard utilizing 3-(chloromethyl)pyridine, favored for bulk cost-efficiency.[1] -
Reductive Amination: The "green" alternative utilizing 3-pyridinecarboxaldehyde, favored for selectivity and mild conditions.
Comparative Snapshot
| Metric | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Primary Mechanism | S | Imine Condensation / Reduction |
| Key Reagents | 3-(Chloromethyl)pyridine HCl, K | 3-Pyridinecarboxaldehyde, NaBH(OAc) |
| Typical Yield | 65–75% | 75–85% |
| Purity Profile | Moderate (Salt contaminants possible) | High (Clean reaction profile) |
| Scalability | High (Industrial Batch) | High (Flow or Batch) |
| Safety Profile | Moderate (Alkylating agents, DMF) | High (Mild reductants) |
Route Analysis & Causality
Route A: Nucleophilic Substitution (The Industrial Standard)
This route relies on the alkylation of N-methylethanolamine with 3-(chloromethyl)pyridine hydrochloride.[1]
-
Mechanistic Insight: The reaction proceeds via an S
2 mechanism. The 3-pyridyl group acts as an electron-withdrawing moiety, making the benzylic methylene carbon moderately electrophilic.[1] However, the use of the hydrochloride salt requires a stoichiometric base (typically K CO ) to liberate the free base in situ and neutralize the HCl byproduct. -
Why DMF? The reaction requires a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) to solubilize the inorganic base and the polar amine salt, facilitating the transition state.
-
Critical Control Point: Temperature control (typically 60–80°C) is vital. Lower temperatures result in sluggish kinetics due to the stability of the secondary amine, while excessive heat promotes polymerization or quaternary ammonium salt formation.
Route B: Reductive Amination (The Selectivity Route)
This route involves the condensation of 3-pyridinecarboxaldehyde with N-methylethanolamine to form an iminium ion intermediate, which is selectively reduced.[1]
-
Mechanistic Insight: The aldehyde and secondary amine form an equilibrium with the hemiaminal/iminium species. Using Sodium Triacetoxyborohydride (STAB) allows for "reductive alkylation" because STAB is less basic and reduces the iminium ion much faster than the aldehyde itself.
-
Why NaBH(OAc)
? Unlike NaBH , STAB tolerates the presence of the aldehyde without significant direct reduction to the alcohol (3-pyridylmethanol), ensuring high chemoselectivity. -
Green Chemistry Factor: This route avoids the use of potential genotoxic alkylating agents (alkyl halides) and can be run in benign solvents like Ethanol or DCM.
Visualized Reaction Pathways
The following diagram illustrates the mechanistic flow for both routes, highlighting the divergence in intermediates.
Caption: Comparative reaction pathways. Red path: Nucleophilic Substitution (Route A). Blue path: Reductive Amination (Route B).[1]
Detailed Experimental Protocols
Protocol A: Nucleophilic Substitution (Batch Scale)
Based on methodologies adapted from Patent CA2361057C.
Reagents:
-
N-Methylethanolamine (1.2 eq)[1]
-
Potassium Carbonate (K
CO ) (2.5 eq)[1] -
Solvent: DMF (10 volumes) or Acetonitrile
Step-by-Step Workflow:
-
Charge: To a dried round-bottom flask equipped with a magnetic stirrer, add 3-(chloromethyl)pyridine HCl (e.g., 10.0 g) and anhydrous K
CO (21.0 g). -
Solvation: Add DMF (100 mL) and stir at room temperature for 15 minutes to initiate neutralization.
-
Addition: Add N-methylethanolamine (5.5 g) dropwise. Note: A slight exotherm may occur.
-
Reaction: Heat the mixture to 80°C and stir for 3–5 hours.
-
Validation: Monitor by TLC (10% MeOH in DCM). The starting chloride spot (UV active) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (300 mL) to dissolve inorganic salts.
-
Extract with CHCl
/Isopropanol (3:1 ratio) (3 x 100 mL). Note: The product is polar; pure DCM may not extract efficiently.
-
-
Purification: Dry organic layer over Na
SO , filter, and concentrate in vacuo. The residue is typically a yellow oil. Distillation or column chromatography (DCM:MeOH:NH OH) may be required for high purity.
Protocol B: Reductive Amination (Preferred Lab Scale)
Based on standard reductive amination protocols for pyridine aldehydes.
Reagents:
-
3-Pyridinecarboxaldehyde (1.0 eq)[1]
-
N-Methylethanolamine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM[1]
Step-by-Step Workflow:
-
Imine Formation: In a reaction vessel, dissolve 3-pyridinecarboxaldehyde (e.g., 5.0 g) in DCE (50 mL). Add N-methylethanolamine (3.85 g).[1]
-
Activation: Add catalytic Acetic Acid. Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (13.8 g) portion-wise over 15 minutes. Caution: Mild gas evolution.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Validation: LCMS will show the product mass (M+H = 167.1) and disappearance of the aldehyde peak.
-
-
Quench: Quench with saturated aqueous NaHCO
(50 mL). Stir vigorously for 20 minutes to decompose boron complexes. -
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).
-
Isolation: Combine organics, dry over MgSO
, and concentrate. This route typically yields a cleaner product requiring less rigorous purification.
References
-
Patent CA2361057C . Quinoline derivatives and quinazoline derivatives. (Describes the alkylation of amines with 3-chloromethylpyridine HCl in DMF/K2CO3).
-
Patent US9346822B2 . Thienopyrimidine compounds and use thereof. (Provides experimental details for reacting 3-chloromethylpyridine hydrochloride with amines).
-
Abdel-Magid, A. F., et al. (1996) . Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational text for Protocol B). [1]
-
Burkhardt, E. R., & Matos, K. (2006) . Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. (Discusses selectivity of borohydride reagents). [1]
Sources
Publish Comparison Guide: Target Specificity of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33)
The following guide provides an in-depth technical assessment of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (Code Name: JAY2-22-33 ; CAS: 121489-14-3 ), evaluating its target specificity, mechanism of action, and comparative performance in neuroprotection and Alzheimer's Disease (AD) models.
Executive Summary: Beyond Orthosteric Binding
2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (JAY2-22-33) is a synthetic choline analog that has emerged as a significant probe in neuropharmacology. Unlike classical nicotinic agonists (e.g., Nicotine) or histamine analogs (e.g., Betahistine), JAY2-22-33 exhibits a unique pharmacological profile: it confers robust neuroprotection against
This guide dissects the compound's "silent" modulation of nAChRs and its critical dependence on the insulin signaling pathway, positioning it as a distinct class of therapeutic lead compared to structural analogs like JWB1-84-1 or functional benchmarks like Nicotine.
Key Technical Specifications
-
Chemical Name: 2-[Methyl(pyridin-3-ylmethyl)amino]ethanol[1][2][3]
-
Code Name: JAY2-22-33
-
CAS Number: 121489-14-3
-
Primary Target System: Nicotinic Acetylcholine Receptors (nAChRs) & Insulin/IGF-1 Signaling Axis.
-
Binding Mode: Non-competitive / Allosteric / Desensitizing (Putative).
Mechanism of Action: The nAChR-Insulin Axis
Experimental evidence suggests that JAY2-22-33 operates via a multi-target mechanism rather than simple ligand-receptor binding. While structurally resembling a nicotinic agonist, it does not bind the orthosteric site. Instead, its neuroprotective efficacy is causally linked to the desensitization of nAChRs and downstream activation of insulin signaling.
The "Silent" Modulation Pathway
-
Receptor Engagement: JAY2-22-33 interacts with nAChRs (specifically requiring acr-16 and unc-38 subunits in C. elegans models) but fails to displace
-bungarotoxin or epibatidine in competition assays. This suggests an allosteric site interaction or a mechanism involving receptor desensitization. -
Signal Transduction: The compound's protective effect against A
toxicity is strictly dependent on the insulin/IGF-1 signaling pathway (DAF-2/DAF-16 axis). -
Neuroprotection: The convergence of these pathways leads to reduced A
aggregation and delayed paralysis in nematode models, a proxy for neurodegeneration.
Visualization: The JAY2-22-33 Signaling Cascade
The following diagram illustrates the dependency of JAY2-22-33 on both nAChR integrity and the Insulin signaling pathway to exert neuroprotection.[4]
Caption: JAY2-22-33 requires functional nAChRs and Insulin signaling to mitigate A-Beta toxicity, likely via receptor desensitization rather than direct activation.[4][5][6][7]
Comparative Analysis: JAY2-22-33 vs. Alternatives
This section compares JAY2-22-33 with its closest structural analog (JWB1-84-1 ), the endogenous ligand (Choline ), and the structural isomer Betahistine .
Table 1: Pharmacological Profile Comparison
| Feature | JAY2-22-33 | JWB1-84-1 | Nicotine | Betahistine |
| Structure | Pyridin-3-yl-methyl amine | Pyridin-3-yl-piperazine | Pyridine-pyrrolidine | Pyridin-2-yl-ethyl amine |
| Primary Class | Choline Analog | Choline Analog | nAChR Agonist | H3 Antagonist / H1 Agonist |
| nAChR Binding | Non-competitive (Silent) | Non-competitive (Silent) | High Affinity (Orthosteric) | Negligible |
| A | High (Delays paralysis) | Low/None | High | Low |
| A | Yes | Yes | Yes | N/A |
| H3 Receptor Affinity | Potential (Unconfirmed) | None | None | High (Antagonist) |
| Key Differentiator | In vivo efficacy in A | Effective in vitro but lacks in vivo potency in nematode models. | Gold standard, but with toxicity/addiction liability. | Targets histamine system; different indication (vertigo). |
Detailed Comparative Insights
-
Vs. JWB1-84-1: While both compounds reduce A
levels in cell culture (N2a cells), JAY2-22-33 is superior in in vivo models . In C. elegans assays, JAY2-22-33 significantly delays A -induced paralysis, whereas JWB1-84-1 fails to show this protective effect at similar concentrations.[4][5][6][9] This suggests JAY2-22-33 possesses superior bioavailability or specific engagement with the insulin-signaling interface required for organismal protection. -
Vs. Betahistine: Structurally, JAY2-22-33 is a 3-pyridyl analog, while Betahistine is a 2-pyridyl analog. This positional isomerism drastically shifts target specificity. Betahistine is a potent Histamine H3 antagonist. JAY2-22-33 has shown only weak, unconfirmed hits at H3 receptors in broad screens, indicating its primary utility lies in the cholinergic/neuroprotective domain rather than histaminergic modulation.
Experimental Protocols for Validation
To validate the specificity of JAY2-22-33 in your own research, use the following self-validating workflow. These protocols distinguish it from generic antioxidants or simple agonists.
Protocol A: A -Induced Paralysis Assay (C. elegans)
Objective: Confirm neuroprotection and nAChR dependency.[4][5][6]
-
Model Selection: Use transgenic C. elegans strain CL4176 (temperature-inducible muscle expression of human A
). -
Control Setup:
-
Negative Control: Vehicle (M9 buffer).
-
Positive Control: Nicotine (known to delay paralysis via nAChRs).
-
Mutant Controls: Cross CL4176 with acr-16(ok789) or unc-38(x20) null mutants.
-
-
Treatment:
-
Synchronize eggs onto NGM plates containing 100 µM JAY2-22-33 .
-
Incubate at 16°C for 36 hours.
-
-
Induction: Shift temperature to 25°C to induce A
expression. -
Scoring: Monitor paralysis every 2 hours starting at 20 hours post-induction.
-
Validation Criteria:
-
JAY2-22-33 must significantly delay paralysis compared to Vehicle in wild-type CL4176.
-
Crucial Check: The protective effect must be abolished in acr-16 or unc-38 backgrounds. If protection persists in nAChR nulls, the mechanism is off-target (e.g., general antioxidant).
-
Protocol B: Competition Binding Screen (False Positive Check)
Objective: Verify non-orthosteric binding mode.
-
Membrane Prep: Rat brain cortical membranes.
-
Radioligand: [
H]-Epibatidine (high affinity) or [ I]- -Bungarotoxin ( 7 specific). -
Displacement: Incubate membranes with radioligand and increasing concentrations of JAY2-22-33 (
M to M). -
Result Interpretation:
-
JAY2-22-33: Should show no significant displacement (
µM). -
Control (Nicotine): Should show full displacement curves.
-
Note: A lack of binding confirms the compound acts via an allosteric or functional desensitization mechanism, distinct from classical agonists.
-
References
-
Keowkase, R., et al. (2010). Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans. PubMed Central.
-
Buccafusco, J. J., & Terry, A. V.[2][3] Jr. (2009). Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development.[3] Journal of Pharmacology and Experimental Therapeutics.[2][3][6]
-
Terry, A. V.[3][6] Jr., et al. (2011). Alzheimer's disease and age-related memory decline (preclinical). Ovid / Wolters Kluwer.
-
PubChem Compound Summary. CID 11235639 (JAY2-22-33). National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of nicotinic acetylcholine receptors as a strategy for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. Neuroprotective effects and mechanism of cognitive-enhancing choline analogs JWB 1-84-1 and JAY 2-22-33 in neuronal culture and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB-2433 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Frontiers | Using Caenorhabditis elegans to Model Therapeutic Interventions of Neurodegenerative Diseases Targeting Microbe-Host Interactions [frontiersin.org]
- 9. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's inherent chemical properties.
Understanding the Hazard: The "Why" Behind the Procedure
Before delving into the specifics of disposal, it is crucial to understand the hazards associated with 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol and its chemical relatives. The non-methylated parent compound, 2-[(Pyridin-3-ylmethyl)-amino]-ethanol, is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye damage [1]
-
May cause respiratory irritation [1]
These classifications necessitate careful handling and a disposal protocol that mitigates the risks of exposure. The presence of the pyridine ring is of particular importance. The U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as a hazardous waste, underscoring the need for stringent disposal measures[2][3][4][5].
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Source |
| Acute toxicity, oral | Category 4 | PubChem CID 3127274[1] |
| Skin corrosion/irritation | Category 2 | PubChem CID 3127274[1] |
| Serious eye damage/eye irritation | Category 1 | PubChem CID 3127274[1] |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | Category 3 | PubChem CID 3127274[1] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after use. The following steps are critical to minimize risk.
Engineering Controls
Always handle 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation. Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes, which can cause serious eye damage. |
| Skin Protection | Nitrile or neoprene gloves and a lab coat. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate. | Protects against inhalation of harmful vapors, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol is governed by the Resource Conservation and Recovery Act (RCRA) in the United States[6][7][8]. As a pyridine derivative, it falls under the category of hazardous waste[3][4][5].
-
Waste Identification and Segregation :
-
All waste containing 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), must be treated as hazardous waste.
-
-
Waste Collection and Containerization :
-
Collect all waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for this type of chemical waste.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must also include the full chemical name: "2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol" and a clear indication of the hazards (e.g., "Harmful," "Irritant").
-
Record the accumulation start date on the label.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is cool and dry, and away from sources of ignition.
-
Secondary containment is highly recommended to mitigate the impact of any potential leaks.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.
-
Disposal Workflow Diagram
Caption: A streamlined workflow for the safe and compliant disposal of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, and if the spill is significant, restrict access.
-
Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collect and Dispose : Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your EHS department in accordance with your institution's policies.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive information.
References
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3127274, 2-[(Pyridin-3-ylmethyl)-amino]-ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, June 26). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved from [Link]
-
North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Section. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | C8H12N2O | CID 3127274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. wku.edu [wku.edu]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Section | NC DEQ [deq.nc.gov]
Personal protective equipment for handling 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanics. When handling specialized bifunctional molecules like 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol , standard universal safety protocols often fall short. To protect personnel and ensure experimental integrity, we must design a self-validating safety system tailored to the specific reactivity, permeability, and volatility of the compound.
This comprehensive guide provides the mechanistic rationale, operational Personal Protective Equipment (PPE) matrix, and step-by-step methodologies required to safely handle this chemical in a research or drug development setting.
Chemical Profile & Mechanistic Hazard Analysis
To select the correct PPE, we must first understand the molecular behavior of the compound. 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol (CAS: 121489-14-3) contains both a pyridine ring and a tertiary aminoethanol moiety[1][2].
Mechanistic Hazard Profile:
-
Ocular and Dermal Toxicity (H315, H319): The lone pair electrons on the pyridine and tertiary amine nitrogens render this compound highly nucleophilic and basic. Upon contact with physiological tissues, these basic groups abstract protons from water, generating localized hydroxide ions that rapidly saponify lipid bilayers and denature cellular proteins. This liquefaction necrosis is the primary driver of its severe irritation profile.
-
Respiratory Irritation (H335): While its molecular weight (166.22 g/mol ) makes it less volatile than pure pyridine, aerosolized droplets or dust particulates interact directly with the mucous membranes of the respiratory tract, causing acute inflammation[2].
-
Systemic Toxicity (H302): Harmful if swallowed. Systemic absorption of pyridine derivatives can lead to central nervous system depression and hepatic strain[3].
Quantitative Chemical Summary
| Property | Value / Description |
| Chemical Name | 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol |
| CAS Number | 121489-14-3 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Primary GHS Hazards | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
Operational PPE Matrix
According to the National Research Council's Prudent Practices in the Laboratory and OSHA standards, PPE selection must be dictated by a rigorous hazard assessment[4][5]. A field-proven insight when working with pyridine derivatives is that standard nitrile gloves offer insufficient breakthrough times for prolonged contact[3]. The following matrix outlines the required PPE engineered specifically for this compound class.
| PPE Category | Specification | Mechanistic Rationale | Certification Standard |
| Eye/Face | Chemical splash goggles + Face shield | Prevents ocular saponification and corneal damage from basic amine splashes. Safety glasses are insufficient. | ANSI Z87.1 / EN 166 |
| Hands (Primary) | Butyl rubber gloves (>0.3 mm thickness) | Pyridine derivatives rapidly permeate latex and thin nitrile. Butyl provides superior chemical resistance to organic bases. | ASTM F739 / EN 374 |
| Hands (Splash) | Heavy-duty Nitrile (Double-gloved) | Acceptable only for incidental splash protection during micro-scale weighing. Must be changed immediately if contaminated. | ASTM D6978 |
| Body | Flame-resistant (FR) lab coat, chemical apron | Mitigates dermal exposure and protects against the flammability of associated organic solvents used in synthesis. | OSHA 29 CFR 1910.132 |
| Respiratory | NIOSH-approved half-mask with OV/P100 cartridges | Required outside of fume hoods (e.g., spill response). Neutralizes organic vapors and filters irritating amine dusts/aerosols. | NIOSH 42 CFR 84 |
Engineering Controls & Experimental Workflow
PPE is the last line of defense; engineering controls and rigorous methodologies are the first[4][5]. The following step-by-step protocol ensures a self-validating system where each step verifies the safety of the next.
Figure 1: Sequential safety workflow for handling 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol.
Phase 1: Pre-Operational Validation
-
Airflow Verification: Ensure the laboratory chemical fume hood is operational. Physically verify the monitor displays a face velocity of 80–120 feet per minute (fpm).
-
Workspace Segregation: Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, to prevent uncontrolled exothermic acid-base reactions.
-
Donning: Don all required PPE (Butyl gloves, splash goggles, lab coat) before handling the primary chemical container.
Phase 2: Reagent Transfer and Weighing
-
Containment: Place the analytical balance inside the fume hood or a dedicated vented balance enclosure to prevent the aerosolization of the compound into the laboratory environment.
-
Transfer: Using a static-free spatula, transfer the required mass of 2-(Methyl-pyridin-3-ylmethyl-amino)-ethanol into a pre-tared, sealable glass vial.
-
Vapor Sealing: Hermetically seal the vial before removing it from the balance area to prevent vapor escape during transit to the reaction setup.
Phase 3: Experimental Execution (Closed-System)
-
Solubilization: Dissolve the compound in the chosen compatible solvent (e.g., anhydrous ethanol or dichloromethane) strictly within a closed-system reaction flask.
-
Emission Trapping: If heating is required, utilize a silicone oil bath with a secondary containment tray. Equip the flask with a reflux condenser to trap volatile amine emissions.
-
Monitoring: Monitor the reaction using appropriate analytical techniques (e.g., TLC, LC-MS) while keeping the sash of the fume hood lowered to the designated safe operating height.
Emergency Response & Decontamination Plans
A robust safety protocol must account for deviations. In the event of a spill or contamination, rely on chemical neutralization rather than simple mechanical cleanup.
Surface Decontamination Methodology:
-
Protonation: After completing the experiment, do not simply wipe down surfaces with water. Neutralize contaminated surfaces, spatulas, and glassware using a mild, dilute acid (e.g., 5% acetic acid solution). Mechanistic Rationale: The acid protonates the basic amine and pyridine nitrogens, converting the volatile, lipid-soluble free base into a non-volatile, water-soluble salt.
-
Aqueous Wash: Wash the neutralized surfaces with copious amounts of deionized water to remove the resulting salts.
Spill Response:
-
Isolate the area and lower the fume hood sash. If the spill is outside the hood, evacuate personnel and don a NIOSH-approved respirator with OV/P100 cartridges[6].
-
Cover the spill with an inert absorbent (vermiculite or dry sand). Do NOT use combustible materials like sawdust.
-
Neutralize the residue with 5% acetic acid, sweep up using non-sparking tools, and place in a sealed hazardous waste container.
Waste Disposal: Segregate all liquid and solid waste into a dedicated, clearly labeled "Hazardous Waste: Basic Organic Amine" high-density polyethylene (HDPE) container. Never mix this waste with acidic or strongly oxidizing waste streams, as this will trigger a violent exothermic reaction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at:[Link]
-
Washington State University Environmental Health & Safety. "Safety Data and Handling: Pyridine." WSU EH&S. Available at: [Link]
Sources
- 1. 2-(Methyl(pyridin-3-ylmethyl)amino)ethanol | 121489-14-3 [sigmaaldrich.com]
- 2. 121489-14-3|2-(Methyl(pyridin-3-ylmethyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 6. thermofishersci.in [thermofishersci.in]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
